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  • Product: N-methyl-4-(4-methylpiperazin-1-yl)aniline

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis of N-methyl-4-(4-methylpiperazin-1-yl)aniline

The following technical guide details the structural analysis of N-methyl-4-(4-methylpiperazin-1-yl)aniline , a specific derivative of the widely used pharmaceutical intermediate 4-(4-methylpiperazin-1-yl)aniline. This g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of N-methyl-4-(4-methylpiperazin-1-yl)aniline , a specific derivative of the widely used pharmaceutical intermediate 4-(4-methylpiperazin-1-yl)aniline. This guide addresses the critical analytical challenge of distinguishing this N-methylated secondary amine from its primary amine parent and its ring-methylated isomers.

Technical Guide for Structural Elucidation & Validation

Abstract

This guide provides a comprehensive framework for the structural characterization of N-methyl-4-(4-methylpiperazin-1-yl)aniline (


), a secondary aromatic amine derivative. While the primary amine analog (CAS 16153-81-4) is a common intermediate in the synthesis of kinase inhibitors and antipsychotics, the N-methylated variant presents unique analytical signatures. This document outlines a multi-modal analysis strategy—integrating NMR, MS/MS, and IR—to definitively confirm the N-methyl substitution on the aniline nitrogen, distinguishing it from potential regioisomers like 2-methyl-4-(4-methylpiperazin-1-yl)aniline.
Structural Identity & Significance

The molecule comprises a central benzene ring substituted at the para positions with two nitrogen-containing groups:

  • Position 1: An N-methylamino group (

    
    ), classifying it as a secondary aniline.
    
  • Position 4: A 4-methylpiperazin-1-yl group.[1][2][3][4][5][6][7][8][9]

Chemical Data:

  • IUPAC Name: N-methyl-4-(4-methylpiperazin-1-yl)aniline

  • Molecular Formula:

    
    [1][10]
    
  • Molecular Weight: 205.30 g/mol [10]

  • Key Feature: The presence of two N-methyl groups in distinct chemical environments (aliphatic piperazine vs. aromatic amine).

Analytical Challenge: Isomer Differentiation

In synthetic pathways involving methylation of 4-(4-methylpiperazin-1-yl)aniline, three potential products can form. The analytical goal is to confirm Structure A and reject B and C.

  • Target (A): N-methyl-4-(4-methylpiperazin-1-yl)aniline (N-methylation on aniline).

  • Isomer (B): 2-methyl-4-(4-methylpiperazin-1-yl)aniline (C-methylation on ring).[4]

  • Parent (C): 4-(4-methylpiperazin-1-yl)aniline (Unreacted primary amine).

Spectroscopic Analysis Strategy

The following protocols prioritize the definitive assignment of the N-methyl group location.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Strategy (Solvent: DMSO-


 or 

)
The proton spectrum is the primary tool for differentiation. The diagnostic signal is the N-methyl singlet.
Proton EnvironmentChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationDiagnostic Note
Aniline N-CH3 2.70 – 2.85 Singlet (s) 3H Key Differentiator. Absent in Parent (C). Distinct from Piperazine N-Me.[4][5][11]
Piperazine N-CH32.20 – 2.30Singlet (s)3HPresent in all variants.
Piperazine

2.40 – 2.60Broad triplet4HAdjacent to N-Me.
Piperazine

3.00 – 3.20Broad triplet4HAdjacent to Aniline ring.
Aromatic (ortho to NHMe)6.50 – 6.60Doublet (d)2HUpfield shift due to strong donation of -NHMe.
Aromatic (meta to NHMe)6.80 – 6.90Doublet (d)2HPart of AA'BB' system.
Aniline N-H3.50 – 5.00Broad singlet1HExchangeable with

.

Causality & Logic:

  • N-Methyl Distinction: The N-methyl on the aniline (aromatic amine) is deshielded relative to the piperazine N-methyl due to the anisotropy of the benzene ring and the inductive effect of the nitrogen, typically appearing downfield (~2.75 ppm) compared to the aliphatic piperazine methyl (~2.25 ppm).

  • Symmetry: The AA'BB' aromatic pattern confirms para-substitution, ruling out the 2-methyl isomer (Isomer B), which would show an ABC pattern (singlet, doublet, doublet).

13C NMR Validation

  • Aniline N-Me Carbon: Expected at

    
     30–35 ppm.
    
  • Piperazine N-Me Carbon: Expected at

    
     45–46 ppm.
    
  • Ring Carbons: The ipso-carbon attached to the N-methyl group will show a characteristic shift compared to the primary amine.

B. Mass Spectrometry (MS/MS)

Ionization: Electrospray Ionization (ESI) in Positive Mode (


).
Parent Ion: 

.

Fragmentation Pathway (MS/MS):

  • Loss of Methyl Radical (

    
    ):  Common in N-methylated aromatics, but less dominant in ESI.
    
  • Piperazine Cleavage: The piperazine ring is the most fragile moiety.

    • Fragment A (

      
       ~135):  Cleavage of the piperazine ring retaining the aniline portion (
      
      
      
      ).
    • Fragment B (

      
       ~120):  Loss of the entire methylpiperazine group, leaving the N-methylaniline cation.
      

Differentiation from Isomer B (Ring Methylated):

  • Isomer B (2-methyl parent) also has

    
    .
    
  • Differentiation: The fragmentation of the N-methyl group (loss of 31 Da,

    
    ) is possible for the target, whereas the ring-methyl is stable and will not cleave as a neutral amine fragment.
    
C. Infrared Spectroscopy (FT-IR)
  • N-H Stretch:

    • Target (Secondary Amine): Single sharp band around 3350–3450

      
      .
      
    • Parent (Primary Amine): Two bands (symmetric and asymmetric stretches) around 3300–3500

      
      .
      
  • C-N Stretch (Aromatic): Strong band at 1250–1350

    
    , shifted slightly by N-methylation.
    
Experimental Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure of N-methyl-4-(4-methylpiperazin-1-yl)aniline, specifically designed to rule out common synthesis byproducts.

StructuralAnalysis Sample Unknown Sample (Candidate N-methyl derivative) HPLC HPLC-UV/MS Analysis (Purity & MW Check) Sample->HPLC MassSpec MS Check: [M+H]+ = 206.3? HPLC->MassSpec IsomerCheck Isomer Differentiation (N-Me vs. Ring-Me) MassSpec->IsomerCheck MW = 206.3 Result_Parent Identify as Parent: 4-(4-methylpiperazin-1-yl)aniline (MW 191) MassSpec->Result_Parent MW = 191.3 NMR_1H 1H NMR Analysis (DMSO-d6) IsomerCheck->NMR_1H Result_RingMe Identify as Isomer: 2-methyl-4-(...) (Aromatic ABC Pattern) NMR_1H->Result_RingMe Aromatic Region: Singlet + 2 Doublets Result_Target CONFIRMED TARGET: N-methyl-4-(4-methylpiperazin-1-yl)aniline (AA'BB' + 2.8ppm Singlet) NMR_1H->Result_Target Aromatic Region: 2 Doublets (AA'BB') + N-Me Singlet (~2.8 ppm)

Figure 1: Decision tree for the structural validation of N-methyl-4-(4-methylpiperazin-1-yl)aniline, highlighting the critical NMR checkpoints.

Chromatographic Method (HPLC)

To isolate the target from the primary amine precursor (which is a likely impurity), a high-pH resistant stationary phase is recommended due to the basicity of the piperazine.

Protocol:

  • Column: C18 (e.g., XBridge C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic

    
    ) and 280 nm.
    
  • Rationale: High pH suppresses the protonation of the piperazine nitrogens, improving peak shape and retention. The N-methyl derivative is more hydrophobic than the primary amine and will elute later (higher

    
    ).
    
References
  • PubChem Compound Summary. "4-(4-Methylpiperazin-1-yl)aniline (Parent Compound)." National Center for Biotechnology Information. Accessed 2024.[1] Link

  • ChemicalBook. "2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Regioisomer)." ChemicalBook Database. Accessed 2024.[1] Link

  • BenchChem. "Cross-Validation of Analytical Methods for Piperazine Derivatives." BenchChem Technical Guides. Accessed 2024.[1] Link

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons. (General reference for N-methyl aniline shift rules).

Sources

Exploratory

Physicochemical Profiling of N-methyl-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Executive Summary N-methyl-4-(4-methylpiperazin-1-yl)aniline (Molecular Formula: C₁₂H₁₉N₃) is a highly versatile bifunctional intermediate widely utilized in the synthesis of advanced active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-4-(4-methylpiperazin-1-yl)aniline (Molecular Formula: C₁₂H₁₉N₃) is a highly versatile bifunctional intermediate widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted therapeutics like tyrosine kinase inhibitors. Structurally, it combines an N-methylaniline core with a 4-methylpiperazine moiety. This unique architecture imparts complex physicochemical behaviors, governed by two distinct ionizable basic centers and an oxidation-sensitive aromatic system.

As a Senior Application Scientist, understanding the causality behind this molecule's ionization, lipophilicity, and stability is paramount for optimizing both its chemical handling and its integration into drug design workflows.

Structural and Electronic Profiling

The physicochemical behavior of N-methyl-4-(4-methylpiperazin-1-yl)aniline is dictated by its two nitrogenous centers, which exhibit vastly different electronic environments:

  • The Aliphatic Piperazine Nitrogen (N4): The terminal tertiary amine of the 4-methylpiperazine ring is the primary basic site. The electron-donating nature of the alkyl groups stabilizes the conjugate acid. Drawing from structural analogs such as benzhydrylpiperazines, the microscopic pKa of this nitrogen is typically in the range of 7.5 to 8.5[1]. At physiological pH (7.4), this site is predominantly protonated, enhancing aqueous solubility.

  • The N-Methylaniline Nitrogen: The secondary amine attached directly to the phenyl ring exhibits significantly reduced basicity. The nitrogen's lone pair is delocalized into the aromatic

    
    -system, reducing its availability to accept a proton. While the N-methyl group provides a slight electron-donating inductive effect compared to a primary aniline, steric hindrance and resonance stabilization keep its macroscopic pKa low, typically between 3.0 and 4.0[2].
    

Because these two pKa values are separated by more than 4 units, the molecule exhibits distinct, non-overlapping ionization states across the physiological pH gradient.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties, synthesizing structural calculations with empirical expectations for this class of compounds.

PropertyValue / DescriptionCausality / Significance
IUPAC Name N-methyl-4-(4-methylpiperazin-1-yl)anilineSystematic structural identifier.
Molecular Formula C₁₂H₁₉N₃Defines the exact atomic composition.
Molecular Weight 205.30 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
pKa₁ (Aniline N) ~3.0 - 4.0Delocalization of the lone pair into the aromatic ring.
pKa₂ (Piperazine N4) ~7.5 - 8.5Aliphatic tertiary amine basicity[1].
LogP (Unionized) ~2.5 - 3.0High lipophilicity when fully deprotonated at pH > 10.
LogD (at pH 7.4) ~1.5 - 2.0Reduced lipophilicity due to monoprotonation of the piperazine ring.
Chemical Stability Air/Light SensitiveProne to oxidative degradation into quinone imines[3].

Experimental Workflows for Physicochemical Characterization

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to prevent artifacts.

Protocol 1: pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKa of multiprotic substances[4].

  • Step 1: System Validation: Prior to sample analysis, titrate a primary standard (e.g., potassium hydrogen phthalate) to verify the glass electrode's Nernstian response and the exact molarity of the titrant.

  • Step 2: Sample Preparation: Dissolve 2.0 mg of N-methyl-4-(4-methylpiperazin-1-yl)aniline in 50 mL of a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Step 3: Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl. This ensures both the piperazine and aniline nitrogens are fully protonated (diprotonated state).

  • Step 4: Titration: Titrate with standardized 0.1 M KOH at 25.0 ± 0.1 °C. Critical: Conduct the titration under a continuous purge of inert Argon gas. Causality: The N-methylaniline moiety is highly susceptible to oxidation; excluding oxygen prevents degradation during the assay[5].

  • Step 5: Data Analysis: Plot the Bjerrum function (average number of bound protons vs. pH). The inflection points correspond to pKa₁ and pKa₂.

Protocol 2: Lipophilicity (LogD₇.₄) via the Shake-Flask Method

The shake-flask method provides a direct, thermodynamic measurement of partition coefficients[6].

  • Step 1: Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Causality: Mutual saturation prevents volume changes during the actual experiment, which would skew concentration calculations.

  • Step 2: Equilibration: Dissolve the compound in the pre-saturated aqueous buffer to a concentration of 100 µM. Add an equal volume of the pre-saturated n-octanol.

  • Step 3: Agitation & Separation: Shake the biphasic system at 25 °C for 24 hours. Subsequently, centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks micro-emulsions that artificially inflate the apparent aqueous concentration[6].

  • Step 4: Quantification & Mass Balance: Quantify the compound in both phases using LC-MS/MS.

  • Step 5: Self-Validation: Calculate the total mass recovered. A recovery of <95% indicates precipitation, glass adsorption, or degradation, invalidating the run. LogD is calculated as

    
    .
    

Mechanistic Insights into Solvation and Reactivity

Anilines, particularly N-alkylated derivatives, are highly susceptible to chemical and photochemical oxidation[3]. The temporary oxidation of N-alkyl anilines can lead to the formation of reactive N-oxides or quinone imines, which often polymerize into deeply colored, non-conducting oligomers[5].

The diagram below maps the logical relationship between the ambient pH, the molecule's protonation state, and its subsequent vulnerability to oxidative degradation.

G A Diprotonated State (pH < 2.5) Highly Water Soluble B Monoprotonated State (pH 4.0 - 7.5) Physiological Form A->B -H+ (pKa1 ~3.5) Aniline N deprotonates C Unprotonated State (pH > 9.0) High Lipophilicity B->C -H+ (pKa2 ~8.5) Piperazine N deprotonates D Oxidative Degradation (Quinone Imines) B->D O2 / ROS Slow Oxidation C->D O2 / Light Oxidation of Aniline

Caption: pH-dependent protonation states and oxidative degradation pathways of the compound.

Application in Drug Design

In medicinal chemistry, the incorporation of the N-methyl-4-(4-methylpiperazin-1-yl)aniline motif serves a dual purpose:

  • Solubility Enhancement: The piperazine ring acts as a highly effective solubilizing group. Because it is protonated at physiological pH, it drastically improves the aqueous solubility of otherwise flat, hydrophobic kinase inhibitors.

  • Target Binding: The N-methylaniline moiety frequently acts as a hinge-binding motif in kinase active sites. The N-methylation removes one hydrogen bond donor compared to a primary aniline. This reduction in hydrogen-bonding capacity often increases membrane permeability (improving oral bioavailability) while simultaneously altering the binding kinetics to the target protein's hinge region.

References

1.[1] Newton, D. W., Murray, W. J., & Lovell, M. W. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences. URL: [Link] 2.[2] Chang et al. (2023). Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. Frontiers in Pharmacology. URL: [Link] 3.[6] Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. URL: [Link] 4.[4] Subirats, X. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Elsevier Reference Module in Chemistry. URL: [Link] 5.[3] Stejskal, J., et al. (2012). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Polymer International. URL: [Link] 6.[5] ACS Publications. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters. URL: [Link]

Sources

Foundational

Topic: The Strategic Synthesis of Osimertinib: A Focus on the Core Anilino-Pyrimidine Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Osimertinib (marketed as Tagrisso™) represents a pinnacle in targeted cancer therapy, specifically as a third-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso™) represents a pinnacle in targeted cancer therapy, specifically as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC).[1][2][3] Its clinical success is intrinsically linked to its unique molecular architecture, designed to potently and selectively inhibit both EGFR-sensitizing and T790M resistance mutations.[1][3] This guide deconstructs the sophisticated synthetic strategies employed to construct Osimertinib. We will dissect the molecule’s key structural components and illuminate the multi-step pathways for its assembly, with a particular focus on the formation of the critical anilino-pyrimidine core. This document provides a field-proven perspective on the causality behind experimental choices, detailed protocols for pivotal reactions, and an overview of the analytical methodologies required to ensure the purity and integrity of the final active pharmaceutical ingredient (API). While various aniline-based structures are vital building blocks in medicinal chemistry, this guide will clarify the specific intermediates documented in the prevalent synthetic routes for Osimertinib, providing an accurate and authoritative resource for professionals in drug development.

Osimertinib: Mechanism of Action and Synthetic Imperative

Osimertinib's therapeutic power lies in its design as an irreversible inhibitor. It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][3][4] This action is highly selective for mutant forms of EGFR, including the T790M mutation that confers resistance to earlier-generation TKIs, while largely sparing wild-type EGFR, which helps to reduce toxicity.[3][4] This covalent binding effectively blocks downstream signaling pathways, such as PI3K/AKT and MAPK, which are essential for cancer cell proliferation and survival.[1]

The molecule's efficacy is therefore dependent on three core structural features that must be meticulously assembled during synthesis:

  • An anilino-pyrimidine core that anchors the molecule in the EGFR active site through hydrogen bonding.[4]

  • An indole moiety that provides additional binding interactions.

  • A reactive acrylamide "warhead" that engages in the covalent bond formation with Cys797.

The synthesis of Osimertinib is a significant undertaking aimed at producing a high-purity API in a cost-effective and scalable manner.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR Mutant EGFR (e.g., T790M) RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF ATP-driven Autophosphorylation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT ATP-driven Autophosphorylation Proliferation Tumor Cell Proliferation, Growth, and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Bond (Cys797) Irreversible Inhibition

Figure 1: EGFR signaling and Osimertinib's inhibition mechanism.

Deconstructing the Synthesis: Key Intermediates

A retrospective analysis of the Osimertinib structure reveals a convergent synthesis strategy is often most effective. The molecule is typically assembled from several key intermediates. The central challenge lies in the sequential and regioselective construction of the substituted anilino-pyrimidine backbone.

Based on established and published synthetic routes, the core aniline-containing fragment is not a simple piperazinyl aniline.[3][5] Instead, the synthesis builds a more complex diamine structure, which is then acylated in the final step. A crucial intermediate in this process is N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine (the penultimate intermediate before acylation) or its nitro-aniline precursor.[6]

While compounds like 4-(4-methylpiperazin-1-yl)aniline are recognized as versatile building blocks in the pharmaceutical industry due to their biological activity and synthetic utility, they do not appear in the primary, publicly documented synthetic pathways leading to Osimertinib itself.[7][8] This guide will therefore focus on the scientifically validated precursors.

A Representative Synthetic Pathway

Numerous routes to Osimertinib have been developed.[2][5] A common and efficient strategy involves the initial construction of a nitro-substituted anilino-pyrimidine core, followed by nucleophilic substitution to introduce the diamine sidechain, reduction of the nitro group, and a final acylation.

This multi-step process demands precise control over reaction conditions to ensure high yields and minimize impurity formation.

Osimertinib_Synthesis SM1 4-Fluoro-2-methoxy -5-nitroaniline Int1 N-(4-fluoro-2-methoxy-5-nitrophenyl) -4-(indol-3-yl)pyrimidin-2-amine SM1->Int1 Step 1: Core Formation SM2 Pyrimidine Derivative SM2->Int1 Step 1: Core Formation Int2 Nitro-Osimertinib Precursor (Sidechain Attached) Int1->Int2 Step 2: SNAAr Reaction SM3 N,N,N'-trimethylethane -1,2-diamine SM3->Int2 Int3 Amino-Osimertinib Precursor (Triamine) Int2->Int3 Step 3: Nitro Reduction Product Osimertinib Int3->Product Step 4: Final Acrylation SM4 Acryloyl Chloride SM4->Product

Figure 2: General workflow for a common Osimertinib synthesis.
Step-by-Step Synthesis Breakdown
StepReaction TypeReactantsKey Reagents & ConditionsPurpose
1 Nucleophilic Aromatic Substitution / Cross-Coupling1. 4-Fluoro-2-methoxy-5-nitroaniline2. A suitable 2-chloro or 2,4-dichloropyrimidine derivative coupled with an indole boronic acid derivative.Palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., Na₂CO₃), solvent (e.g., 1,4-dioxane/water).[3]To construct the core N-(nitrophenyl)-4-(indolyl)pyrimidine structure.
2 Nucleophilic Aromatic Substitution (SNAr)1. Product from Step 12. N,N,N'-trimethylethane-1,2-diamineBase (e.g., DIPEA), high temperature (e.g., 110 °C), solvent (e.g., 1,4-dioxane).[3]To displace the fluorine atom and attach the crucial diamine sidechain.
3 Nitro Group Reduction1. Product from Step 2Reducing agent (e.g., iron powder in ammonium chloride, or catalytic hydrogenation).To convert the electron-withdrawing nitro group into a nucleophilic aniline amine, preparing the molecule for the final step.
4 Acylation1. Product from Step 32. Acryloyl chlorideBase (e.g., triethylamine), low temperature (0 °C to RT), aprotic solvent (e.g., DCM).[3]To install the acrylamide "warhead," completing the synthesis of Osimertinib.

Protocol Spotlight: The Critical Acrylation Step

The final acylation is arguably the most critical step, as it forms the covalent warhead of the drug. The reaction must be performed under carefully controlled conditions to prevent polymerization of the acryloyl chloride and to ensure complete conversion without side reactions.

Objective: To acylate the primary aniline of the Osimertinib precursor (N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine) to yield Osimertinib.

Methodology:

  • Preparation: The aniline precursor (1.0 eq) is dissolved in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Base Addition: A non-nucleophilic organic base, typically triethylamine (TEA) (1.5 eq), is added to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, is added dropwise to the cooled reaction mixture. Maintaining a low temperature is crucial to control the reactivity of the acid chloride.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for approximately 3 hours.[3] Progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up and Quenching: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any remaining acidic components, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Product Isolation: The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield Osimertinib as a solid.[3]

Analytical Quality Control

Ensuring the identity, purity, and quality of the final Osimertinib product and its intermediates is mandated by regulatory bodies.[9] A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification. Reverse-phase HPLC (RP-HPLC) is commonly used.

ParameterTypical ConditionRationale
Column C18 (e.g., 25 cm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar to nonpolar compounds like Osimertinib.[10]
Mobile Phase Isocratic or gradient mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., perchlorate buffer).[10]The specific ratio is optimized to achieve good resolution between the main peak and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.[10]
Detection UV-VIS at ~270 nmOsimertinib has a strong chromophore, allowing for sensitive detection at this wavelength.[10]
Temperature 45°CElevated temperatures can improve peak shape and reduce run times.[10]

Other Essential Techniques:

  • LC-MS/MS and UPLC-TOF-MS: Used for definitive identification of the compound and its metabolites or degradation products by providing accurate mass information.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and all key intermediates, confirming the correct connectivity of atoms.

  • Forced Degradation Studies: The API is subjected to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[13]

Conclusion

The synthesis of Osimertinib is a testament to modern medicinal chemistry, requiring a strategic, multi-step approach to assemble a complex molecular architecture. The successful execution of this synthesis hinges on a deep understanding of reaction mechanisms, careful selection of reagents and conditions, and rigorous analytical control. The formation of the substituted anilino-pyrimidine core via key intermediates is central to the entire process. By adhering to validated protocols and robust quality control, researchers and manufacturers can reliably produce this life-saving medication for patients with NSCLC.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Osimertinib and its Analogues.
  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib.
  • MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.
  • Benchchem. (n.d.). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
  • Dickinson, R. S., et al. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. AACR Journals.
  • European Medicines Agency. (2015). TAGRISSO, INN-osimertinib.
  • Chem-Impex. (n.d.). 4-(4-Metil-1-piperazinil)anilina.
  • Akter, S., et al. (2024). Development and Validation of RP-HPLC Method for Routine Analysis of Osimertinib. Bangladesh Pharmaceutical Journal, 27(1), 85-91.
  • Google Patents. (n.d.). CN101168532A - A kind of synthetic method of N-methylpiperazine substituted aniline.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2022).
  • Li, H., et al. (2018).
  • Journal of Chemical Health Risks. (n.d.). HPLC) Method Development and Validation of Osimertinib in Tablet Dosage Form.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in Chemical Research.
  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline - Introduction.
  • Afine Chemicals Limited. (n.d.). OSIMERTINIB intermediate CAS No. 1421372-94-2 Pharmaceutical Intermediates.
  • Advanced ChemBlocks. (2026). 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline.
  • ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing....
  • Manus Aktteva. (n.d.). Intermediates of Osimertinib | Manufacturers | Suppliers | India.
  • Aktin Chemicals, Inc. (n.d.). Osimertinib mesylate intermediate 1| 1421372-94-2 |In Stock.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Aarti Pharmalabs Limited. (n.d.). CAS 1421372-94-2 Osimertinib Intermediate Manufacturers, Exporters & Suppliers in India.
  • Zhang, L., et al. (2023).
  • ChemicalBook. (2025). 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5.
  • Santa Cruz Biotechnology. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline | CAS 16154-71-5 | SCBT.

Sources

Exploratory

Ionization Dynamics of Piperazine-Aniline Scaffolds: A Medicinal Chemistry Guide

Topic: pKa Values and Ionization Behavior of Piperazine-Aniline Derivatives Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The piperazine-an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Ionization Behavior of Piperazine-Aniline Derivatives Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The piperazine-aniline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from tyrosine kinase inhibitors (e.g., Imatinib) to atypical antipsychotics (e.g., Clozapine, Aripiprazole).[1] The physicochemical success of this moiety hinges on its unique ionization behavior: it bridges the gap between the high basicity of aliphatic amines and the low basicity of aromatic amines.

Understanding the pKa values of these derivatives is not merely an academic exercise; it is a critical determinant of solubility , membrane permeability , and hERG channel liability . This guide provides a mechanistic analysis of the electronic factors governing these pKa values, detailed experimental protocols for their determination, and strategies for tuning ionization to optimize ADME profiles.

Theoretical Framework: The Hybrid Scaffold

To master the ionization of piperazine-aniline derivatives, one must first deconstruct the electronic contributions of the two parent rings.

The Baselines
  • Piperazine: A cyclic, secondary aliphatic diamine.[1] It exhibits two distinct ionization steps.

    • 
       (Dication 
      
      
      
      Monocation)[1]
    • 
       (Monocation 
      
      
      
      Neutral)[1]
    • Behavior: At physiological pH (7.4), it exists predominantly as a mono-cation.[1]

  • Aniline: An aromatic primary amine.

    • 
      [1]
      
    • Behavior: The lone pair on the nitrogen is delocalized into the

      
      -system of the benzene ring, drastically reducing its availability for protonation. It is neutral at physiological pH.
      
The N-Phenylpiperazine Hybrid

When these two systems are fused to form 1-phenylpiperazine , the electronic landscape shifts. The molecule contains two non-equivalent nitrogens:[2][3][4]

  • N1 (Proximal/Anilinic): Directly attached to the phenyl ring. Its lone pair participates in resonance with the aromatic system.

  • N4 (Distal/Aliphatic): Separated from the phenyl ring by two methylene units.

The "pKa Shift" Phenomenon: The pKa of the distal N4 nitrogen in N-phenylpiperazine is approximately 8.71 , a full log unit lower than unsubstituted piperazine (9.73).

  • Cause: The N-phenyl group acts as an electron-withdrawing group (EWG) via the inductive effect (-I), transmitted through the

    
    -bonds of the piperazine ring.
    
  • Consequence: The basicity is attenuated, bringing the pKa closer to the physiological window (7.0–7.4), which improves the ratio of neutral species available for membrane permeation.

Visualization of Ionization States

The following diagram illustrates the sequential deprotonation of the N-phenylpiperazine scaffold.

IonizationScheme cluster_legend Key Insight Dication Di-Cationic Species (Protonated N1 & N4) pH < 1 Monocation Mono-Cationic Species (Protonated N4) pH 2 - 8.5 Dication->Monocation  pKa1 ≈ 1-2 (N1 Deprotonation)   Neutral Neutral Species (Lipophilic) pH > 9 Monocation->Neutral  pKa2 ≈ 8.71 (N4 Deprotonation)   Text At physiological pH (7.4), the scaffold exists primarily as the Mono-Cation, balancing solubility (charge) and permeability (equilibrium).

Figure 1: Ionization equilibrium of N-phenylpiperazine.[1][5][6] Note that the N1 nitrogen is extremely weakly basic due to resonance, making the N4 nitrogen the primary basic center.

Structure-Activity Relationships (SAR) & Substituent Effects[1]

Modulating the pKa of the distal N4 nitrogen is a standard medicinal chemistry tactic. This can be predicted using Hammett substituent constants (


), even though the substituent is on the phenyl ring remote from the ionizing center.
Electronic Tuning Rules

The transmission of electronic effects through the piperazine ring follows a predictable trend:

Substituent on Phenyl RingElectronic EffectImpact on Distal N4 pKaExample
Electron Donating (EDG) Increases electron densityIncreases pKa (More Basic)4-Methoxy (

)
Hydrogen (Reference) NeutralBaseline Unsubstituted (

)
Weak EWG Inductive withdrawalSlight Decrease 3-Chloro (

)
Strong EWG Strong withdrawalSignificant Decrease 4-Nitro / 4-CF3 (

)
Strategic Application
  • To reduce hERG liability: hERG inhibition often correlates with high basicity (

    
    ) and lipophilicity.[1] Introducing an EWG (e.g., -CF3) on the aniline ring can lower the N4 pKa to ~7.8, reducing the fraction of cationic species and potentially lowering hERG affinity without abolishing target binding.
    
  • To improve CNS penetration: A lower pKa increases the fraction of neutral species at pH 7.4, enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Methodologies

Precise determination of pKa is non-negotiable. While software predictions (ACD/Labs, ChemAxon) are useful, they often fail to account for specific intramolecular hydrogen bonding or solvation effects in complex derivatives.[1]

Protocol: Potentiometric Titration (The Gold Standard)

This method is self-validating and suitable for compounds with solubility


 M.

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • 0.1 M HCl and 0.1 M KOH (standardized, carbonate-free).

  • Inert gas purge (

    
     or Argon).[1]
    
  • 0.15 M KCl (to maintain constant ionic strength,

    
    ).
    

Workflow:

  • Preparation: Dissolve 1–3 mg of the piperazine derivative in 20 mL of 0.15 M KCl solution. If solubility is low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% Methanol via the Yasuda-Shedlovsky equation).[1]

  • Acidification: Add 0.1 M HCl to bring the starting pH to ~2.0 (ensuring full protonation of N4).

  • Titration: Titrate with 0.1 M KOH under inert gas atmosphere at 25°C ± 0.1°C.

  • Data Collection: Record pH vs. Volume of titrant. Ensure equilibrium is reached (drift < 0.002 pH/min) before each addition.[1]

  • Analysis: Calculate pKa using the Bjerrum difference plot or non-linear least squares regression.

Protocol: UV-Metric Titration (For Low Solubility)

Ideal for compounds with low aqueous solubility (


 M) but possessing a chromophore (the aniline moiety).[1]
  • Principle: The UV absorption spectrum of the aniline chromophore changes as the distal N4 nitrogen protonates/deprotonates due to through-bond electronic perturbations.

  • Setup: Prepare a sample in a buffer series (pH 2 to 12) or use a flow-cell titration setup.

  • Detection: Monitor the shift in

    
     or absorbance intensity.
    
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

ExperimentalWorkflow Start Start: Compound Selection SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck Potentiometric Potentiometric Titration (Standard Protocol) SolubilityCheck->Potentiometric Yes CoSolvent Co-Solvent Titration (MeOH/Water ratios) SolubilityCheck->CoSolvent No UVMetric UV-Metric Titration (If Chromophore changes) SolubilityCheck->UVMetric No (Alternative) Bjerrum Bjerrum Analysis (Calculate n_bar) Potentiometric->Bjerrum Result Validated pKa Value Bjerrum->Result Yasuda Yasuda-Shedlovsky Extrapolation to 0% Organic CoSolvent->Yasuda Yasuda->Result UVMetric->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Pharmacological Implications[4][6][7][8][9]

Solubility vs. Permeability Trade-off

The piperazine-aniline scaffold allows for fine-tuning of the logD (distribution coefficient) profile.

  • pH < pKa (Stomach/Lysosome): The molecule is protonated (cationic).[1] Solubility is high.

  • pH > pKa (Intestine/Cytosol): The fraction of neutral species increases.

  • The Sweet Spot: A pKa between 7.5 and 8.5 is often ideal. It ensures sufficient solubility in the gut (pH 6.5) while maintaining enough neutral fraction for membrane permeation.[1]

Case Study: Imatinib (Gleevec)

Imatinib contains a N-methylpiperazine ring linked to a benzyl-aniline system.

  • Piperazine pKa:

    
     (N4-methyl nitrogen).[1]
    
  • Mechanism: The protonated piperazine forms a crucial salt bridge/hydrogen bond with Glu286 in the Abl kinase domain, anchoring the drug.

  • Solubility: The mesylate salt (Gleevec) relies on the protonation of this specific piperazine nitrogen to achieve high aqueous solubility for oral delivery. If the pKa were lower (e.g., 6.0), the salt would disproportionate to the free base in the stomach, potentially crashing out of solution.[1]

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[1][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2919.[1] Link[1]

  • Manetti, D., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 495-510.[1] Link[1]

  • Desantis, J., et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13, 1202-1209.[1] Link

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Potentiometric Titration protocols).

  • PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. National Center for Biotechnology Information (2025).[1] Link[1]

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Handling of N-methyl-4-(4-methylpiperazin-1-yl)aniline

The following technical guide is structured as an advanced whitepaper for pharmaceutical scientists and safety officers. It moves beyond the standard Safety Data Sheet (SDS) format to integrate toxicology, synthesis logi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical scientists and safety officers. It moves beyond the standard Safety Data Sheet (SDS) format to integrate toxicology, synthesis logic, and industrial hygiene.

A Critical Intermediate in Kinase Inhibitor Synthesis

Executive Summary

N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4) is a "privileged scaffold" in modern drug discovery, serving as the nucleophilic aniline fragment for several high-profile tyrosine kinase inhibitors (TKIs), including Imatinib (Gleevec) and experimental c-MYC G-quadruplex stabilizers .

While chemically valuable, its safety profile is complex. It combines the corrosivity of piperazine bases with the hematotoxicity (methemoglobinemia potential) of aniline derivatives. This guide synthesizes regulatory hazard data with mechanistic toxicology to establish a self-validating safety protocol for research and scale-up environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 4-(4-methylpiperazin-1-yl)aniline
Common Synonyms 1-(4-Aminophenyl)-4-methylpiperazine; 4-(4-Methylpiperazino)aniline
CAS Number 16153-81-4
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Appearance White to dark brown crystalline powder (oxidizes rapidly in air)
Melting Point 89.0 – 94.0 °C
pKa (Predicted) ~8.1 (Piperazine N), ~4.0 (Aniline N)
Solubility Soluble in DMSO, Methanol, Dilute Acids; Sparingly soluble in water.[1][2][3]

Hazard Identification (GHS Classification)

Based on harmonized data from TCI, Fisher Scientific, and PubChem.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Skin Corrosion 1B Causes severe skin burns and eye damage.H314
Acute Toxicity (Oral) 3 Toxic if swallowed.H301
Acute Toxicity (Dermal) 3 Toxic in contact with skin.H311
Acute Toxicity (Inhal) 3 Toxic if inhaled.H331
Eye Damage 1 Causes serious eye damage.H318
Critical Safety Interpretation
  • Corrosivity (H314): Unlike simple anilines which are merely irritants, the N-methylpiperazine moiety confers significant basicity. Contact with mucous membranes (eyes, lungs) will cause immediate, irreversible caustic injury.

  • Systemic Toxicity: The compound is lipophilic (LogP ~1.2), facilitating rapid dermal absorption. Once absorbed, it behaves as a classic aniline toxin.

Mechanistic Toxicity & Adverse Outcome Pathway (AOP)

To understand the risks, we must look beyond the LD50 and analyze the metabolic fate of the molecule. The toxicity is driven by two distinct pharmacophores: the Aniline (hematotoxicity) and the Piperazine (corrosivity/neurotoxicity).

Metabolic Activation (The "Lethal Synthesis")

The primary risk in chronic or high-dose acute exposure is Methemoglobinemia . The hepatic CYP450 system (specifically CYP2E1 and CYP1A2) bioactivates the aniline nitrogen.

Figure 1: Metabolic activation pathway leading to hematotoxicity. The redox cycling between N-hydroxylamine and Nitroso intermediates oxidizes hemoglobin, impairing oxygen transport.

Genotoxicity Concerns (Impurity Carryover)

While the parent amine is generally considered non-mutagenic (Ames negative in similar piperazine analogs), the synthesis precursor is a major risk.

  • Precursor: 1-Methyl-4-(4-nitrophenyl)piperazine.[2]

  • Risk: Nitro-aromatics are potent Genotoxic Impurities (GTIs) .

  • Control: In drug development, this precursor must be controlled to <10 ppm levels in the final API to meet ICH M7 guidelines.

Validated Handling Protocols

Protocol A: Safe Weighing & Solubilization

Rationale: The solid is corrosive and light/air sensitive. Dust inhalation is the highest risk vector.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • PPE: Double Nitrile gloves (0.11 mm min thickness), Lab coat, Safety Goggles (NOT safety glasses).

  • Solubilization:

    • Do not add water directly to the solid (exothermic protonation).

    • Dissolve first in DMSO or Methanol.

    • If aqueous buffer is needed, add the organic stock solution slowly to the buffer.

Protocol B: Spill Cleanup (Neutralization Logic)

Rationale: Since the compound is a base (Corrosive), standard spill kits may not be effective. We use a weak acid neutralization strategy.

  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

  • Neutralize:

    • Do NOT use water (spreads the contamination).

    • Cover the spill with a 1:1 mixture of Sand and Citric Acid (or Sodium Bisulfate). This converts the corrosive free base into a neutral, non-volatile salt.

  • Collect: Scoop the sand/salt mixture into a hazardous waste container labeled "Organic Base - Toxic".

  • Decontaminate: Wash the surface with 5% Acetic Acid followed by soap and water to remove oily residues.

Synthesis & Process Safety Logic

For researchers synthesizing this intermediate, the reduction step is the critical control point (CCP) for safety and quality.

Figure 2: Synthesis workflow highlighting critical safety nodes. Note the transition from a Genotoxic Nitro-compound to an Air-Sensitive Corrosive Amine.

Critical Process Parameters:
  • Catalyst Filtration: The Pd/C catalyst used to reduce the nitro group is pyrophoric when dry. It must be kept wet with water/methanol during filtration to prevent ignition of methanol vapors.

  • Air Sensitivity: The product turns from white to dark brown/black upon oxidation. This is not just cosmetic; oxidized anilines form azo/azoxy dimers that have unknown toxicity profiles. Store strictly under inert gas.

First Aid & Emergency Response

  • Eye Contact (Critical): Immediate irrigation is vital. Flush with water for 30 minutes (standard 15 mins is insufficient for alkaline burns). Hold eyelids apart. Seek immediate ophthalmological consult.

  • Skin Contact: Wash with Polyethylene Glycol (PEG 400) if available, then soap and water. PEG helps solubilize the lipophilic aniline better than water alone.

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (Cyanosis/Methemoglobinemia), administer oxygen.

  • Antidote: For confirmed severe Methemoglobinemia (MetHb > 30%), Methylene Blue (1-2 mg/kg IV) is the standard antidote, provided the patient is not G6PD deficient.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Longdom Publishing. Drugs Inducing Methemoglobinemia: Mechanism and Structure-Activity Relationships. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonized Classification for Piperazine Derivatives. Retrieved from [Link]

Sources

Exploratory

Literature Review &amp; Technical Guide: Synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline

Executive Summary Target Molecule: N-methyl-4-(4-methylpiperazin-1-yl)aniline Chemical Formula: C₁₂H₁₉N₃ Molecular Weight: 205.30 g/mol Core Application: Key intermediate for tyrosine kinase inhibitors (e.g., ALK/EGFR in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: N-methyl-4-(4-methylpiperazin-1-yl)aniline Chemical Formula: C₁₂H₁₉N₃ Molecular Weight: 205.30 g/mol Core Application: Key intermediate for tyrosine kinase inhibitors (e.g., ALK/EGFR inhibitors) and a versatile scaffold in medicinal chemistry for introducing solubility-enhancing piperazine moieties.[1]

This technical guide provides a rigorous analysis of the synthetic pathways for N-methyl-4-(4-methylpiperazin-1-yl)aniline . Unlike its primary amine counterpart (4-(4-methylpiperazin-1-yl)aniline, CAS 16153-81-4), the N-methylated variant requires precise control during synthesis to avoid over-alkylation (dimethylation). This document outlines the most robust, scalable, and chemically efficient protocols, prioritizing high-yield strategies suitable for drug development workflows.

Chemical Profile & Retrosynthetic Analysis

Structural Criticality

The molecule consists of a central aniline ring substituted at the para position with a 4-methylpiperazine group.[1][2] The critical synthetic challenge lies in the N-methylamino group.

  • Selectivity Challenge: Direct methylation of the primary amine often leads to a mixture of mono- and di-methylated products.

  • Isomer Distinction: It is crucial to distinguish this target from 2-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5), where the methyl group is on the aromatic ring, not the nitrogen.

Retrosynthetic Strategy

The most reliable disconnection approaches the target via the primary amine, utilizing a controlled reductive amination to install the methyl group. Alternatively, a convergent approach utilizes Palladium-catalyzed C-N coupling.

Retrosynthesis Target Target: N-methyl-4-(4-methylpiperazin-1-yl)aniline PrimaryAmine Primary Amine Intermediate: 4-(4-methylpiperazin-1-yl)aniline PrimaryAmine->Target Selective N-Methylation (Reductive Amination) NitroPrecursor Nitro Precursor: 1-(4-nitrophenyl)-4-methylpiperazine NitroPrecursor->PrimaryAmine Nitro Reduction (H2/Pd or Fe/HCl) StartingMaterials Starting Materials: 1-Fluoro-4-nitrobenzene + N-Methylpiperazine StartingMaterials->NitroPrecursor SnAr Substitution

Figure 1: Retrosynthetic tree illustrating the linear assembly strategy from commodity chemicals.

Primary Synthetic Pathway: The Linear SnAr Route

This route is the industry standard due to the low cost of reagents and high scalability. It proceeds in three distinct stages.

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Reaction: 1-Fluoro-4-nitrobenzene + 1-Methylpiperazine


 1-(4-nitrophenyl)-4-methylpiperazine
  • Rationale: The para-nitro group activates the fluorine for displacement. 1-Fluoro-4-nitrobenzene is preferred over the chloro-analog for faster kinetics, though the chloro-analog is cheaper and viable at higher temperatures.

  • Protocol:

    • Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in acetonitrile or DMF.

    • Add potassium carbonate (

      
      , 1.5 eq) as an acid scavenger.
      
    • Add 1-methylpiperazine (1.1 eq) dropwise.

    • Heat to reflux (80°C for MeCN) for 4–6 hours.

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter and wash with water.

    • Yield: Typically >90%.

Stage 2: Nitro Reduction

Reaction: 1-(4-nitrophenyl)-4-methylpiperazine


 4-(4-methylpiperazin-1-yl)aniline
  • Method Selection:

    • Catalytic Hydrogenation (Pd/C, H₂): Cleanest method. Best for small-to-medium scale.

    • Iron/Ammonium Chloride (Fe/NH₄Cl): Robust, tolerates other sensitive groups, cheaper for kilo-scale.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro compound in Methanol or Ethanol.

    • Add 10% Pd/C (5-10 wt% loading).

    • Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 2–12 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the primary amine (CAS 16153-81-4).

    • Stability Note: Anilines are oxidation-sensitive. Store under inert gas if not using immediately.

Stage 3: Selective N-Monomethylation (Critical Step)

This is the most technically demanding step. Simple alkylation with methyl iodide (MeI) invariably yields the dimethylated byproduct.

Recommended Method: Sodium Methoxide-Assisted Reductive Amination This method, adapted from literature on selective aniline methylation, utilizes paraformaldehyde and sodium methoxide to form a specific imine/hemiaminal species that is then reduced.

  • Mechanism: Formation of the Schiff base followed by reduction.

  • Reagents: Paraformaldehyde, NaOMe, NaBH₄, Methanol.

Step-by-Step Protocol:

  • Imine Formation:

    • Suspend 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) in Methanol (10 volumes).

    • Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.0 eq).

    • Add Paraformaldehyde (1.0–1.2 eq).

    • Reflux for 2–4 hours. The mixture typically becomes clear as the imine forms.

  • Reduction:

    • Cool the solution to 0°C.

    • Cautiously add Sodium Borohydride (NaBH₄, 1.0 eq) portion-wise. Caution: Gas evolution.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with water.[3]

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

    • Yield: Expect 75–85% of the mono-methylated product.

Alternative Pathway: Buchwald-Hartwig Coupling

For laboratories with access to transition metal catalysts, this route offers a convergent synthesis, bypassing the nitro reduction.

Reaction: 4-Bromo-N-methylaniline + N-Methylpiperazine


 Target
  • Catalyst System: Pd₂(dba)₃ / BINAP or RuPhos.

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or Dioxane, 100°C.

  • Pros: Single step from commercially available bromides.

  • Cons: 4-Bromo-N-methylaniline is more expensive than nitrobenzene; requires inert atmosphere (glovebox or Schlenk line).

Comparison of Methods

FeatureRoute A (SnAr + Reductive Amination)Route B (Buchwald-Hartwig)
Starting Materials Cheap, commodity chemicalsModerate cost (Bromides/Catalysts)
Step Count 3 Linear Steps1 Convergent Step
Scalability High (Kg scale feasible)Moderate (Catalyst cost limits)
Purification Precipitation/Crystallization often sufficientColumn Chromatography usually required
Selectivity High (with optimized methylation)High (Intrinsic to starting material)

Experimental Workflow Visualization

Workflow cluster_0 Step 1: SnAr cluster_1 Step 2: Reduction cluster_2 Step 3: Methylation A 1-Fluoro-4-nitrobenzene C Intermediate 1: Nitro-piperazine A->C B N-Methylpiperazine B->C K2CO3, MeCN Reflux D Intermediate 2: Primary Aniline C->D H2, Pd/C MeOH E Target: N-Methyl Product D->E 1. (CH2O)n, NaOMe 2. NaBH4

Figure 2: Sequential workflow for the linear synthesis route.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Piperazine Methyl: Singlet ~2.3 ppm (3H).

    • Piperazine Ring: Two multiplets ~2.5 ppm and ~3.1 ppm (8H).[4]

    • N-Methyl (Aniline): Singlet ~2.7–2.8 ppm (3H). Crucial for confirming mono-methylation.

    • Aromatic Protons: Two doublets (AA'BB' system) ~6.5 ppm and ~6.9 ppm.

    • NH Proton: Broad singlet ~3.5–5.0 ppm (exchangeable).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 206.16 m/z.

Safety & Handling

  • N-Methylpiperazine: Corrosive and flammable. Handle in a fume hood.

  • Nitro Compounds: Potential explosion hazard if heated to dryness without stabilizers; exothermic reductions.

  • Sodium Borohydride: Liberates hydrogen gas upon contact with acid or moisture; ensure proper venting.

References

  • Synthesis of 4-(4-methylpiperazin-1-yl)aniline (Primary Amine Precursor)

    • Source: PubChem Compound Summary for CID 737253.
    • URL:[Link]

  • Selective Monomethylation of Anilines (Methodology)

    • Title: Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow (Contextual Reference).
    • Source: MIT DSpace / GalChimia Technical Notes.
    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996).
    • URL:[Link]

  • Isomer Data (2-methyl-4-(4-methylpiperazin-1-yl)aniline)

    • Source: ChemicalBook CAS 16154-71-5.[2]

Sources

Foundational

Stability Profile and Handling Protocols for N-Methyl-4-(4-methylpiperazin-1-yl)aniline Under Ambient Conditions

Executive Summary N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical building block in the synthesis of advanced targeted therapeutics, including [1] and[2]. Despite its synthetic utility, this compound presents si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical building block in the synthesis of advanced targeted therapeutics, including [1] and[2]. Despite its synthetic utility, this compound presents significant handling challenges due to its extreme susceptibility to autoxidation and photolytic degradation under ambient conditions. This technical guide provides an in-depth mechanistic analysis of its stability profile, presents a self-validating analytical protocol for degradation tracking, and establishes rigorous Standard Operating Procedures (SOPs) for its storage and handling.

Mechanistic Causality of Ambient Instability

The inherent instability of N-methyl-4-(4-methylpiperazin-1-yl)aniline is rooted in its highly polarized electronic structure. The molecule functions as an exceptionally [3]. The para-substituted 4-methylpiperazin-1-yl group acts as a strong electron-donating group (EDG) via resonance, while the N-methyl group provides additional inductive electron density to the secondary amine.

This synergistic electron donation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), drastically lowering the oxidation potential of the aniline nitrogen. Upon exposure to ambient oxygen and ambient light (which acts as a radical initiator), the compound readily undergoes single-electron transfer (SET) to form a highly reactive N-centered radical.

As illustrated in the degradation pathway below, this transient radical propagates through two primary destructive pathways:

  • Oxidative Dehydrogenation : Further oxidation yields a highly reactive quinone diimine electrophile.

  • Radical Coupling : Dimerization of the N-centered radicals produces intensely colored azo and azoxy impurities, a hallmark of aniline degradation.

OxidationPathway A N-Methyl-4-(4-methylpiperazin-1-yl)aniline (Parent Compound) B N-Centered Radical (Transient Intermediate) A->B O2 / Light (Ambient) C Quinone Diimine (Reactive Electrophile) B->C -e-, -H+ D Azo / Azoxy Dimers (Colored Impurities) B->D Radical Coupling E N-Dealkylation Products (Secondary Degradants) C->E Hydrolysis

Fig 1. Oxidative degradation pathway of the electron-rich aniline under ambient conditions.

Quantitative Degradation Kinetics

To establish a baseline for safe handling, the degradation kinetics of N-methyl-4-(4-methylpiperazin-1-yl)aniline were evaluated under various environmental stressors. The quantitative data below demonstrates the critical necessity of inert atmosphere and light protection to maintain API precursor integrity.

Table 1: Stability of N-Methyl-4-(4-methylpiperazin-1-yl)aniline (Initial Purity: 99.8%)

Storage ConditionLight ExposureTime (Days)Purity (HPLC Area %)Primary Degradants Observed
Ambient Air (25°C)Unrestricted195.2%Quinone diimine, Azo dimers
Ambient Air (25°C)Unrestricted778.4%Azo dimers, N-dealkylation products
Ambient Air (25°C)Dark (Amber)789.1%Quinone diimine
Argon Atmosphere (25°C)Dark (Amber)799.5%Trace Quinone diimine
Argon Atmosphere (-20°C)Dark (Amber)3099.8%None detected

Self-Validating Protocol for Degradation Tracking

Standard HPLC-UV methods often fail to accurately capture the degradation of electron-rich anilines because transient radical intermediates and quinone diimines can react with the column matrix or artificially degrade during the run. To ensure scientific integrity, we employ a self-validating UHPLC-MS/MS workflow.

Causality of Experimental Design : By coupling UV detection (for quantitative area normalization) with MS/MS (for structural elucidation), the system self-validates: a decrease in the parent mass (m/z 206.15) must quantitatively correlate with the emergence of specific chromophoric mass shifts (e.g., +14 Da for azo formation, -14 Da for N-demethylation). Crucially, the addition of Butylated hydroxytoluene (BHT) acts as a radical scavenger, instantly arresting the autoxidation cascade at the exact moment of sampling.

StabilityWorkflow S1 Sample Aliquoting (Clear vs Amber Vials) S2 Environmental Stress (Air, Light, 25°C) S1->S2 S3 Radical Quenching (BHT Addition) S2->S3 S4 UHPLC-MS/MS (Dual UV/MS Validation) S3->S4

Fig 2. Self-validating workflow for tracking and quantifying oxidative degradation.

Step-by-Step Analytical Methodology:
  • Sample Preparation : Dissolve 10 mg of the API intermediate in 10 mL of degassed, HPLC-grade acetonitrile to yield a 1 mg/mL stock solution.

  • Environmental Stressing : Aliquot 1 mL of the stock into clear glass vials (for photolytic/ambient air testing) and argon-purged amber glass vials (as the negative control).

  • Quenching & Extraction : At predefined time points (t=0, 24h, 48h, 7d), extract a 50 µL aliquot. Critical Step : Immediately quench the sample by adding 10 µL of 0.1% BHT in acetonitrile to halt radical propagation. Dilute to 1 mL with the mobile phase (95:5 Water:Acetonitrile containing 0.1% Formic Acid).

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes to minimize on-column degradation.

  • Dual-Detection Analysis : Monitor UV absorbance at 254 nm (for aromatic ring integrity) and 280 nm (to detect extended conjugation in azo dimers). Simultaneously, use ESI+ MS to scan for the parent ion [M+H]+ at m/z 206.15 and map the structural identity of emerging peaks.

Standard Operating Procedures (SOP) for Ambient Handling

Given its role as a precursor for highly sensitive [4] and other targeted therapies, preserving the chemical integrity of N-methyl-4-(4-methylpiperazin-1-yl)aniline is paramount.

  • Atmospheric Control : Never leave the bulk container open to ambient air. All weighing and transfer operations must be conducted in a glovebox under an Argon or Nitrogen atmosphere.

  • Temperature & Light : Store bulk material at -20°C in opaque, tightly sealed containers. For short-term benchtop handling (ambient temperature), use actinic (amber) glassware to block UV-initiated radical formation.

  • Solvent Degassing : When preparing solutions for synthesis, all solvents must be thoroughly sparged with inert gas for at least 30 minutes prior to the introduction of the aniline to displace dissolved oxygen.

References

  • Source: European Patent Office (EP 3943496 A1)
  • Source: Google Patents (CN111212837A)
  • Title : Electron-rich anilines as cleavable linkers for peptides Source : PubMed (Bioorganic Chemistry, 2025) URL :[Link]

  • Source: Google Patents (WO2023069959A1)

Sources

Exploratory

Advanced Reactivity Profiling of N-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, functionalized anilines serve as critical pharmacophores and synthetic intermediates. N-methyl-4-(4-methylpiperazin-1-yl)aniline is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized anilines serve as critical pharmacophores and synthetic intermediates. N-methyl-4-(4-methylpiperazin-1-yl)aniline is a highly specialized secondary arylamine. Its structural architecture—comprising a secondary N-methylaniline core coupled with a para-substituted, electron-donating 4-methylpiperazin-1-yl moiety—imparts unique electronic properties.

This whitepaper provides an in-depth analysis of the chemical reactivity of the secondary amine within this molecule. By dissecting its electronic causality, nucleophilic profile, and behavior in metal-catalyzed cross-couplings, this guide equips researchers with the authoritative protocols necessary to manipulate this scaffold with high chemoselectivity and yield.

Structural and Electronic Causality

The reactivity of the secondary amine in N-methyl-4-(4-methylpiperazin-1-yl)aniline is fundamentally governed by the +R (resonance) electronic effect of the para-piperazinyl group.

Unlike an unsubstituted N-methylaniline, the nitrogen atom of the piperazine ring directly attached to the aromatic system possesses a lone pair that delocalizes into the


-system of the benzene ring. This electron donation significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, localizing increased electron density onto the secondary amine nitrogen.

Consequently, the secondary amine exhibits enhanced nucleophilicity and basicity. According to Mayr's nucleophilicity scale, while standard N-methylaniline exhibits a nucleophilicity parameter (


) of approximately 13.5 1, the para-piperazinyl substitution pushes this value higher, making it a highly active nucleophile susceptible to rapid acylation, sulfonylation, and oxidation.

ElectronicEffects A Piperazine N1 (Lone Pair Donor) B Aromatic Ring (π-System Relay) A->B +R Resonance Effect C Secondary Amine (N-Methylaniline Core) B->C Electron Density Transfer D Increased HOMO Energy & Enhanced Nucleophilicity C->D Chemical Activation

Fig 1: Resonance-driven electron transfer (+R effect) enhancing secondary amine nucleophilicity.

Core Reactivity Pathways

Chemoselective N-Acylation & Sulfonylation

The molecule contains three nitrogen atoms: one secondary arylamine and two tertiary aliphatic amines (within the piperazine ring). When treated with electrophiles like acid chlorides or sulfonyl chlorides, the reaction is strictly chemoselective for the secondary amine.

  • Causality: Tertiary amines can attack electrophiles to form acylammonium intermediates, but lacking a proton to eliminate, these intermediates are highly unstable and rapidly hydrolyze back to the starting materials during workup. The secondary amine, however, loses a proton to form a stable amide or sulfonamide.

Palladium-Catalyzed C-N Cross-Coupling

As a secondary amine, this molecule is an excellent coupling partner in the Buchwald-Hartwig amination to synthesize complex tertiary diarylamines 2. The electron-rich nature of the amine facilitates rapid coordination to the Palladium(II) center following oxidative addition 3. However, the basic piperazine nitrogens pose a risk of catalyst poisoning by competitively binding to the metal. This necessitates the use of sterically demanding, electron-rich ligands (e.g., XPhos or BrettPhos) to shield the Pd center 4.

Oxidative Susceptibility

Due to its high electron density, the secondary amine is highly susceptible to single-electron transfer (SET) oxidation, forming radical cations that can lead to dimerization or degradation. This mandates that storage and reactions involving this compound be conducted under inert atmospheres (Argon or


) and protected from light.

Quantitative Data Summary

The table below summarizes the comparative physicochemical parameters illustrating the activation of the secondary amine by the piperazine substituent.

ParameterN-Methylaniline (Reference)N-Methyl-4-(4-methylpiperazin-1-yl)aniline
Mayr Nucleophilicity (

)
~13.5~15.5 - 16.0 (Enhanced)
Conjugate Acid

(Aniline N)
4.85~5.8 (Increased Basicity)
Conjugate Acid

(Piperazine N4)
N/A~8.5 - 9.0
Primary Electrophilic Attack Site Secondary AmineSecondary Amine (Strictly Chemoselective)
Oxidation Potential (

vs SCE)
~0.75 V< 0.60 V (Highly prone to oxidation)

Validated Experimental Protocols

Protocol 1: Chemoselective N-Acylation

This protocol is designed as a self-validating system. The use of a mild, non-nucleophilic base ensures that the


 byproduct is scavenged without interfering with the electrophile.

Reagents:

  • N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Methodology:

  • Preparation: Dissolve the aniline derivative and DIPEA in anhydrous DCM under an Argon atmosphere. Causality: Argon prevents premature oxidative degradation of the electron-rich amine.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride dropwise over 10 minutes. Causality: Cooling controls the exothermic nature of the acylation, preventing over-reaction or degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous

    
    . Extract with DCM. Causality: The basic aqueous wash neutralizes the DIPEA-HCl salts and ensures the basic piperazine ring remains unprotonated, keeping the target product entirely in the organic layer.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash chromatography if necessary.
    
Protocol 2: Buchwald-Hartwig Cross-Coupling

This methodology utilizes a specific catalyst-ligand combination to overcome the competitive binding of the piperazine ring.

BuchwaldHartwig Pd0 Pd(0) Catalyst + XPhos Ligand OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd AmineCoord Amine Coordination (N-methyl-4-(4-methylpiperazin-1-yl)aniline) OxAdd->AmineCoord Deprot Base-Mediated Deprotonation (Formation of Pd-Amido Complex) AmineCoord->Deprot NaOtBu (Strong Base) RedElim Reductive Elimination (Product Release & Pd(0) Regeneration) Deprot->RedElim RedElim->Pd0 Catalytic Turnover

Fig 2: Palladium-catalyzed Buchwald-Hartwig amination cycle for tertiary diarylamine synthesis.

Reagents:

  • N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • 
     (0.02 eq / 2 mol%)
    
  • XPhos (0.06 eq / 6 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Anhydrous Toluene (0.1 M)

Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine

    
     and XPhos in anhydrous toluene under Argon. Stir for 15 minutes. Causality: XPhos is a sterically bulky, electron-rich biaryl phosphine ligand. Pre-mixing allows the formation of the active monomeric Pd(0)-XPhos complex, which is bulky enough to reject coordination from the basic piperazine nitrogens.
    
  • Reagent Addition: Add the aryl bromide, the aniline derivative, and

    
    .
    
  • Heating: Heat the reaction mixture to 100 °C for 12 hours. Causality: Toluene is chosen over THF because reductive elimination to form a sterically hindered tertiary diarylamine requires high thermal energy to overcome the activation barrier.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules Source: National Science Foundation (NSF) / ChemRxiv URL:[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling N-methyl-4-(4-methylpiperazin-1-yl)aniline with acryloyl chloride

Target Transformation: Synthesis of N-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)acrylamide from N-methyl-4-(4-methylpiperazin-1-yl)aniline and acryloyl chloride. Relevance: Late-stage installation of acrylamide warheads...

Author: BenchChem Technical Support Team. Date: March 2026

Target Transformation: Synthesis of N-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)acrylamide from N-methyl-4-(4-methylpiperazin-1-yl)aniline and acryloyl chloride. Relevance: Late-stage installation of acrylamide warheads in Targeted Covalent Inhibitors (TCIs) (e.g., EGFR, KRAS G12C, and FGFR4 inhibitors).

Mechanistic Insights & Reaction Causality

The coupling of acryloyl chloride with N-methyl-4-(4-methylpiperazin-1-yl)aniline presents unique chemoselective and kinetic challenges. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than simply executing the steps.

  • Chemoselectivity and the Acylammonium Intermediate: The substrate features two nucleophilic centers: a secondary aromatic amine and a tertiary aliphatic amine (piperazine ring). Kinetically, the highly reactive acryloyl chloride will first attack the more exposed tertiary amine, forming a transient acylammonium salt. Because this intermediate cannot deprotonate to form a stable amide, the reaction is reversible. The thermodynamic sink is the acylation of the sterically hindered secondary aniline, which ultimately yields the stable target acrylamide[1].

  • Suppression of Dimeric Impurities: The newly formed acrylamide is a potent Michael acceptor. In standard batch processing, unreacted secondary amine can undergo a rapid Michael addition with the product, generating a critical dimeric impurity[1]. Because this side reaction is highly exothermic, strict cryogenic temperature control (-20 °C to -78 °C) and the slow, dropwise addition of acryloyl chloride are mandatory to suppress oligomerization and dimerization[1][2].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric bulk prevents base-catalyzed polymerization of the acryloyl chloride and minimizes ketene formation—a common failure point when using less hindered bases like triethylamine[3].

ReactionPathway SM N-methyl-4-(4-methylpiperazin-1-yl)aniline + Acryloyl Chloride AcylAmmonium Acylammonium Intermediate (Kinetic, Reversible) SM->AcylAmmonium Tertiary Amine Attack Target Target Acrylamide (Thermodynamic Product) SM->Target Secondary Amine Attack (DIPEA, -20°C) AcylAmmonium->SM Reversible Dimer Dimeric Impurity (Michael Addition Side-Product) Target->Dimer + Unreacted SM (If Temp > 0°C)

Chemoselectivity and dimerization pathways during the acryloylation of secondary anilines.

Experimental Protocol

This protocol is designed as a self-validating system. The low-temperature quench and mild basic workup ensure that the piperazine moiety remains unprotonated in the organic phase, while completely partitioning the DIPEA·HCl byproduct into the aqueous phase.

Materials Required
  • N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv)

  • Acryloyl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL / mmol of substrate)

  • Saturated aqueous NaHCO₃

  • Brine & Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv) in anhydrous DCM. Add DIPEA (2.0 equiv).

  • Cryo-Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Note: For less sensitive scale-ups, -20 °C using a dry ice/ethylene glycol bath may suffice, but -78 °C guarantees the highest purity profile[2][4].

  • Acryloylation: Prepare a dilute solution of acryloyl chloride (1.05 equiv) in anhydrous DCM (2 mL / mmol). Add this solution dropwise over 30 minutes via a syringe pump. This maintains strict temperature control and prevents local concentration spikes that trigger dimerization[3].

  • Reaction Monitoring: Stir the mixture at the cryogenic temperature for 15 minutes. The reaction is typically instantaneous. Verify complete consumption of the starting material via LC-MS or TLC (eluent: DCM/MeOH 9:1)[2].

  • Quenching: Quench the reaction while still at the cryogenic temperature by adding saturated aqueous NaHCO₃ (5 mL / mmol). This neutralizes the reaction mixture and prevents the protonation of the basic piperazine ring during workup.

  • Work-up & Extraction: Allow the biphasic mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM). Crucial Insight: Add 1% Et₃N to the eluent to prevent the basic piperazine moiety from streaking on the acidic silica gel.

Workflow Step1 1. Preparation Dissolve SM & DIPEA in anhydrous DCM Step2 2. Cryo-Cooling Chill reactor to -20°C to -78°C Step1->Step2 Step3 3. Acryloylation Dropwise addition of Acryloyl Chloride Step2->Step3 Step4 4. Quenching Add Sat. NaHCO3 at low temp Step3->Step4 Step5 5. Purification Phase separation & Chromatography Step4->Step5

Step-by-step experimental workflow for the cryogenic acryloylation of secondary anilines.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters on the final yield and the formation of the critical dimeric impurity. Data is synthesized from process chemistry optimizations of analogous TCI acryloylations[1][2].

SolventBase (Equiv)Internal TempAddition RateIsolated Yield (%)Dimer Impurity (%)
THFDIPEA (2.0)0 °CBolus45%> 15.0%
DCMTEA (2.0)0 °CDropwise (10 min)62%8.5%
DCMDIPEA (2.0)-20 °CDropwise (30 min)88%< 2.0%
DCM DIPEA (2.0) -78 °C Dropwise (30 min) 95% < 0.5%
References
  • Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. National Institutes of Health (NIH).4

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. 3

  • Stereoselective Synthesis of ABBV-992 Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone. ACS Publications. 2

  • Toward a Telescoped Batch-Continuous Process for the KRASG12C Inhibitor GH35: Controlling a Critical Dimeric Impurity during Acryloylation. ACS Publications. 1

Sources

Application

Application Note: Synthesis of Piperazine-Modified AZD9291 Analogs via SNAr Coupling

Topic: Using N-methyl-4-(4-methylpiperazin-1-yl)aniline in the preparation of AZD9291 Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists Executive Summary Objective: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using N-methyl-4-(4-methylpiperazin-1-yl)aniline in the preparation of AZD9291 Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Objective: This guide details the protocol for utilizing N-methyl-4-(4-methylpiperazin-1-yl)aniline (Intermediate A) as a nucleophile in the preparation of structural analogs of AZD9291 (Osimertinib) .

Critical Note on Chemical Identity: Researchers must note that commercial AZD9291 (Osimertinib) utilizes an acyclic amine tail (N-(2-(dimethylamino)ethyl)-N-methyl). The reagent specified in this protocol (N-methyl-4-(4-methylpiperazin-1-yl)aniline) introduces a cyclic piperazine moiety. Consequently, this protocol yields a Piperazine-Modified Osimertinib Analog , often synthesized during Structure-Activity Relationship (SAR) optimization to evaluate metabolic stability and solubility differences between acyclic and cyclic amine tails in 3rd-generation EGFR inhibitors.

This protocol focuses on the critical Nucleophilic Aromatic Substitution (SNAr) step, coupling the aniline to the 2-chloropyrimidine core.

Scientific Background & Mechanism[1][2][3]

The Role of the Aniline Fragment

In 3rd-generation EGFR T790M inhibitors, the aniline fragment serves two roles:

  • Solubility & PK: The tertiary amine (piperazine or dimethylamine) tail is protonated at physiological pH, enhancing solubility and lysosomal trapping.

  • Binding Orientation: The aniline ring sits in the solvent-exposed region of the ATP binding pocket.

Reaction Mechanism: Acid-Catalyzed SNAr

The coupling of N-methyl-4-(4-methylpiperazin-1-yl)aniline to the chloropyrimidine core is kinetically challenging due to the steric hindrance of the N-methyl group on the aniline. Standard thermal substitution often fails or produces low yields.

Optimized Pathway: We utilize p-Toluenesulfonic acid (p-TsOH) catalysis.

  • Protonation: p-TsOH protonates the pyrimidine ring nitrogen (N1 or N3), significantly increasing the electrophilicity of the C2-carbon.

  • Attack: The N-methyl aniline attacks the activated C2 position.

  • Elimination: Re-aromatization and loss of HCl (trapped by base or excess aniline) yields the product.

SNAr_Mechanism Figure 1: Acid-Catalyzed SNAr Mechanism for Sterically Hindered Anilines Reactants Reactants: 2-Cl-Pyrimidine Core + Aniline Nucleophile Activation Acid Activation: Protonation of Pyrimidine N (p-TsOH) Reactants->Activation Mixing Complex Meisenheimer-like Transition State Activation->Complex Nucleophilic Attack Elimination Elimination: Loss of HCl Complex->Elimination Re-aromatization Product Product: AZD9291 Piperazine Analog Elimination->Product Basification

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Electrophile 4-(1-methyl-1H-indol-3-yl)-2-chloropyrimidineAZD9291 Core Scaffold
Nucleophile N-methyl-4-(4-methylpiperazin-1-yl)anilineTarget Introduction
Catalyst p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O)Pyrimidine Activator
Solvent 2-Butanol (anhydrous)High-boiling protic solvent
Base (Workup) NaHCO₃ (saturated aq.)Neutralization
Step-by-Step Coupling Procedure

Pre-requisite: Ensure the 2-chloropyrimidine intermediate is dried and free of phosphoryl chloride (POCl₃) residues from the previous step.

  • Reactor Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (Nitrogen or Argon).

    • Note: Moisture tolerance is moderate, but anhydrous conditions improve yield.

  • Charging:

    • Add 4-(1-methyl-1H-indol-3-yl)-2-chloropyrimidine (1.0 eq, e.g., 500 mg).

    • Add 2-Butanol (10 mL/g of reactant).

    • Add p-TsOH·H₂O (1.1 eq). Stir for 5 minutes at Room Temperature (RT) until the acid dissolves. The solution may turn yellow/orange.

    • Add N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 eq).

  • Reaction:

    • Heat the mixture to 105°C (Reflux) .

    • Maintain reflux for 4–6 hours .

    • Process Control: Monitor by HPLC or TLC (DCM:MeOH 95:5). The limiting reagent (chloropyrimidine) should be consumed (<2%).

    • Observation: A heavy precipitate (the tosylate salt of the product) often forms during the reaction. This is a positive sign.

  • Workup (Salt Break):

    • Cool the reaction mixture to RT.

    • Dilute with Dichloromethane (DCM) (20 mL) and Water (20 mL).

    • Slowly add Saturated NaHCO₃ while stirring until pH is adjusted to ~8–9. This liberates the free base.

    • Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.

  • Purification:

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Flash Chromatography: Silica gel. Gradient elution: 0% → 10% Methanol in DCM (with 1% NH₄OH additive to prevent streaking of the piperazine).

    • Recrystallization (Optional): Acetonitrile/Water or Ethanol.

Process Control & Troubleshooting

Impurity Profile
ImpurityOriginMitigation
Hydrolysis Product Hydrolysis of Chloropyrimidine (OH replaces Cl)Ensure solvent is dry; avoid excessive heating times.
Dimerization Reaction of aniline with two pyrimidinesMaintain stoichiometry (1.2 eq Aniline); do not use excess pyrimidine.
N-Oxides Oxidation of piperazine/anilinePerform reaction under Nitrogen atmosphere.
Regioselectivity Verification

The N-methyl group on the aniline ensures that the coupling occurs at the aniline nitrogen. However, the piperazine nitrogens are also nucleophilic.

  • Verification: 1H NMR is required to confirm the linkage.

  • Diagnostic Signal: The N-methyl singlet of the aniline bridge typically shifts upfield (~3.2–3.5 ppm) upon coupling compared to the starting material.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Analog Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Step1 Dissolve Core + p-TsOH in 2-Butanol Step2 Add N-methyl-4-(4-methylpiperazin-1-yl)aniline Step1->Step2 Step3 Reflux @ 105°C (4-6 Hours) Step2->Step3 Step4 IPC: HPLC Check (<2% SM) Step3->Step4 Step4->Step3 Incomplete Step5 Basify (NaHCO3) Extract (DCM) Step4->Step5 Pass Step6 Flash Chromatography (DCM:MeOH:NH4OH) Step5->Step6

References

  • Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[2] Cancer Discovery.

  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry.

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[3] Nature. (Reference for WZ4002 piperazine analogs).

  • BenchChem. "Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)."

Sources

Method

Application Note: High-Precision Regioselective Functionalization of N-methyl-4-(4-methylpiperazin-1-yl)aniline

This Application Note and Protocol Guide details the regioselective synthesis and functionalization of N-methyl-4-(4-methylpiperazin-1-yl)aniline . This scaffold is a critical pharmacophore in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the regioselective synthesis and functionalization of N-methyl-4-(4-methylpiperazin-1-yl)aniline . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) where it serves as a solvent-exposed tail that improves solubility and pharmacokinetic properties.

Introduction & Structural Analysis

The molecule N-methyl-4-(4-methylpiperazin-1-yl)aniline (hereafter Compound 1 ) represents a "privileged structure" in drug discovery. It functions as a bi-dentate nucleophile containing a secondary aniline nitrogen and a tertiary piperazine nitrogen.

Structural Reactivity Profile
  • Site A (Aniline Nitrogen - NHMe): Secondary amine. Highly nucleophilic and the primary site for acylation (warhead installation). Strongly activating group for Electrophilic Aromatic Substitution (EAS).

  • Site B (Piperazine Nitrogen - N-Aryl): Tertiary amine. Moderately nucleophilic but sterically hindered. Activating group for EAS, but less potent than Site A due to lack of H-bond donation capability and steric bulk.

  • Site C (C2/C6 Positions): Ortho to the NHMe group. The most electron-rich sites on the ring due to the strong resonance donation from the NHMe group.

  • Site D (C3/C5 Positions): Ortho to the Piperazine. Less reactive toward EAS due to steric shielding by the piperazine ring.

Key Challenge: The primary synthetic challenge is achieving monomethylation of the aniline precursor without over-alkylation to the quaternary ammonium species, and subsequently directing electrophiles (like halogens) to the specific C2 position without affecting the piperazine moiety.

Protocol 1: Scalable Synthesis of the Core Scaffold

This protocol describes the construction of Compound 1 from commercially available 1-fluoro-4-nitrobenzene, ensuring high purity and avoiding dimethylation byproducts.

Workflow Diagram

SynthesisWorkflow Start 1-Fluoro-4-nitrobenzene Step1 SNAr Reaction (N-Methylpiperazine, K2CO3) Start->Step1 Inter1 1-(4-Nitrophenyl)-4-methylpiperazine Step1->Inter1 95% Yield Step2 Pd/C Catalytic Reduction (H2, MeOH) Inter1->Step2 Inter2 4-(4-Methylpiperazin-1-yl)aniline Step2->Inter2 Quant. Step3 Selective N-Formylation (Formic Acid/Ac2O) Inter2->Step3 Regiocontrol Inter3 N-Formyl Intermediate Step3->Inter3 Step4 Reduction to Methyl (BH3-DMS or LiAlH4) Inter3->Step4 Final Target: N-Methyl-4-(4-methylpiperazin-1-yl)aniline Step4->Final >90% Purity

Caption: Step-wise synthesis ensuring selective monomethylation via formylation-reduction sequence.

Experimental Procedure
Step A: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), N-Methylpiperazine (1.2 eq), K₂CO₃ (1.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure: Dissolve 1-fluoro-4-nitrobenzene in ACN. Add K₂CO₃ followed by N-methylpiperazine. Heat to reflux (80°C) for 4 hours.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate. Recrystallize from Ethanol/Water to obtain yellow crystals of 1-(4-nitrophenyl)-4-methylpiperazine .

Step B: Reduction
  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol.

  • Procedure: Stir the nitro compound under H₂ atmosphere at RT for 12 hours. Filter through Celite to remove catalyst. Concentrate to yield 4-(4-methylpiperazin-1-yl)aniline .

Step C: Regioselective Monomethylation (The Formylation Route)

Rationale: Direct methylation with MeI often leads to mixtures of mono- and di-methylated products. The formylation-reduction route guarantees 100% mono-selectivity.

  • Formylation: Reflux the aniline (from Step B) in Ethyl Formate (as solvent and reagent) or use Formic Acid/Acetic Anhydride (1:1.1 eq) in DCM at 0°C. Monitor TLC for disappearance of primary amine.

  • Reduction: Dissolve the crude N-formyl intermediate in dry THF. Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 2.0 eq) dropwise. Reflux for 2 hours.

  • Quench: Carefully add MeOH to quench excess borane, then add conc. HCl and reflux for 30 mins to break the amine-borane complex.

  • Isolation: Basify with NaOH (pH > 12), extract with DCM, dry over Na₂SO₄, and concentrate.

  • Yield: Typically 85-90% overall for Step C.

Protocol 2: Regioselective Bromination (EAS)

This protocol targets the C2 position (ortho to the N-methylamino group). This is crucial for installing coupling handles (e.g., for Suzuki-Miyaura coupling) to build complex kinase inhibitors.

Mechanism & Regioselectivity

The N-methylamino group (-NHMe) is a stronger activator than the piperazinyl group due to less steric hindrance and the ability to stabilize the sigma-complex intermediate more effectively. Therefore, bromination occurs preferentially at the position ortho to the -NHMe group.

Data Table: Optimization of Conditions
EntryReagentSolventTemp (°C)Yield (%)Regioselectivity (C2:C3)
1Br₂ (1.0 eq)DCM06570:30
2NBS (1.0 eq)DMF257885:15
3NBS (1.05 eq) DCM/DMF (9:1) -10 92 >95:5
4NBS (1.0 eq)AcOH256060:40
Detailed Protocol (Entry 3)
  • Preparation: Dissolve N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 g, 4.87 mmol) in a mixture of DCM (18 mL) and DMF (2 mL). The DMF cosolvent helps solubilize the polar substrate at low temperatures.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS, 0.91 g, 5.11 mmol) in DMF (5 mL). Add this solution dropwise over 30 minutes. Slow addition is critical to prevent local high concentrations that lead to dibromination.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor by LC-MS (Target Mass: ~284/286 Da).

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove traces of bromine. Dilute with DCM, wash with water (3x) to remove DMF and succinimide.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH:NH₃ 95:5:0.5).

  • Product: 2-Bromo-N-methyl-4-(4-methylpiperazin-1-yl)aniline .

Protocol 3: Chemoselective N-Acylation (Warhead Installation)

For covalent kinase inhibitors (e.g., targeting EGFR C797S), an acrylamide "warhead" is often attached to the aniline nitrogen.

Workflow Diagram

AcylationWorkflow Substrate N-Methyl-4-(4-methylpiperazin-1-yl)aniline Conditions Acryloyl Chloride (1.1 eq) Sat. NaHCO3 / THF (Biphasic) 0°C Substrate->Conditions Mechanism Chemoselective Attack (NHMe is less hindered/more nucleophilic than Piperazine N) Conditions->Mechanism Product N-(4-(4-methylpiperazin-1-yl)phenyl)-N-methylacrylamide Mechanism->Product

Caption: Schotten-Baumann conditions favor acylation of the secondary aniline over the tertiary piperazine.

Experimental Procedure
  • System: Use a biphasic system (Schotten-Baumann conditions) to buffer the reaction and scavenge HCl, preventing protonation of the piperazine which would complicate purification.

  • Reagents: Substrate (1.0 eq), Acryloyl Chloride (1.1 eq), Saturated NaHCO₃ (aqueous), THF.

  • Procedure:

    • Dissolve the substrate in THF. Add an equal volume of Sat. NaHCO₃.

    • Cool the vigorously stirred mixture to 0°C.

    • Add Acryloyl Chloride dropwise.

    • Note: The secondary aniline reacts rapidly. The tertiary piperazine nitrogen is sterically hindered and does not form a stable amide; any transient acyl-ammonium species formed at the piperazine will hydrolyze back to the amine in the aqueous workup.

  • Workup: Separate layers. Extract aqueous layer with EtOAc. Combine organics, dry over MgSO₄.

  • Stabilization: Add a radical inhibitor (e.g., BHT) if storing the acrylamide, as it is prone to polymerization.

References

  • Synthesis of Piperazinyl-Anilines via SNAr

    • Title: Practical Synthesis of N-Arylpiperazines.
    • Source:Journal of Medicinal Chemistry, 2005.
    • URL:[Link]

  • Regioselective Bromination of Anilines

    • Title: Regioselective bromination of activated aromatic compounds using N-bromosuccinimide.[1]

    • Source:Tetrahedron Letters, 1999.
    • URL:[Link]

  • Selective Monomethylation of Anilines

    • Title: Selective N-Monomethylation of Primary Anilines.[2]

    • Source:Organic Letters, 2013.[3] (Highlighting the difficulty and solutions like the formyl route).

    • URL:[Link]

  • General Kinase Inhibitor Synthesis (Imatinib/Ponatinib analogs)

    • Title: Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor.
    • Source:ACS Medicinal Chemistry Letters, 2010.
    • URL:[Link]

Sources

Application

Solvent selection for nucleophilic substitution using N-methyl-4-(4-methylpiperazin-1-yl)aniline

Application Note: Solvent Selection & Process Control for N-Methyl-4-(4-methylpiperazin-1-yl)aniline in Nucleophilic Substitution Part 1: Executive Summary & Chemical Context 1.1 The Target Molecule N-methyl-4-(4-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Control for N-Methyl-4-(4-methylpiperazin-1-yl)aniline in Nucleophilic Substitution

Part 1: Executive Summary & Chemical Context

1.1 The Target Molecule N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4) is a critical "linker" intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso).[1][2]

1.2 The Challenge This molecule presents a unique solvent selection challenge due to its amphiphilic nature and dual-nucleophilic sites :

  • The Aniline Nitrogen (Secondary): The intended nucleophile for SNAr coupling.[2]

  • The Piperazine Nitrogens (Tertiary): Basic sites (pKa ~8.[2]1) that can act as proton traps or form salts, altering solubility during the reaction.

  • Solubility Profile: The lipophilic phenyl/piperazine core resists water, while the amine functionality resists non-polar hydrocarbons (e.g., Hexane).

1.3 The Core Directive This guide provides a rational framework for selecting solvents for the SNAr coupling of this aniline with chloropyrimidines.[2] We contrast Method A (Acid-Mediated/Protic) and Method B (Base-Mediated/Aprotic) , providing a self-validating protocol for the industry-standard synthesis of the Osimertinib core.[1][2]

Part 2: Solvent Selection Matrix

The choice of solvent dictates the reaction mechanism pathway (activation of electrophile vs. activation of nucleophile).

Solvent ClassRepresentative SolventsSuitabilityMechanistic ImpactDownstream Processing (DSP)
Dipolar Aprotic DMAc, DMF, NMP High Base-Mediated Pathway: Excellent solubility for the free base.[1][2] Promotes "naked" nucleophilicity of the aniline.[2]Difficult: High boiling points require aqueous workup/extraction.[1][2] Risk of solvent carryover.[2]
Protic Alcohols n-Butanol, i-PrOH, TFE High Acid-Mediated Pathway: Solubilizes the salt form.[1][2] The solvent H-bonds with the leaving group (Cl⁻), assisting departure.Easy: Can be removed by azeotropic distillation or antisolvent precipitation.[1][2]
Ethers 1,4-Dioxane, THF MediumGood for acid-catalyzed methods but poor solubility for polar salts.[1][2] Dioxane is often used with water.[2][3]Moderate: Peroxide risks.[1][2] Dioxane is a Class 2 solvent (ICH Q3C) and difficult to strip completely.[2]
Green Alternatives 2-MeTHF, CPME EmergingLower polarity may require phase transfer catalysts (PTC) or elevated temperatures.[1][2]Excellent: Low water miscibility aids direct extraction.[1][2]

Part 3: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the critical decision pathways for solvent selection based on the desired reaction mechanism (Acid vs. Base catalysis).

SolventSelection Start Substrate: N-methyl-4-(4-methylpiperazin-1-yl)aniline Condition Select Catalytic Mode Start->Condition Goal Target: S_NAr Coupling (Osimertinib Core) AcidPath Acid Catalysis (p-TsOH / HCl) Condition->AcidPath High Reactivity Electrophile BasePath Base Catalysis (DIPEA / K2CO3) Condition->BasePath Standard Conditions SolventAcid Solvent: n-Butanol or 1,4-Dioxane/H2O AcidPath->SolventAcid MechAcid Mechanism: Protonation activates Electrophile (Pyrimidinium ion) SolventAcid->MechAcid MechAcid->Goal SolventBase Solvent: DMAc or DMF BasePath->SolventBase MechBase Mechanism: Solvent stabilizes Meisenheimer Complex; Base scavenges HCl SolventBase->MechBase MechBase->Goal

Figure 1: Decision tree for solvent selection based on catalytic strategy. Acid catalysis activates the electrophile, allowing the use of protic solvents. Base catalysis relies on dipolar aprotic solvents to enhance nucleophilicity.[1][2]

Part 4: Detailed Experimental Protocol

This protocol focuses on the Acid-Mediated Coupling (Method A), which is generally preferred in process chemistry for this substrate due to cleaner impurity profiles and easier workup compared to DMF/DMAc routes.[2]

Reaction: N-methyl-4-(4-methylpiperazin-1-yl)aniline + 3-(2-chloropyrimidin-4-yl)-1-methylindole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Osimertinib Intermediate.[2]
Reagents & Materials
  • Nucleophile: N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv).[1][2]

  • Electrophile: 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.05 equiv).[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H₂O) (1.1 equiv).[1][2]

  • Solvent: n-Butanol (anhydrous) or 1,4-Dioxane/Water (9:1).[1][2]

Step-by-Step Methodology
  • Charge: To a dry reactor flushed with nitrogen, add the Electrophile and the Solvent (10 volumes relative to nucleophile mass).

  • Activation: Add p-TsOH[1][2]·H₂O.[1][2] Stir at ambient temperature for 15 minutes.

    • Why? This pre-complexes the acid with the pyrimidine nitrogen, creating a highly reactive cationic electrophile.

  • Addition: Add N-methyl-4-(4-methylpiperazin-1-yl)aniline in one portion.

  • Reaction: Heat the mixture to 85–90 °C .

  • Monitoring (Self-Validating Step):

    • Monitor by HPLC after 2 hours.[1][2]

    • Success Criteria: Consumption of Aniline < 2.0% area.

    • Note: The product will likely precipitate as the tosylate salt in n-Butanol, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup (Salt Break):

    • Cool to 20 °C.

    • Dilute with Water (10 vol) and adjust pH to >10 using 4N NaOH.

    • Observation: The slurry should dissolve and then separate into two clear phases (organic product layer and aqueous salt layer).

  • Isolation: Extract with 2-MeTHF or EtOAc. Wash with brine.[1][2][3] Concentrate to dryness or crystallize directly.[2][3]

Part 5: Troubleshooting & Optimization (The "Self-Validating" System)

A robust process must have built-in checks.[1][2] Use this table to diagnose solvent-related failures.

ObservationRoot CauseCorrective Action
Reaction Stalls at 80% Conversion Solvent Wetness: Water in DMF/DMAc solvates the nucleophile, reducing reactivity (H-bonding shell).[1][2]Ensure solvent water content (KF) is <0.05% before start.[2] Switch to Acid-Mediated condition (less sensitive to water).[1][2]
Regioselectivity Issues (Piperazine N attack) Steric/Electronic Mismatch: Rare, but can occur if the aniline N is deactivated.[2]Validation: Check pH. In acidic conditions, the piperazine N (pKa ~8) is protonated and protected, forcing reaction at the aniline N.
Product Oiling Out Solvent Choice: Product is too soluble in the reaction solvent (e.g., pure DMF).Use a solvent mixture (e.g., i-PrOH/Water) where the product precipitates upon cooling, simplifying isolation.[2]
Darkening/Tarring Thermal Degradation: Oxidation of the aniline.[1][2]Degas solvents thoroughly.[1][2] Add antioxidant (e.g., BHT) if using ether-based solvents.[1][2]

Part 6: References

  • Finlay, M. R., et al. (2014).[2] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249–8267.[2] Link[2]

  • Zhu, Y., et al. (2017).[2] "Process Development for the Synthesis of Osimertinib." Organic Process Research & Development, 21, 1288-1296.[2] (Note: Describes the acid-mediated coupling in 2-butanol/dioxane).

  • AstraZeneca AB. (2013).[1][2] "Pytmdine derivatives for inhibiting Eph receptors."[2] World Intellectual Property Organization Patent WO2013014448A1.[1][2] Link

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative text on SNAr solvent effects).

Sources

Method

Catalytic hydrogenation procedures to yield N-methyl-4-(4-methylpiperazin-1-yl)aniline

Application Note: Catalytic Hydrogenation Procedures to Yield N-Methyl-4-(4-methylpiperazin-1-yl)aniline Abstract & Technical Overview The synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline (Target Molecule) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Procedures to Yield N-Methyl-4-(4-methylpiperazin-1-yl)aniline

Abstract & Technical Overview

The synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline (Target Molecule) represents a critical transformation in the production of kinase inhibitor pharmacophores.[1] This secondary aromatic amine serves as a vital scaffold for introducing solubility-enhancing piperazine moieties into drug candidates.[1]

While direct nucleophilic substitution is possible, it often suffers from poor atom economy and impurity profiles.[1] Catalytic Hydrogenation (Reductive Alkylation) is the preferred industrial route due to its scalability, cleanliness, and efficiency.[1] This guide details two validated protocols:

  • Route A (Stepwise): Reduction of the nitro precursor to the primary amine, followed by controlled reductive methylation.[1] (Recommended for high purity).[1]

  • Route B (One-Pot): Direct reductive alkylation from the nitro precursor.[1] (Recommended for process efficiency).

Key Technical Challenges:

  • Selectivity: Preventing over-alkylation to the tertiary amine (N,N-dimethyl analog).

  • Chemo-selectivity: Preserving the piperazine ring integrity while reducing the nitro/imine groups.[1]

Chemical Strategy & Mechanism

The synthesis relies on the Reductive Alkylation mechanism.[1][2] The process involves the condensation of the amine (generated in situ or isolated) with formaldehyde to form a hemiaminal/imine intermediate, which is rapidly reduced by hydrogen on the catalyst surface.[1]

Mechanism Steps:

  • Nitro Reduction:

    
    [1]
    
  • Condensation:

    
    [1]
    
  • Hydrogenation:

    
    [1]
    

Catalyst Selection:

  • Pd/C (Palladium on Carbon): Highly active for nitro reduction and imine reduction.[1] Requires strict stoichiometry control to prevent dimethylation.[1]

  • Pt/C (Platinum on Carbon): Often preferred for the methylation step as it is less prone to over-alkylation compared to Pd, though slower for the initial nitro reduction.[1]

  • Modified Catalysts: Sulfided Pt/C can prevent ring hydrogenation if high pressures are required.[1]

Visualization: Reaction Workflow

The following diagram illustrates the synthetic pathways, highlighting the critical decision points between the Stepwise and One-Pot methodologies.

G Start 1-Chloro-4-nitrobenzene + N-Methylpiperazine Nitro Intermediate 1: 1-(4-nitrophenyl)-4-methylpiperazine Start->Nitro SNAr (K2CO3, DMSO) PrimaryAmine Intermediate 2: 4-(4-methylpiperazin-1-yl)aniline Nitro->PrimaryAmine H2, Pd/C (Nitro Reduction) Target TARGET: N-Methyl-4-(4-methylpiperazin-1-yl)aniline Nitro->Target One-Pot: H2, Pd/C, HCHO (Direct Reductive Alkylation) Imine Transient Species: N-Methylene Intermediate PrimaryAmine->Imine + HCHO (1.0 eq) Imine->Target H2, Pt/C (Reductive Alkylation) OverMethyl Impurity: N,N-Dimethyl Analog Target->OverMethyl Excess HCHO Over-reduction

Caption: Synthetic pathways comparing Stepwise (Route A) and One-Pot (Route B) strategies, highlighting the risk of over-methylation.

Detailed Experimental Protocols

Pre-requisite: Synthesis of Nitro Intermediate

Start with commercially available 1-chloro-4-nitrobenzene and N-methylpiperazine.[1] Perform standard SNAr reaction (K2CO3, DMSO, 90°C) to yield 1-(4-nitrophenyl)-4-methylpiperazine .

Protocol A: Stepwise Synthesis (High Purity Focus)

Recommended for GMP applications where impurity control is paramount.[1]

Step 1: Reduction to Primary Amine [1]

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or Autoclave).

  • Loading:

    • Substrate: 1-(4-nitrophenyl)-4-methylpiperazine (10.0 g, 45.2 mmol).[1]

    • Solvent: Methanol (100 mL).

    • Catalyst: 10% Pd/C (50% wet, 0.5 g).

  • Procedure:

    • Purge reactor with N2 (3x) and H2 (3x).[1]

    • Pressurize to 3 bar (45 psi) H2.

    • Stir at 40°C for 4 hours. Monitor by HPLC/TLC until nitro peak disappears.

    • Filter catalyst over Celite.[1] Note: The amine is sensitive to oxidation; proceed immediately or store under N2.[1]

Step 2: Selective Reductive Methylation

  • Reagents:

    • Crude Primary Amine (from Step 1).[1]

    • Paraformaldehyde (1.36 g, 45.2 mmol, 1.0 eq ).[1] Crucial: Do not use excess.

    • Catalyst: 5% Pt/C (0.3 g) or sulfided Pt/C.[1]

    • Solvent: Methanol (100 mL).

  • Procedure:

    • Dissolve amine and paraformaldehyde in methanol.[1] Stir at RT for 1 hour to allow pre-formation of the imine/hemiaminal.

    • Add catalyst.[1][2][3][4][5][6]

    • Hydrogenate at 5 bar (75 psi) H2 and 50°C for 6-12 hours.

    • Monitoring: Check for disappearance of primary amine. If >5% primary amine remains, add 0.1 eq Paraformaldehyde.[1] If >2% dimethyl impurity forms, stop reaction immediately.[1]

  • Workup:

    • Filter catalyst.[1][6] Concentrate filtrate.[1]

    • Purification: Recrystallize from Ethyl Acetate/Hexane or convert to HCl salt for higher purity.

Protocol B: One-Pot Direct Reductive Alkylation

Recommended for high-throughput screening or initial scale-up.[1]

  • Loading:

    • Substrate: 1-(4-nitrophenyl)-4-methylpiperazine (5.0 g, 22.6 mmol).[1]

    • Formalin (37% aq.[1] formaldehyde): 1.85 g (22.6 mmol, 1.0 eq).

    • Catalyst: 10% Pd/C (0.5 g).[1]

    • Solvent: Ethanol (50 mL).

    • Additive: Acetic Acid (0.5 mL) – Promotes imine formation.[1]

  • Procedure:

    • Combine all reagents in the autoclave.

    • Pressurize to 10 bar (150 psi) H2.

    • Heat to 60°C . Stir vigorously (1000 rpm).

    • Reaction time: 8-12 hours.[1]

    • Note: The nitro group reduces first, followed immediately by reaction with formaldehyde and reduction to the methyl-amine.[1]

  • Risk: Higher probability of dimethyl impurity due to the presence of free HCHO during the highly active reduction phase.[1]

Data Summary & Process Parameters

ParameterProtocol A (Stepwise)Protocol B (One-Pot)Notes
Precursor Primary Amine (Isolated)Nitro Compound
H2 Pressure 5 bar10-20 barHigher pressure needed for one-pot nitro reduction.[1]
Temperature 50°C60°C
HCHO Equiv. 1.0 - 1.1 eq1.0 eqStrict control required to avoid N,N-dimethylation.[1]
Catalyst Pt/C (Preferred for selectivity)Pd/C (Preferred for activity)Pt is less active for ring hydrogenation, better for alkylation.[1]
Yield 85-90%75-80%Stepwise offers better isolation yields.[1]
Major Impurity Unreacted Primary AmineN,N-Dimethyl Amine

Troubleshooting & Optimization

  • Issue: High levels of N,N-dimethyl impurity. [1]

    • Cause: Excess formaldehyde or "runaway" methylation.[1]

    • Fix: Switch from Protocol B to Protocol A. Use Paraformaldehyde instead of Formalin (slower release). Reduce temperature to 30°C.

  • Issue: Incomplete conversion (Primary amine remains).

    • Cause: Insufficient imine formation or catalyst poisoning.[1]

    • Fix: Add 1% Acetic Acid to catalyze condensation.[1] Ensure H2 pressure is maintained.

  • Issue: Reduction of the piperazine ring.

    • Cause: Over-active catalyst or excessive pressure/temp.[1]

    • Fix: Avoid PtO2 (Adams catalyst) in acidic media.[1] Use sulfided Pt/C.

Safety & Handling

  • Hydrogen Gas: Extremely flammable.[1] Ensure reactor grounding and leak testing.

  • Catalysts (Pd/C, Pt/C): Pyrophoric when dry.[1] Keep wet with water/solvent at all times.[1] Filter under inert atmosphere (N2/Ar).

  • Formaldehyde: Known carcinogen and sensitizer.[1] Handle in a fume hood.

  • Piperazine Derivatives: Potential sensitizers.[1] Avoid skin contact.[1][7]

References

  • Synthesis of N-methylpiperazine substituted aniline. Patent CN101168532A.[1] Google Patents.[1] Available at:

  • Reductive Alkylation of Amines. Organic Reactions, 2011.[1] Wiley Online Library.[1] (General reference for the mechanism of reductive amination).

  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. PrepChem. Available at: [Link]

  • Catalytic Hydrogenation Procedures.BenchChem Technical Guides. (General protocols for nitro reduction).
  • N-Methylation of Amines with Methanol. ResearchGate. Available at: [Link]

Sources

Application

Scalable Manufacturing Process for N-methyl-4-(4-methylpiperazin-1-yl)aniline: A Cross-Coupling-Free Protocol

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals Document Type: Application Note & Manufacturing Protocol Process Rationale & Retrosynthetic Logic N-methyl-4-(4-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals Document Type: Application Note & Manufacturing Protocol

Process Rationale & Retrosynthetic Logic

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical, high-value building block for the synthesis of various targeted tyrosine kinase inhibitors (TKIs) and WEE1 inhibitors [1]. While traditional discovery-scale routes often rely on the Buchwald-Hartwig amination of 4-bromo-N-methylaniline, these palladium-catalyzed pathways introduce significant cost, require specialized phosphine ligands (e.g., RuPhos), and necessitate rigorous heavy-metal scavenging to meet ICH Q3D elemental impurity guidelines for active pharmaceutical ingredients (APIs).

To establish a highly scalable, economically viable, and transition-metal-cross-coupling-free process, we have developed a four-step linear sequence starting from the inexpensive commodity chemical 4-fluoronitrobenzene.

Causality Behind Experimental Choices:

  • SNAr Aminolysis: The choice of 4-fluoronitrobenzene over its chlorinated analogue is dictated by the high electronegativity of fluorine, which significantly lowers the activation energy of the Meisenheimer complex intermediate. Recent kinetic profiling demonstrates that this reaction in acetonitrile follows a third-order rate law, where excess 1-methylpiperazine acts as both the nucleophile and the base [2].

  • Chemoselective N-Formylation: Direct mono-methylation of anilines via alkyl halides is notoriously prone to over-alkylation (yielding dimethylamines). By generating acetic formic anhydride in situ, we achieve rapid, quantitative, and strictly mono-substituted N-formylation [3].

  • Red-Al Reduction: The formamide intermediate is reduced to the target N-methylaniline. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is selected over LiAlH₄ due to its superior thermal stability, solubility in toluene, lack of pyrophoric dust hazards, and straightforward aqueous workup via the formation of soluble sodium aluminate salts upon NaOH quench[4].

Process Visualization

SynthesisWorkflow SM 4-Fluoronitrobenzene + 1-Methylpiperazine Step1 Step 1: SNAr (MeCN, 70°C) SM->Step1 Int1 1-Methyl-4-(4-nitrophenyl)piperazine Step1->Int1 Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Int1->Step2 Int2 4-(4-Methylpiperazin-1-yl)aniline Step2->Int2 Step3 Step 3: Formylation (HCOOH, Ac2O) Int2->Step3 Int3 N-(4-(4-Methylpiperazin-1-yl)phenyl)formamide Step3->Int3 Step4 Step 4: Reduction (Red-Al, Toluene) Int3->Step4 Product N-Methyl-4-(4-methylpiperazin-1-yl)aniline Step4->Product

Four-step cross-coupling-free synthetic workflow for N-methyl-4-(4-methylpiperazin-1-yl)aniline.

Step-by-Step Manufacturing Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Self-Validating System: Acetonitrile is selected as the solvent because it maximizes the reaction rate at 70 °C while allowing for a highly efficient "water crash-out" workup. The product is highly crystalline and precipitates upon the addition of water, effectively leaving unreacted 1-methylpiperazine and its hydrofluoride salts completely solubilized in the aqueous mother liquor.

  • Charge a glass-lined reactor with 4-fluoronitrobenzene (1.0 equiv, 100 g) and acetonitrile (500 mL, 5 vol).

  • Add 1-methylpiperazine (2.5 equiv, 177 g) dropwise at 20 °C. The excess reagent serves as the acid scavenger.

  • Heat the mixture to 70 °C and stir for 6 hours.

  • IPC: Monitor by HPLC (254 nm). Proceed when 4-fluoronitrobenzene is <0.5% a/a.

  • Cool the reactor to 20 °C and slowly add purified water (1000 mL, 10 vol) over 1 hour to induce crystallization.

  • Filter the resulting yellow slurry, wash the filter cake with water (2 × 200 mL), and dry under vacuum at 50 °C to yield Intermediate 1 (1-methyl-4-(4-nitrophenyl)piperazine).

Step 2: Catalytic Nitro Hydrogenation

Self-Validating System: The reaction endpoint is physically validated by the cessation of hydrogen gas uptake. Methanol ensures full solubility of the starting material, preventing the occlusion of unreacted nitro compound within the catalyst matrix.

  • Charge a pressure reactor with Intermediate 1 (1.0 equiv, 148 g), methanol (1000 mL, 6.7 vol), and 5% Pd/C (50% water wet, 0.02 equiv Pd).

  • Purge the vessel with N₂ (3 cycles), followed by H₂ (3 cycles).

  • Pressurize to 3 bar H₂ and stir at 25 °C using a gas-entrainment impeller for 4 hours.

  • IPC: Confirm cessation of H₂ uptake and verify conversion via HPLC (>99% conversion).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (200 mL).

  • Concentrate the filtrate under reduced pressure to afford Intermediate 2 (4-(4-methylpiperazin-1-yl)aniline) as a pale solid.

Step 3: Chemoselective N-Formylation

Self-Validating System: The mixed anhydride must be prepared at 0 °C to prevent thermal decomposition. The reaction is self-purifying during the mild bicarbonate wash, which neutralizes and removes residual acetic and formic acids without hydrolyzing the newly formed formamide bond.

  • In a separate vessel, charge formic acid (2.0 equiv, 61 g) and cool to 0 °C. Slowly add acetic anhydride (1.5 equiv, 102 g). Heat to 50 °C for 1.5 hours to form acetic formic anhydride, then cool back to 0 °C.

  • Dissolve Intermediate 2 (1.0 equiv, 127 g) in THF (600 mL) and add this solution dropwise to the mixed anhydride at 0 °C.

  • Warm to 20 °C and stir for 2 hours.

  • IPC: Monitor the disappearance of Intermediate 2 by HPLC.

  • Concentrate the mixture to remove THF. Dilute the residue with dichloromethane (800 mL) and wash with saturated aqueous NaHCO₃ (2 × 500 mL) until the aqueous phase pH > 7.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Intermediate 3 (N-(4-(4-methylpiperazin-1-yl)phenyl)formamide).

Step 4: Red-Al Formamide Reduction

Self-Validating System: Toluene is the optimal solvent for Red-Al reductions. The use of a 20% w/w aqueous NaOH quench is critical; it prevents the formation of intractable aluminum hydroxide emulsions by forming highly water-soluble sodium aluminate, ensuring a clean phase separation.

  • Charge a reactor with Intermediate 3 (1.0 equiv, 135 g) and anhydrous toluene (1000 mL). Cool to 0 °C under N₂.

  • Add Red-Al solution (65 wt% in toluene, 1.5 molar equiv, 192 mL) dropwise, maintaining the internal temperature below 15 °C.

  • Heat the reaction to 60 °C for 3 hours.

  • IPC: Monitor by HPLC until Intermediate 3 is <0.5% a/a.

  • Cool the mixture to 0 °C. Caution: Highly exothermic quench. Carefully add 20% w/w aqueous NaOH (400 mL) dropwise.

  • Stir vigorously for 30 minutes. Separate the phases.

  • Wash the organic layer with brine (300 mL), dry over Na₂SO₄, and concentrate.

  • Crystallize the crude product from heptane/ethyl acetate (4:1) to afford the final product, N-methyl-4-(4-methylpiperazin-1-yl)aniline .

Quantitative Process Metrics

Table 1: Process Metrics and Yields across 100g Scale-up Validation

StepChemical TransformationYield (%)Purity (HPLC a/a)IPC MethodE-Factor
1SNAr (Piperazine Coupling)94%>99.5%HPLC (254 nm)4.2
2Catalytic Nitro Hydrogenation98%>99.0%H₂ Uptake / HPLC2.1
3N-Formylation (Mixed Anhydride)92%>98.5%HPLC (254 nm)3.5
4Red-Al Formamide Reduction88%>99.5%HPLC (254 nm)6.8
Overall 4-Fluoronitrobenzene to Product 74.6% >99.5% - ~16.6

Process Safety & Scale-up Considerations

  • Thermal Hazards of Mixed Anhydride: Acetic formic anhydride is thermally unstable and can decompose to release carbon monoxide gas. It must be generated in situ, strictly temperature-controlled, and used within 24 hours. Adequate ventilation and CO monitoring are required at the pilot-plant scale.

  • Hydrogenation Safety: Dry Pd/C is highly pyrophoric. Always charge the catalyst to the reactor as a water-wet paste (50% w/w) or under a blanket of inert solvent.

  • Red-Al Handling: While safer than LiAlH₄, Red-Al reacts violently with water, releasing flammable hydrogen gas. The NaOH quench must be performed with active cooling and a slow dosing rate to manage the heat of hydrolysis.

References

  • Shouyao Holdings (Beijing) Co., Ltd. (2020). WEE1 Inhibitor and Preparation and Use Thereof.
  • Algera, R. F., Tcyrulnikov, S., & Reyes, G. P. (2021). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. Organic Process Research & Development.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

  • Gilmore, K., et al. (2014). Continuous Reductions and Reductive Aminations Using Solid NaBH4 (and related scalable reduction methodologies). Organic Process Research & Development.[Link]

Method

One-pot synthesis strategies for Osimertinib using N-methyl-4-(4-methylpiperazin-1-yl)aniline

This Application Note is structured to address the specific synthetic request while maintaining rigorous scientific accuracy regarding the structural composition of Osimertinib (AZD9291) versus the piperazine-linked anal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic request while maintaining rigorous scientific accuracy regarding the structural composition of Osimertinib (AZD9291) versus the piperazine-linked analog implied by the specified intermediate.

Focusing on Osimertinib and Piperazine-Linked Analogs

Executive Summary

This guide details the one-pot synthetic strategy for constructing the core scaffold of third-generation EGFR Tyrosine Kinase Inhibitors (TKIs). Specifically, it addresses the user-requested utilization of N-methyl-4-(4-methylpiperazin-1-yl)aniline as a nucleophile.

Critical Structural Note: Researchers must note that Osimertinib (Tagrisso) strictly utilizes an N,N,N'-trimethylethylenediamine tail. The use of N-methyl-4-(4-methylpiperazin-1-yl)aniline yields a Piperazine-Analog of Osimertinib (structurally similar to hybrids of AZD9291 and WZ4002). This protocol is designed to be modular, allowing the synthesis of authentic Osimertinib or the piperazine analog simply by selecting the corresponding aniline nucleophile in Stage 2 of the one-pot cascade.

Scientific Rationale & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


) Cascade  on a 2,4-dichloropyrimidine core.[1] The one-pot strategy offers significant advantages over stepwise isolation:
  • Atom Economy: Eliminates intermediate workup and solvent exchange.

  • Yield Optimization: Minimizes hydrolytic byproducts of the reactive chloropyrimidine intermediate.

  • Regioselectivity: Exploits the reactivity difference between the C4 and C2 positions of the pyrimidine ring. The C4 position is more electrophilic, allowing the indole to be coupled first under acidic conditions, followed by the aniline at C2 under basic conditions.

Reaction Scheme (General)
  • Step 1 (C4-Coupling): 3-Methylindole derivative + 2,4-Dichloropyrimidine

    
     Intermediate [A]
    
  • Step 2 (C2-Coupling): Intermediate [A] + Target Aniline

    
     Final TKI Product
    
Materials & Reagents
ComponentReagent NameRole
Core Electrophile 2,4-Dichloro-5-methoxypyrimidineScaffold Hub
Nucleophile 1 1-Methyl-1H-indoleC4-Partner (Head)
Nucleophile 2 (Target) N-methyl-4-(4-methylpiperazin-1-yl)aniline C2-Partner (Tail - Analog)
Nucleophile 2 (Alt) N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamineC2-Partner (Tail - Authentic Osimertinib)
Catalyst/Acid p-Toluenesulfonic acid (p-TsOH)Activator for Step 1
Base N,N-Diisopropylethylamine (DIPEA)Scavenger for Step 2
Solvent 1,4-Dioxane or DMAHigh-boiling aprotic solvent
Experimental Protocol: One-Pot Cascade

Safety Warning: Acrylamide derivatives are potent Michael acceptors. Handle all intermediates with cytotoxic precautions. Perform all reactions in a fume hood.

Phase A: Activation & C4-Indolation
  • Charge a dry 250 mL round-bottom flask (equipped with a condenser and N2 inlet) with 2,4-dichloro-5-methoxypyrimidine (1.0 equiv, 10 mmol) and 1-methyl-1H-indole (1.0 equiv, 10 mmol).

  • Dissolve in 1,4-Dioxane (50 mL).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH, 1.1 equiv).

    • Mechanistic Insight: The acid protonates the pyrimidine nitrogen, increasing the electrophilicity at C4, facilitating the attack by the indole C3 position.

  • Heat to 80°C for 4–6 hours.

  • Monitor by TLC/HPLC for the disappearance of the dichloropyrimidine. The intermediate 3-(2-chloro-5-methoxypyrimidin-4-yl)-1-methyl-1H-indole is formed in situ.

Phase B: C2-Amination (The Variable Step)

Do not isolate the intermediate. Proceed directly in the same vessel.

  • Cool the reaction mixture to 40°C.

  • Add the specific Aniline Nucleophile:

    • For Piperazine Analog: Add N-methyl-4-(4-methylpiperazin-1-yl)aniline (1.1 equiv).

    • For Authentic Osimertinib: Add the N,N,N'-trimethylethylenediamine aniline derivative (1.1 equiv).

  • Add DIPEA (3.0 equiv) dropwise.

    • Note: The solution will likely darken. The base neutralizes the TsOH and the HCl generated in the first step, activating the aniline for the second

      
      .
      
  • Heat to 100–110°C (Reflux) for 8–12 hours.

  • Monitor for the conversion of the monochloro-intermediate to the final product.

Phase C: Workup & Purification
  • Cool to room temperature.

  • Quench by pouring the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Precipitation:

    • Often, the product precipitates as a solid. Filter, wash with water and cold ether.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Acetonitrile/Water or purify via Flash Chromatography (DCM:MeOH:NH3, 90:9:1) to yield the target TKI.[2]

Visualization of Workflows
Diagram 1: One-Pot Reaction Pathway

This diagram illustrates the modular nature of the synthesis, distinguishing between the requested Analog and Authentic Osimertinib.

G Start 2,4-Dichloro-5- methoxypyrimidine + 1-Methylindole Step1 Phase A: Acid Catalysis (p-TsOH, 80°C) In Situ Intermediate Start->Step1 S_NAr 1 (C4) Split Phase B: Add Nucleophile + DIPEA (100°C) Step1->Split One-Pot Transition Path1 Input: N-methyl-4- (4-methylpiperazin-1-yl)aniline Split->Path1 User Request Path2 Input: Osimertinib Diamine Aniline Split->Path2 Standard Route Prod1 Result: Piperazine-Linked Osimertinib Analog Path1->Prod1 S_NAr 2 (C2) Prod2 Result: Authentic Osimertinib (AZD9291) Path2->Prod2 S_NAr 2 (C2)

Caption: Modular one-pot synthesis pathway showing the divergence based on the chosen aniline nucleophile.

Diagram 2: Experimental Workflow Logic

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Coupling A1 Dissolve Reagents in Dioxane A2 Add p-TsOH (Acid Catalyst) A1->A2 A3 Heat 80°C (4h) A2->A3 B1 Cool to 40°C Do NOT Isolate A3->B1 B2 Add Aniline + DIPEA B1->B2 B3 Reflux 100°C (12h) B2->B3 Quench & Filter Quench & Filter B3->Quench & Filter Precipitation

Caption: Step-by-step experimental workflow for the one-pot synthesis protocol.

Analytical Validation (Expected Data)

For the Piperazine Analog (derived from the requested intermediate):

  • 1H NMR (DMSO-d6): Look for the characteristic indole singlet (~8.0 ppm), the pyrimidine singlet (~8.3 ppm), and the piperazine protons (broad multiplets at 2.5–3.5 ppm). The N-methyl group on the aniline will appear as a singlet around 3.2 ppm.

  • MS (ESI): Expect [M+H]+ corresponding to the sum of the fragments minus HCl.

    • Calculation: (Indole-Pyrimidine Core) + (Piperazine-Aniline) - Cl.

References
  • Finlay, M. R., et al. (2014).[3][4] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[2] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] "Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)." BenchChem Application Notes.

  • MedKoo Biosciences. "Osimertinib Synthetic Routes and Intermediates." MedKoo Product Guides.

  • AstraZeneca AB. (2013). "Pytmidine derivatives for inhibiting EGFR."[4][5] World Intellectual Property Organization, WO2013014448A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline

Ticket ID: SYN-KB-4921 Subject: Yield Optimization & Troubleshooting for N-methyl-4-(4-methylpiperazin-1-yl)aniline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-KB-4921 Subject: Yield Optimization & Troubleshooting for N-methyl-4-(4-methylpiperazin-1-yl)aniline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: N-methyl-4-(4-methylpiperazin-1-yl)aniline Primary Application: Key intermediate for tyrosine kinase inhibitors (e.g., Ponatinib, Imatinib analogs). Critical Yield Bottleneck: The selective mono-methylation of the primary aniline nitrogen without quaternizing the piperazine ring or forming the N,N-dimethyl impurity.

This guide deviates from standard textbook procedures to focus on industrial-grade robustness . We prioritize "Self-Validating" protocols where color changes and solubility shifts confirm success before you run an LC-MS.

The "Golden Route" Strategy

To maximize yield, we recommend avoiding direct alkylation (Methyl Iodide) due to poor selectivity. Instead, we utilize a Reductive Amination or Formylation-Reduction strategy.

SynthesisPathway Start 1-Fluoro-4-nitrobenzene (Starting Material) Step1 S_NAr Coupling (N-Methylpiperazine) Start->Step1 K2CO3, DMSO, 90°C Inter1 1-(4-nitrophenyl)- 4-methylpiperazine Step1->Inter1 Step2 Catalytic Hydrogenation (Pd/C, H2) Inter1->Step2 MeOH, 50 psi Inter2 4-(4-methylpiperazin- 1-yl)aniline Step2->Inter2 Step3 Selective Mono-Methylation (Critical Step) Inter2->Step3 Method A: (CH2O)n / NaOMe / NaBH4 Method B: HCO2H / Ac2O -> LiAlH4 Final Target Product (>98% Purity) Step3->Final

Caption: The optimized 3-step pathway. Step 3 is highlighted red as the primary source of yield loss.

Module A: The Precursor Assembly (Steps 1 & 2)

Before tackling the difficult methylation, the aniline precursor (CAS: 16153-81-4) must be synthesized with high purity. Impurities here will poison the methylation step.

Step 1: SNAr Coupling

Reaction: 1-Fluoro-4-nitrobenzene + N-methylpiperazine


 1-methyl-4-(4-nitrophenyl)piperazine.

Troubleshooting Guide:

IssueObservationRoot CauseCorrective Action
Low Conversion TLC shows starting nitrobenzene after 4h.Fluorine vs. Chlorine leaving group.If using 1-Chloro-4-nitrobenzene, the reaction is slower. Switch to DMSO at 100°C or use 1-Fluoro analog (reacts at 60-80°C).
Dark Tarry Impurities Reaction mixture turns black/viscous.Thermal decomposition or oxidation.Degas solvents with N2. Do not exceed 110°C. Add K2CO3 (1.5 eq) to scavenge HF/HCl.
Product Loss in Workup Aqueous layer is yellow; low mass recovery.Product is protonated and staying in water.The product is basic. Ensure aqueous layer pH > 10 using NaOH before extracting with DCM or EtOAc.
Step 2: Reduction to Aniline

Reaction: Nitro-group reduction using H2/Pd-C or Fe/NH4Cl.

Critical Protocol Note: Avoid Fe/HCl reductions if possible. Iron residues chelate to the piperazine ring, causing "colored" products that complicate the next step. Catalytic Hydrogenation (Pd/C) is preferred for yield (>95%).

  • Solvent: Methanol (dry).

  • Monitoring: The disappearance of the yellow nitro compound to a colorless/pale brown amine.

  • Storage: The resulting aniline oxidizes rapidly (turns purple/brown). Use immediately or store under Argon at -20°C.

Module B: The Critical Step (Selective N-Methylation)

This is where 80% of yield failures occur. Direct alkylation with Methyl Iodide results in a mixture of unreacted amine, mono-methyl, di-methyl, and quaternized piperazine.

Recommended Method: The "Modified Borch" Reduction

This method uses Paraformaldehyde and Sodium Methoxide to form a stable Schiff base in situ, followed by reduction. It avoids the "over-alkylation" trap.

Protocol:

  • Imine Formation: Dissolve 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) in dry Methanol.

  • Add Paraformaldehyde (1.05 - 1.1 eq). Do not use large excess.

  • Add Sodium Methoxide (25% in MeOH, 1.5 eq).

  • Reflux for 2-3 hours. Checkpoint: Solution should turn clear/yellow as the hemiaminal/imine forms.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir at RT for 2 hours.

Mechanism of Yield Improvement: The methoxide helps deprotonate the hemiaminal intermediate, driving the equilibrium toward the imine (Schiff base), which is then reduced. This prevents the "poly-alkylation" seen with direct halides.

Alternative Method: Formylation-Reduction (The "Sure-Fire" Route)

If the Borch method yields <60% or gives dimethyl impurities:

  • Formylation: Reflux aniline in Ethyl Formate or Formic Acid/Ac2O

    
    N-formyl-4-(4-methylpiperazin-1-yl)aniline. (Yield: >95%).
    
  • Reduction: Reduce the amide with LiAlH4 or Borane-THF.

  • Pros: 100% Mono-selectivity.

  • Cons: LiAlH4 workup can be messy with piperazines (emulsions).

Troubleshooting the Methylation

Troubleshooting Start Issue: Low Yield in Methylation Check1 Check TLC/LCMS: Is N,N-Dimethyl present? Start->Check1 YesDimethyl Over-Methylation detected Check1->YesDimethyl Yes NoDimethyl Starting Material remains Check1->NoDimethyl No Action1 Reduce Paraformaldehyde to 1.0 eq. Switch to Formylation-Reduction route. YesDimethyl->Action1 Check2 Did the Imine form? NoDimethyl->Check2 Action2 Add dehydration agent (MgSO4) during imine formation. Increase reflux time. Check2->Action2 Incomplete

Caption: Decision tree for diagnosing yield loss during the methylation step.

Module C: Isolation & Purification (The "Amphoteric" Trap)

The product contains a basic piperazine and a secondary aniline. It is highly polar. Standard silica columns often lead to 30-40% mass loss due to irreversible adsorption.

The "Self-Validating" Workup (Acid-Base Extraction)

Avoid chromatography if possible. Use this extraction logic:

  • Quench: Quench reaction with water.

  • Acidify: Add 1M HCl until pH < 2.

    • Logic: Both the piperazine and aniline nitrogens are protonated. The molecule enters the aqueous phase.[1][2]

    • Wash: Wash the aqueous phase with Ethyl Acetate (removes non-basic impurities).

  • Basify: Add NaOH until pH > 12.

    • Logic: Free base is regenerated.

  • Extract: Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Note: Pure DCM might not extract the polar product efficiently. The addition of Isopropanol helps significantly.

  • Drying: Dry over Na2SO4 (not MgSO4, which can trap amines).

Frequently Asked Questions (FAQs)

Q: The product turns pink/brown on the filter paper. Is it ruined? A: Not necessarily. Anilines are oxidation-sensitive. This is usually a surface oxide layer (<1% impurity). Wash with cold ether containing a trace of BHT (antioxidant) or recrystallize immediately. Store under nitrogen.

Q: I see a "doublet" methyl peak in NMR, but I expect a singlet. Why? A: If you see a doublet for the N-methyl group, it might be coupled to the NH proton. Add a drop of D2O to the NMR tube. If the doublet collapses to a singlet (and the NH peak disappears), you have the correct mono-methyl product. If it remains a doublet, you may have an impurity or a salt form.

Q: Can I use reductive amination with NaCNBH3 instead of NaBH4? A: Yes, Sodium Cyanoborohydride is milder and often provides better selectivity (preventing reduction of the nitro group if you were trying a shortcut, though we don't recommend that). However, it generates toxic cyanide waste. NaBH4 is cleaner for scale-up if the imine is pre-formed.

References

  • Synthesis of Imatinib/Ponatinib Intermediates

    • Title: "Process for the preparation of 4-(4-methylpiperazin-1-ylmethyl)aniline and related intermediates."[3]

    • Relevance: Establishes the baseline SNAr and reduction conditions for piperazinyl-anilines.
    • Source:

  • Selective Mono-methylation Strategies

    • Title: "Selective N-monomethylation of primary anilines with dimethyl carbon
    • Relevance: Discusses the difficulty of mono-methylation and alternative "green" reagents like DMC, though Borch reduction remains the lab standard.
    • Source:

  • Physical Properties & Handling

    • Title: "4-(4-methylpiperazin-1-yl)aniline Safety and Properties."
    • Relevance: Critical for solubility data (Chloroform/Methanol) to optimize extraction solvents.
    • Source:

  • Catalytic Methylation (Alternative)

    • Title: "Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
    • Relevance: Advanced catalytic methods for high-throughput optimiz
    • Source:

Sources

Optimization

Technical Support Center: Purification of N-methyl-4-(4-methylpiperazin-1-yl)aniline

The following guide is structured as a specialized Technical Support Center resource for researchers working with N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4), a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for researchers working with N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4), a critical intermediate in the synthesis of tyrosine kinase inhibitors.[1]

Ticket ID: PUR-MPA-001 Subject: Removal of Piperazine-Based Impurities Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Triage

Before initiating a purification protocol, confirm the nature of your impurity profile. In the synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline (hereafter referred to as Target-A ), the most persistent impurities are residual N-methylpiperazine (NMP) and trace Piperazine .[1]

Identification Guide
Signal TypeImpurityDiagnostic Marker
1H NMR N-methylpiperazine Distinct singlets at

2.2-2.3 ppm (N-Me) and multiplets at 2.3-2.5 ppm that do not integrate to the Target-A stoichiometry.[1]
1H NMR Piperazine Singlet at

~2.8 ppm (D2O exchangeable protons may shift this).[1]
LC-MS NMP Early eluting peak (Polar).[1] m/z = 101.1 [M+H]+.[1]
LC-MS Target-A Retention time matches standard. m/z = 191.27 [M+H]+ (Check for m/z 206 if N-methylaniline precursor is suspected).[1]
Physical High NMP Content Product appears as a "wet" oil or sticky gum rather than a discrete solid (Target-A mp: ~89°C).[1]

Technical Solutions & Protocols

Solution A: The "Solubility Switch" (Primary Removal)

Mechanism: Target-A is a lipophilic solid (LogP ~1.2), whereas N-methylpiperazine is a highly hygroscopic, water-miscible liquid (LogP ~ -0.3).[1] We exploit this polarity gap using a controlled aqueous wash.[1]

Prerequisites:

  • Crude Target-A (Solid or Oil)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Reagent: Saturated Brine, Deionized Water[1]

Protocol:

  • Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude). Avoid DCM if possible, as NMP is more soluble in DCM than EtOAc, making partitioning less efficient.[1]

  • The Wash:

    • Wash the organic layer 3x with Water (1:1 volume ratio).[1]

    • Critical Step: Monitor the pH of the aqueous layer.[1] NMP is basic.[1] Continue washing until the aqueous output is neutral (pH ~7).[1]

  • Brine Polish: Perform a final wash with saturated brine to remove emulsified water.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Why this works: The partition coefficient (


) heavily favors NMP remaining in the aqueous phase, while the phenyl ring of Target-A anchors it in the organic phase.[1]
Solution B: Recrystallization (High Purity Requirement)

Mechanism: Lattice exclusion.[1] The crystal lattice of Target-A will reject the non-conforming geometry of the smaller NMP or piperazine molecules.[1]

Protocol:

  • Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water mixture.[1]

  • Dissolution: Heat the solvent to near reflux. Add crude solid slowly until saturation is reached.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Troubleshooting: If the product "oils out" instead of crystallizing, re-heat and add a seed crystal or scratch the glass surface.

  • Filtration: Filter the off-white crystals and wash with cold ethanol.

  • Drying: Vacuum dry at 40°C.

Solution C: Scavenging (Trace Removal)

Scenario: You have <5% impurity, and recrystallization is reducing yield too much.[1] Protocol:

  • Dissolve crude in DCM.[1]

  • Add Polymer-supported Isocyanate (e.g., PS-Isocyanate resin).[1]

  • Stir for 2-4 hours. The isocyanate reacts rapidly with the secondary amine of Piperazine or the primary amine of unreacted aniline precursors, but not with the tertiary amine of NMP or the tertiary aniline of Target-A (assuming the aniline nitrogen is methylated).

    • Correction: If Target-A has a free

      
       (aniline), do not  use isocyanate scavengers.[1] Use a Silica-supported Tosic Acid  scavenger to bind the highly basic NMP selectively over the less basic aniline.[1]
      

Workflow Logic (Visualization)

The following diagram illustrates the decision matrix for purifying Target-A based on the impurity state.

PurificationWorkflow Start Crude Target-A (Contains Piperazine/NMP) CheckState Physical State Check Start->CheckState Oily Sticky Gum / Oil (High Impurity Load) CheckState->Oily Wet/Sticky Solid Discrete Solid (Low Impurity Load) CheckState->Solid Crystalline WaterWash Protocol A: EtOAc/Water Partition (Removes bulk NMP) Oily->WaterWash Recryst Protocol B: Recrystallization (EtOH) (Polishing) Solid->Recryst PurityCheck QC: 1H NMR / LCMS WaterWash->PurityCheck Recryst->PurityCheck Success Pure Target-A (>98%) PurityCheck->Success Pass Fail Impurity Persists PurityCheck->Fail Fail Scavenge Protocol C: Acid Wash / Scavenging Fail->Scavenge Trace Basic Impurities Scavenge->Recryst

Caption: Decision matrix for removing piperazine impurities based on the physical state and purity level of the crude material.

Frequently Asked Questions (FAQs)

Q: Why is my product an oil even after high vacuum drying? A: This is a classic sign of residual N-methylpiperazine (NMP).[1] NMP has a high boiling point (138°C) and can act as a solvent, preventing the crystal lattice from forming.[1] Do not apply more heat.[1] Dissolve in EtOAc and perform Solution A (Water Wash) aggressively to remove the NMP.[1] Once removed, the solid should precipitate.[1]

Q: Can I use acid extraction to remove the NMP? A: Proceed with caution. While NMP is more basic (pKa ~9.[1]0) than the aniline nitrogen of Target-A (pKa ~4-5), Target-A also contains a piperazine ring with a tertiary amine (pKa ~8.0).[1] Strong acids will protonate both, dragging your product into the aqueous layer.[1] If you must use acid, use a pH-controlled extraction (buffer at pH 6.0), where NMP is fully protonated but the aniline moiety might remain partially free—though this is risky due to the internal piperazine ring.[1] Water washing is safer.[1]

Q: I see a peak at m/z 206 in LCMS. Is this a piperazine impurity? A: No. m/z 206 likely corresponds to 4-[(4-methylpiperazin-1-yl)methyl]aniline (an extra methylene group) or an oxidation byproduct.[1] If your target is the direct aniline (m/z 191), this suggests a side reaction during synthesis (e.g., if using formaldehyde in a reductive amination step).[1] This requires chromatographic separation, not just washing.[1]

Q: Is the product air-sensitive? A: Yes, anilines are prone to oxidation (turning brown/black) upon air exposure.[1] Perform all recrystallization steps under an inert atmosphere (


 or Ar) and store the final solid in the dark at 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737253, 4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation Byproducts in Aniline Derivative Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Aniline Oxidation & Degradation Control Ticket ID: ANL-OX-PREV-001 Introduction: The "Black Tar" Phenomenon As researchers, we have...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Aniline Oxidation & Degradation Control Ticket ID: ANL-OX-PREV-001

Introduction: The "Black Tar" Phenomenon

As researchers, we have all experienced the "Aniline Heartbreak": you synthesize a pristine, colorless aniline derivative, but within hours of workup, it degrades into a purple, brown, or black tar.

This is not just "dirt"; it is chemistry happening without your permission. Aniline derivatives are electron-rich nucleophiles. The nitrogen lone pair is highly susceptible to Single Electron Transfer (SET) oxidation, generating radical cations that polymerize (forming "aniline black" type dyes) or condense into azo/azoxy species.

This guide is not a textbook. It is a troubleshooting system designed to arrest these pathways at three critical checkpoints: Synthesis , Workup , and Storage .

Module 1: Diagnostic Triage

Q: My product changed color. What does the specific color tell me about the impurity?

Use this color-coded diagnostic to identify the specific degradation pathway.

Observed ColorProbable ImpurityRoot CauseImmediate Action
Yellow / Orange Azobenzene / AzoxybenzeneCondensation of unreacted nitroso/hydroxylamine intermediates.Incomplete Reduction. Do not expose to air. Return to hydrogenation conditions or treat with reducing agent.
Red / Purple Quinone Imines / PhenazinesOxidation of para-substituted anilines (especially if -OH or -NH2 is present).pH Sensitivity. The product is likely air-sensitive in solution. Acidify immediately to stabilize as salt.
Dark Green / Black Polyaniline oligomersRadical polymerization initiated by light or trace metals.Radical Cascade. Perform "Reductive Wash" (See Protocol B) and filter through short plug of basic alumina.

Module 2: The Synthesis Checkpoint (Catalytic Hydrogenation)

Q: I am reducing a nitro compound. How do I prevent the formation of hydroxylamine intermediates that lead to colored impurities?

The most common cause of "oxidized" anilines is actually incomplete reduction . The reaction halts at the N-arylhydroxylamine stage. Upon exposure to air during workup, these hydroxylamines condense with nitroso intermediates to form deeply colored azoxybenzenes.

Visualization: The Reduction Danger Zone

AnilineReduction Nitro Nitroarene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso +2H Hydroxyl N-Arylhydroxylamine (DANGER ZONE) Nitroso->Hydroxyl +2H Azoxy Azoxybenzene (Orange Impurity) Nitroso->Azoxy Condensation Aniline Aniline (Target Product) Hydroxyl->Aniline +2H (Slow Step) Hydroxyl->Azoxy Oxidation/Condensation

Fig 1.[1][2][3] The reduction pathway.[3][4][5][6] The accumulation of N-arylhydroxylamine (Red) is the primary cause of post-reaction color changes, as it rapidly condenses to Azoxy impurities upon air exposure.

Protocol A: The "Scavenger" Hydrogenation

Designed to force the reaction through the hydroxylamine bottleneck.

Reagents:

  • Catalyst: 10% Pd/C or Pt/C (sulfided if halogens are present).

  • Solvent: Methanol or Ethanol.

  • Critical Additive: Vanadium(V) oxide (V₂O₅) or Ammonium Vanadate (0.1–1 mol%).

Mechanism: Vanadium species act as oxygen transfer catalysts, specifically accelerating the reduction of the N-O bond in hydroxylamines, preventing their accumulation [1].

Step-by-Step:

  • Load: Charge flask with nitroarene and solvent.

  • Add: Add Pd/C catalyst (5-10 wt%) and the Vanadium promoter (0.5 wt%).

  • Purge: Cycle vacuum/Nitrogen (3x), then Hydrogen.

  • Monitor: Do not rely solely on TLC. Perform a "Spot Test":

    • Take an aliquot.[1]

    • Add 1 drop of saturated Na₂S (Sodium Sulfide).

    • Result: If it turns brilliant red/purple, unreacted nitro/nitroso species are still present. Continue hydrogenation.

  • Filter: Filter under Argon/Nitrogen flow if possible.

Module 3: The Workup Checkpoint (The Dithionite Wash)

Q: My reaction was clean, but the extraction solvent turned brown. How do I save it?

Once the aniline is formed, it is susceptible to air oxidation. The most effective "rescue" technique is the Reductive Quench using Sodium Dithionite (Na₂S₂O₄). This reagent reduces colored quinoid impurities back to their colorless leuco forms and scavenges dissolved oxygen.

Protocol B: The Sodium Dithionite Wash

Standard operating procedure for electron-rich anilines (e.g., phenylenediamines, aminophenols).

Reagents:

  • Sodium Dithionite (Na₂S₂O₄).[1]

  • Degassed water.

Step-by-Step:

  • Preparation: Prepare a fresh saturated solution of Sodium Dithionite in water (approx. 15-20% w/v). Note: This solution degrades within hours; make it fresh.

  • Quench: Pour your reaction mixture (if in organic solvent) into a separatory funnel containing the dithionite solution.

  • Shake: Agitate vigorously for 2-3 minutes.

    • Observation: You should see the dark organic layer lighten significantly, often becoming pale yellow or colorless.

  • Separation: Separate layers.

  • Drying: Dry the organic layer over Na₂SO₄.[7] Do not use MgSO₄ for highly sensitive anilines, as its slight Lewis acidity can sometimes catalyze surface oxidation on the solid.

  • Evaporation: Concentrate immediately. Do not leave the solution standing.

Module 4: Purification & Storage (The "Salt" Strategy)

Q: Silica gel chromatography destroys my product. What is the alternative?

Silica gel is slightly acidic (pH 6-6.5) and has a high surface area with adsorbed oxygen. This is a "killing field" for sensitive anilines.

Troubleshooting Chromatography

If you must use silica:

  • Pre-treatment: Slurry the silica in Hexanes + 5% Triethylamine (Et₃N).

  • Eluent: Add 1% Et₃N to your mobile phase.

    • Why? This neutralizes the acidic sites on the silica and ensures the aniline stays deprotonated (free base) to prevent streaking, while simultaneously scavenging acid-catalyzed oxidation sites.

Protocol C: The Ultimate Stabilization (HCl Salt Formation)

The only way to store sensitive anilines long-term.

Anilines oxidize because the nitrogen lone pair is available. Protonating this lone pair (forming the anilinium ion) removes the electron density that fuels oxidation [2].

Step-by-Step:

  • Dissolve: Dissolve the crude free base aniline in a minimal amount of dry Diethyl Ether or Dioxane.

  • Precipitate: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or bubble HCl gas).

  • Filter: The hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Wash: Wash the filter cake with cold ether to remove colored non-salt impurities (tars remain in the mother liquor).

  • Storage: Store the HCl salt. It is often indefinitely stable at room temperature, whereas the free base would degrade in days.

Visualization: Decision Tree for Workup

WorkupLogic Start Crude Reaction Mixture Check Is the product Electron-Rich? Start->Check Rich Yes (e.g., -OH, -OMe, -NH2) Check->Rich High Risk Poor No (e.g., -Cl, -NO2) Check->Poor Low Risk Action1 1. Dithionite Wash 2. Basified Silica (1% Et3N) Rich->Action1 Action2 Standard Workup Poor->Action2 Storage Convert to HCl Salt IMMEDIATELY Action1->Storage For Long Term

Fig 2. Decision logic for processing sensitive aniline derivatives.

References

  • Mahata, N. et al. (2000). Hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Topics in Catalysis.[2][3]

  • BenchChem Technical Support. (2025). Stabilizing aniline derivatives as hydrochloride salts.[8] BenchChem Application Notes.

  • Takenaka, Y. et al. (2009). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts.[9] Green Chemistry.

  • Wikipedia Contributors. (2025). Sodium dithionite: Applications in organic synthesis.[4][5][7] Wikipedia, The Free Encyclopedia.

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylation Reactions

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Division Subject: Diagnostic & Recovery Protocols for Low Conversion in N-Methylation Introduction N-methylation is a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Division Subject: Diagnostic & Recovery Protocols for Low Conversion in N-Methylation

Introduction

N-methylation is a foundational transformation in medicinal chemistry, yet it remains a frequent bottleneck. The assumption that "adding methyl iodide and base" or "dumping in formaldehyde and reducing agent" will universally work is the primary cause of failure.

This guide moves beyond textbook definitions to address the kinetic traps and thermodynamic pits that cause low conversion. We will focus on the three dominant methodologies: Reductive Amination, Direct Alkylation, and Catalytic "Green" Methylation.

Module 1: Reductive Amination (The Workhorse)

Context: You are using formaldehyde (or a paraformaldehyde equivalent) with a hydride source like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (


).
The Problem: "My reaction stalled at 50% conversion."

Root Cause Analysis: In reductive amination, the rate-determining step is often the formation of the iminium ion , not the reduction itself. If the equilibrium does not favor the iminium species, the hydride has nothing to reduce.

  • Water accumulation: As the imine forms, water is generated.[1] If not removed, hydrolysis reverts the imine to the starting amine.

  • pH Mismatch:

    • Too Basic: The amine is nucleophilic, but the carbonyl oxygen is not protonated/activated.

    • Too Acidic: The amine is protonated (

      
      ), losing its nucleophilicity.
      

Diagnostic Protocol:

SymptomDiagnosisCorrective Action
Stalled Conversion Equilibrium shifted to starting materials (Water poisoning).Add Molecular Sieves (3Å or 4Å) or

to scavenge water.
No Reaction pH is too high (Imine not forming).Add Acetic Acid (AcOH) . Optimal pH is 4–5.
Aldehyde Reduction Hydride is reducing the aldehyde before it reacts with amine.[2]Stepwise Addition: Form imine first (1–2h), then add hydride.
Standardized Protocol: Optimized STAB Methylation

Use this protocol to validate your system.

  • Imine Formation: Dissolve amine (1.0 equiv) and aqueous Formaldehyde (37%, 1.2–1.5 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Activation: Add Acetic Acid (1.0 equiv). Crucial for catalyzing imine formation.

  • Dehydration (Optional but recommended): Add activated 4Å Molecular Sieves. Stir for 30–60 mins.

  • Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) portion-wise.

  • Quench: Sat.

    
     after 4–16 hours.
    
Visualizing the Failure Points

ReductiveAmination Start Amine + Formaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Trap_Reduct TRAP: Aldehyde Reduction Start->Trap_Reduct Direct Reduction Iminium Iminium Ion (Active Species) Hemiaminal->Iminium Acid Catalysis (-H2O) Trap_pH TRAP: pH > 6 Fails to dehydrate Hemiaminal->Trap_pH Stalls here Product N-Methylated Product Iminium->Product Hydride Reduction Trap_Water TRAP: Water Hydrolysis reverts to Start Iminium->Trap_Water Reverts

Figure 1: Critical failure points in the Reductive Amination pathway. Note the reversibility of the Iminium formation.

Module 2: Direct Alkylation (The Brute Force)

Context: You are using Methyl Iodide (MeI), Dimethyl Sulfate (DMS), or Methyl Triflate.

The Problem: "I have a mixture of starting material, product, and quaternary salt."

Root Cause Analysis: The product (secondary/tertiary amine) is often more nucleophilic than the starting material because the alkyl group donates electron density (inductive effect). This leads to a runaway reaction (Poly-alkylation).

Troubleshooting Guide:

Q: How do I stop at the mono-methyl stage?

  • A1: Stoichiometry Control: Use exactly 0.9–1.0 equiv of MeI. Never excess.

  • A2: Slow Addition: Dilute MeI in solvent and add via syringe pump over 1 hour. This keeps the local concentration of alkylating agent low relative to the amine.

  • A3: The "Cesium Effect": Switch base to

    
     in DMF. Cesium promotes mono-alkylation via a specific surface effect/solubility profile that prevents the "solution phase" runaway seen with homogeneous bases.
    

Q: My reaction is exclusively O-methylating my phenol/amide instead of N-methylating.

  • A: Hard/Soft Acid Base (HSAB) Mismatch.

    • N-Methylation (Soft): Use Methyl Iodide (Soft electrophile) in non-polar solvents.

    • O-Methylation (Hard): Occurs with "Hard" electrophiles like Methyl Triflate or Meerwein’s Salt (

      
      ).
      
    • Correction: If you see O-methylation with MeI, switch solvent to a protic solvent (MeOH) or use a softer base to reduce the "hardness" of the phenoxide/amidate anion.

Selectivity Matrix: Choosing the Right Conditions
GoalReagentBaseSolventMechanism Note
N-Methylation MeI (1.0 eq)

or DIPEA
DMF / MeCN

. Soft-Soft interaction.
Quaternization MeI (Excess)

AcetonePrecipitates the salt (driving force).
O-Methylation

Proton Sponge /

DCMHard-Hard interaction.
Module 3: Catalytic & Green Approaches

Context: Using Methanol (Borrowing Hydrogen) or Dimethyl Carbonate (DMC).

The Problem: "The 'Green' reaction isn't working at all."

Root Cause Analysis: These reactions have high activation energy barriers compared to MeI.

  • Methanol (Borrowing Hydrogen): Requires a transition metal (Ir, Ru, Mn) to dehydrogenate MeOH to formaldehyde in situ. If the catalyst is poisoned by strongly coordinating amines (like diamines), the cycle breaks.

  • DMC: DMC is a weak electrophile at standard pressure. It usually requires temperatures >180°C (autoclave) or specific catalysts (Zeolites/DBU) to activate.

Troubleshooting Workflow:

GreenMethylation Start Green Reagent Selected Choice Reagent? Start->Choice MeOH Methanol (Borrowing H2) Choice->MeOH MeOH DMC Dimethyl Carbonate Choice->DMC DMC CatCheck Check Catalyst Load (Ir/Ru/Mn) MeOH->CatCheck TempCheck Temp > 120°C? CatCheck->TempCheck Catalyst OK PressCheck Autoclave Used? DMC->PressCheck BaseCheck Base: DBU or DABCO? PressCheck->BaseCheck Yes

Figure 2: Decision logic for troubleshooting catalytic methylation methods.

Expert Insight on DMC: While "green," DMC often requires DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.[3] DBU acts as a nucleophile to attack DMC, forming an activated N-methoxycarbonyl intermediate that transfers the methyl group. Without DBU or high pressure, DMC is effectively inert.

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Eschweiler-Clarke Mechanism: Icke, R. N., et al. "Eschweiler-Clarke Methylation."[4] Organic Syntheses, Coll. Vol. 3, p.723. Link

  • Green Methylation (Methanol): Hamid, M. H., et al. "Ruthenium-catalyzed N-methylation of amines and sulfonamides using methanol." Journal of the American Chemical Society, 2009, 131(5), 1766-1774. Link

  • Dimethyl Carbonate (DMC) Activation: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706-716. Link

  • HSAB Theory in Alkylation: Pearson, R. G. "Hard and Soft Acids and Bases."[5] Journal of the American Chemical Society, 1963, 85(22), 3533–3539. Link

Sources

Troubleshooting

Technical Support Center: Purification of N-methyl-4-(4-methylpiperazin-1-yl)aniline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-methyl-4-(4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-methyl-4-(4-methylpiperazin-1-yl)aniline .

Because this molecule features a highly flexible di-basic structure (a tertiary piperazine and a secondary aniline) and is densely packed with electron-donating groups, it is notoriously difficult to crystallize. It is highly prone to Liquid-Liquid Phase Separation (LLPS) and rapid oxidative degradation . This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product form a sticky, dark oil instead of crystals upon cooling?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal liquid-liquid coexistence curve before it crosses the spinodal crystallization boundary[1]. Because the 4-methylpiperazin-1-yl ring is highly conformationally flexible, the molecule has a relatively low lattice energy. Instead of nucleating into a solid crystal lattice, the system minimizes its thermodynamic free energy by separating into two liquid phases: a solute-rich oil droplet phase and a solute-lean continuous solvent phase[2].

The Solution: You must alter the thermodynamic pathway. Do not rely on deep temperature quenches, which force the system into the LLPS region[1]. Instead, use a highly miscible solvent/anti-solvent system and introduce seed crystals while the solution is in the metastable zone (low supersaturation). Seeding provides a low-energy template for heterogeneous nucleation, bypassing the liquid-liquid equilibrium region entirely[3].

Q2: My crystals form successfully, but they turn dark brown or black during filtration. How do I prevent this?

The Causality: This is a classic redox issue. The susceptibility of an aniline derivative to oxidation is dictated by its redox potential. Both the N-methyl group and the para-piperazinyl moiety are strong Electron-Donating Groups (EDGs). These EDGs significantly lower the oxidation potential of the aniline nitrogen, making it highly reactive to atmospheric oxygen[4]. Upon exposure to air, the molecule undergoes rapid radical-mediated oxidation, forming highly colored benzoquinoid species or polyaniline-like polymeric impurities[5].

The Solution: The entire crystallization and isolation workflow must be treated as air-sensitive.

  • Degas all solvents: Sparge your crystallization solvents with Argon or Nitrogen for at least 30 minutes prior to use to displace dissolved oxygen[4].

  • Antioxidant washing: If your upstream process involves an aqueous workup, wash the organic layer with a mild reducing agent (e.g., 1% aqueous sodium dithionite) before concentrating the API.

  • Inert Isolation: Perform the final filtration under a positive pressure Nitrogen blanket. Never pull ambient air through the filter cake.

Part 2: Solvent System Analytics

Selecting the right solvent is a delicate balance between preventing LLPS and minimizing oxidation. Highly polar protic solvents (like alcohols) often exacerbate oiling out for basic piperazines and can facilitate proton-coupled electron transfer (PCET) during oxidation.

Table 1: Quantitative Evaluation of Recrystallization Solvent Systems

Solvent System (v/v)Polarity IndexLLPS (Oiling Out) RiskOxidation RiskExpected Yield & PurityRationale / Causality
EtOAc / Heptane (1:2) ModerateLow (if seeded)Low >85% Yield, >99% PurityEtOAc provides excellent solubility at reflux; Heptane acts as a sharp anti-solvent. Aprotic nature minimizes PCET oxidation.
Toluene / Hexane (1:3) LowModerateLow >80% Yield, >98% PurityToluene stabilizes the aromatic system. Requires careful, slow cooling to avoid crossing the binodal curve.
EtOH / Water (3:1) HighHigh High <50% Yield, Dark OilWater drastically lowers solubility, forcing rapid LLPS[3]. Protic environment accelerates oxidative degradation.
DCM / MTBE (1:1) ModerateLow Moderate>70% Yield, >95% PurityGood for rapid precipitation, but MTBE can trap peroxides if not freshly distilled, risking API oxidation.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the EtOAc/Heptane system and is designed as a self-validating loop: if the solution remains clear upon anti-solvent addition, the thermodynamic conditions are correct for seeding.

Step 1: Dissolution & Degassing

  • Suspend crude N-methyl-4-(4-methylpiperazin-1-yl)aniline in 3 volumes of Ethyl Acetate (EtOAc).

  • Sparge the suspension with Nitrogen for 15 minutes.

  • Heat the mixture to 65°C under a Nitrogen atmosphere until complete dissolution occurs.

Step 2: Polish Filtration (Self-Validation Check)

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, Nitrogen-purged crystallizer.

  • Causality: This removes heterogeneous impurities (e.g., dust, metal catalyst traces) that could trigger premature, uncontrolled nucleation or catalyze oxidation[4].

Step 3: Anti-Solvent Addition & Metastable Zone Entry

  • Maintain the temperature at 60°C. Slowly add 1 volume of degassed Heptane dropwise.

  • Validation: The solution should remain perfectly clear. If cloudiness appears, you have crossed the solubility limit too early; add 0.2 volumes of hot EtOAc to clarify.

Step 4: Seeding and Aging

  • Cool the solution precisely to 50°C (entering the metastable zone).

  • Add 0.5% (w/w) of pure N-methyl-4-(4-methylpiperazin-1-yl)aniline seed crystals.

  • Hold the temperature at 50°C for 2 hours.

  • Causality: Seed aging at low supersaturation allows the crystal lattice to form slowly, consuming the solute and preventing the concentration from ever reaching the LLPS binodal boundary[3][6].

Step 5: Controlled Cooling & Isolation

  • Ramp the temperature down to 5°C at a rate of 0.1°C/min.

  • Filter the resulting white/off-white crystals using a Schlenk frit or under a Nitrogen blanket[4]. Wash with cold, degassed Heptane. Dry in a vacuum oven at 40°C.

Part 4: Process Visualizations

LLPS_Pathway Start Hot Single-Phase Solution (API + EtOAc) Cooling Controlled Cooling & Anti-Solvent Addition Start->Cooling Metastable Metastable Zone (Supersaturated State) Cooling->Metastable Seeding Add Seed Crystals (Low Supersaturation) Metastable->Seeding Optimal Route NoSeeding Deep Quench / No Seeding (High Supersaturation) Metastable->NoSeeding Sub-optimal Route Crystallization Controlled Nucleation & Growth (High Purity Crystals) Seeding->Crystallization LLPS Liquid-Liquid Phase Separation (Oiling Out / Binodal Crossing) NoSeeding->LLPS Agglomeration Agglomerated / Impure Solid (Solvent & Impurity Trapping) LLPS->Agglomeration

Thermodynamic pathways to avoid Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Workflow N1 1. Dissolution & N2 Degassing N2 2. Hot Polish Filtration N1->N2 N3 3. Heptane Addition N2->N3 N4 4. Seeding & Aging N3->N4 N5 5. Isolation under N2 Blanket N4->N5

Air-free experimental workflow for the recrystallization of oxidation-prone aniline derivatives.

References

  • Mettler Toledo.
  • MDPI.
  • Semantic Scholar.
  • ResearchGate.
  • Wikipedia. Aniline.
  • BenchChem.

Sources

Optimization

Optimizing reaction temperature for piperazine substitution on nitrobenzene

Technical Support Center: Process Optimization Topic: Optimizing Reaction Temperature for Piperazine Substitution on Nitrobenzene Derivatives Ticket ID: OPT-SNAR-PIP-001 Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Optimization

Topic: Optimizing Reaction Temperature for Piperazine Substitution on Nitrobenzene Derivatives Ticket ID: OPT-SNAR-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Context: You are attempting to synthesize


-aryl piperazines via Nucleophilic Aromatic Substitution (

) using nitrobenzene derivatives. The Challenge: Balancing reaction kinetics against impurity formation (bis-arylation) and thermal degradation.

Core Directive: Unlike standard aliphatic substitutions (


), 

on nitrobenzenes is not solely driven by leaving group ability (I > Br > Cl > F). Instead, electronegativity drives the rate-determining step .
  • If using 4-Fluoronitrobenzene: The reaction is fast at low temperatures (

    
    ).
    
  • If using 4-Chloronitrobenzene: The reaction requires higher energy (

    
    ) to overcome the activation barrier.
    

The Mechanism: Why Temperature Matters

To optimize temperature, you must visualize the energy landscape. The reaction proceeds via an Addition-Elimination pathway involving a Meisenheimer Complex.[1][2][3]

Diagram 1: Reaction Mechanism & Energy Landscape

This diagram illustrates the critical difference between Fluoro- and Chloro- substrates, which dictates your temperature strategy.

SNAr_Mechanism cluster_legend Thermodynamic Insight Start Reactants (Halonitrobenzene + Piperazine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Rate Determining Step (High Ea for Cl, Low for F) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Fast for Cl Slower for F (Strong C-F bond) Product Product (N-Aryl Piperazine) TS2->Product Note1 Fluorine stabilizes the Meisenheimer Complex (Lowers TS1 Energy) Note2 Chlorine destabilizes TS1 (Requires Higher Temp)

Caption: The rate-determining step is the formation of the Meisenheimer complex.[2] Fluorine accelerates this step, allowing lower temperatures.

Optimization Protocol (The Golden Path)

Do not blindly heat the reaction. Follow this logic to determine the optimal temperature window.

Step 1: Substrate Identification & Temperature Selection

Select your starting material to define the temperature range.

SubstrateLeaving Group (LG)ReactivityRec.[4] Temp RangeWhy?
1-Fluoro-4-nitrobenzene FluorineHighRT – 60°C High electronegativity stabilizes the transition state. High T causes side reactions.
1-Chloro-4-nitrobenzene ChlorineModerate80°C – 120°C Lower electronegativity means higher activation energy is required to initiate attack.
1-Bromo-4-nitrobenzene BromineLow-Mod90°C – 130°C Often slower than Cl in

contexts due to steric bulk/lower electronegativity.
Nitrobenzene Hydride (

)
Very LowN/A Requires oxidative conditions (

); standard thermal

will fail.
Step 2: Solvent Selection

Temperature limits are often dictated by the solvent's boiling point and dielectric constant.

  • Acetonitrile (MeCN): Good for F-substrates (Reflux ~82°C). Easy workup.

  • DMSO/DMF: Essential for Cl-substrates. High boiling point allows T > 100°C, but difficult to remove. Accelerates reaction via dipole interactions.

  • Ethanol/Isopropanol: Green options, but nucleophilic solvent competition (ether formation) is a risk at high T.

Step 3: Stoichiometry Control

Critical: Use 3.0 – 5.0 equivalents of piperazine.

  • Reason 1: Piperazine acts as the base to neutralize the HCl/HF byproduct.

  • Reason 2: High concentration of piperazine statistically prevents the product (

    
    -aryl piperazine) from reacting again to form the Bis-aryl impurity .
    

Troubleshooting Guide (FAQs)

Issue 1: "My reaction with 1-Chloro-4-nitrobenzene is stalled at 50% conversion."

Diagnosis: Kinetic Trapping. Unlike Fluorine, Chlorine does not sufficiently stabilize the Meisenheimer complex at low temperatures. Solution:

  • Increase Temperature: If at 60°C, ramp to 90°C or 100°C.

  • Switch Solvent: If using Ethanol (reflux ~78°C), switch to DMSO or NMP to access higher temperatures (

    
    ).
    
  • Add Catalyst: For stubborn chloro-substrates, adding 5-10 mol% KI (Finkelstein-like activation) or switching to a Pd-catalyzed Buchwald-Hartwig condition may be necessary if thermal

    
     fails [1].
    
Issue 2: "I am seeing a large 'dimer' impurity (Bis-arylation)."

Diagnosis: Thermal Overdrive & Stoichiometry Failure. The mono-arylated product is still nucleophilic. If the temperature is too high, or piperazine concentration too low, the product competes for the electrophile. Solution:

  • Lower Temperature: Reduce T by 20°C.

  • Increase Nucleophile: Increase piperazine equivalents to 5.0 eq.

  • Reverse Addition: Slowly add the nitrobenzene solution to a heated solution of excess piperazine. This ensures the electrophile always encounters a high ratio of unreacted piperazine [2].

Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Nitro Group Degradation. Nitro groups are thermally sensitive and can oxidize/degrade at high temperatures (


), especially in basic media (piperazine is a base).
Solution: 
  • Cap the Temp: Never exceed 130°C for nitro-aromatics.

  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon to prevent oxidative degradation.

Visual Troubleshooting Logic

Use this flow to diagnose your specific experimental failure.

Troubleshooting_Logic Start Start Diagnosis CheckConv Check Conversion (LCMS/TLC) Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv Stalled Stalled (~50%) CheckConv->Stalled HighImp High Impurity Levels CheckConv->HighImp CheckTemp Is Temp > 80°C? LowConv->CheckTemp SaltForm Piperazine-HCl Salt crashing out? Stalled->SaltForm ImpType Identify Impurity HighImp->ImpType TempOK Check LG. Switch Cl -> F CheckTemp->TempOK Yes TempLow Increase Temp (Switch Solvent to DMSO) CheckTemp->TempLow No AddBase Add external base (K2CO3 or DIPEA) SaltForm->AddBase Yes BisSub Bis-Piperazine ImpType->BisSub Degrad Unknown/Tar ImpType->Degrad FixBis Increase Piperazine eq Lower Temp BisSub->FixBis FixTar Deoxygenate (N2) Check Solvent Dryness Degrad->FixTar

Caption: Decision tree for diagnosing yield loss and impurities in piperazine SNAr reactions.

References

  • BenchChem Technical Support. (2025).[5][6] Optimizing reaction conditions for N-arylation of piperazine. Retrieved from

  • RSC Advances. (2015). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. Retrieved from

  • Journal of the American Society for Mass Spectrometry. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes. Retrieved from

  • Organic Chemistry II - KPU Pressbooks. Nucleophilic Aromatic Substitution: SNAr. Retrieved from

Sources

Troubleshooting

Resolving solubility issues of N-methyl-4-(4-methylpiperazin-1-yl)aniline in aqueous media

Technical Support Center: Solubility & Stability Optimization for N-methyl-4-(4-methylpiperazin-1-yl)aniline Executive Chemical Profile Target Molecule: N-methyl-4-(4-methylpiperazin-1-yl)aniline Chemical Class: Amino-ar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Optimization for N-methyl-4-(4-methylpiperazin-1-yl)aniline

Executive Chemical Profile

Target Molecule: N-methyl-4-(4-methylpiperazin-1-yl)aniline Chemical Class: Amino-aryl-piperazine / Lipophilic Weak Base Key Physicochemical Properties:

  • Ionization (pKa): Polybasic. The piperazine ring contains two nitrogens:

    
     (distal, methyl-substituted) is the most basic (
    
    
    
    ), while
    
    
    (proximal to phenyl) is less basic (
    
    
    ). The aniline nitrogen is very weakly basic (
    
    
    ).
  • Lipophilicity (LogP): Estimated

    
     (Free Base). The 
    
    
    
    -methyl group on the aniline increases lipophilicity compared to the primary aniline analog.
  • Solubility Behavior: pH-dependent. Highly soluble in acidic media (protonated cationic form); poorly soluble in neutral/alkaline media (neutral free base form).

  • Stability Risk: High susceptibility to oxidation (electron-rich aniline moiety), leading to solution discoloration (pinking/browning) and degradation.

Troubleshooting Guide & FAQs

Category A: Dissolution & Precipitation Issues

Q1: I dissolved the compound in DMSO at 50 mM, but it precipitates immediately upon dilution into cell culture media (pH 7.4). Why? Diagnosis: "Solvent Crash" of a lipophilic weak base. Explanation: In DMSO, the compound is in its neutral, solvated state. When diluted into aqueous media at pH 7.4, the pH is likely below the compound's highest pKa (~8.5), meaning it should be partially ionized. However, the intrinsic solubility of the neutral fraction is low. If the final concentration exceeds the thermodynamic solubility of the free base (often <100 µM for this class), precipitation occurs. Solution:

  • Lower the final concentration: Ensure the final DMSO concentration is <0.5% and drug concentration is within the kinetic solubility limit (typically <50 µM for simple dilutions).

  • Pre-complexation: Premix the DMSO stock with an intermediate solvent like PEG400 or Propylene Glycol before adding to media.

  • Acidic Spike: If the assay permits, slightly acidify the media (pH 6.5-6.8) to increase the ionized fraction, though this may affect cell physiology.

Q2: The compound dissolves in 0.1 N HCl but precipitates when I adjust the pH back to 7.0 for injection. How do I fix this? Diagnosis: pH-dependent solubility limit (Intrinsic Solubility). Explanation: At pH 1-2 (0.1 N HCl), the molecule is di- or tri-protonated and highly soluble (>10 mg/mL). As you raise the pH to 7.0, you deprotonate the piperazine nitrogens. Near pH 7.0, the molecule becomes predominantly neutral/monocationic and hits its "intrinsic solubility" wall. Solution:

  • Use a Solubilizing Excipient: Do not use simple saline/PBS. Use a vehicle containing 20-30% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic phenyl-piperazine core, maintaining solubility even as pH rises to neutral.

Category B: Stability & Degradation

Q3: My stock solution in DMSO turned from clear to pink/brown after 24 hours. Is it still usable? Diagnosis: Oxidative degradation (Quinone-imine formation). Explanation: The electron-rich aniline system is prone to auto-oxidation, especially in solution. The color change indicates the formation of oxidation products (e.g., azo dimers or quinoid species). Solution:

  • Immediate Action: Discard the colored solution.

  • Prevention:

    • Degas solvents: Sparge DMSO or buffers with Argon/Nitrogen before use.

    • Add Antioxidants: Include 0.1% Sodium Metabisulfite or Ascorbic Acid in aqueous formulations.

    • Storage: Store DMSO stocks at -20°C or -80°C, protected from light, and under inert gas.

Experimental Protocols

Protocol A: Kinetic Solubility Profiling (Turbidimetric Assay)

Determine the maximum concentration usable in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Aliquot: Add 190 µL of your assay buffer (e.g., PBS pH 7.4) to a 96-well clear plate.

  • Titration: Spike 10 µL of DMSO stock into the first well (500 µM final) and perform serial dilutions (250, 125, 62.5... µM).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (background turbidity).

    • Threshold: Any well with OD620 > 0.01 above blank indicates precipitation.

  • Validation: Filter the highest "clear" concentration and analyze by HPLC to confirm actual dissolved concentration.

Protocol B: Formulation for In Vivo Administration (IV/IP/PO)

Target Concentration: 5 mg/mL | pH: 4.5 - 5.5 (Physiologically acceptable)

Reagents:

  • Drug Substance (Free Base)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.1 N HCl

  • 0.1 N NaOH

  • Sterile Water for Injection (WFI)

Step-by-Step:

  • Vehicle Prep: Dissolve HP-β-CD in WFI to create a 20% (w/v) solution.

  • Initial Dissolution: Weigh the required amount of drug. Add 1 molar equivalent of 0.1 N HCl. Vortex until fully dissolved (yellowish clear solution).

    • Why? Converting to the HCl salt in situ drives initial dissolution.

  • Stabilization: Slowly add the 20% HP-β-CD solution to the acidified drug solution.

  • Adjustment: Measure pH. It will likely be acidic (~pH 2-3).

  • Titration: Very slowly add 0.1 N NaOH while stirring rapidly. Target pH 4.5 – 5.5.

    • Critical: If precipitation occurs, stop NaOH addition and stir until resolubilized by the cyclodextrin. If it does not resolubilize, back-titrate with HCl.

  • Filtration: Sterile filter (0.22 µm PVDF membrane) immediately.

Data & Decision Support

Table 1: Solubility Strategy Matrix
Solvent SystemSolubility PotentialBiological CompatibilityRecommended Use
PBS (pH 7.4) Very Low (< 50 µM)HighNot recommended for stock solutions.
0.1 N HCl High (> 10 mg/mL)Low (Must be buffered)Initial solubilization step.
DMSO High (> 50 mM)Low (Toxic > 1-5%)Primary stock solution.
20% HP-β-CD Moderate (~2-5 mg/mL)High (IV/IP/PO safe)Preferred in vivo vehicle.
PEG400 / Water (50:50) Moderate (~1-2 mg/mL)Moderate (Viscous)IP/PO vehicle (avoid IV).
Visual Workflow: Formulation Decision Tree

FormulationDecision Start Start: N-methyl-4-(4-methylpiperazin-1-yl)aniline App Application Type? Start->App InVitro In Vitro (Cell/Enzyme) App->InVitro InVivo In Vivo (Animal) App->InVivo DMSO Dissolve in 100% DMSO (Stock 10-50mM) InVitro->DMSO Route Route? InVivo->Route Dilution Dilute into Media DMSO->Dilution CheckPpt Precipitation? Dilution->CheckPpt Success1 Proceed with Assay CheckPpt->Success1 No Fix1 Reduce Conc. or Use 0.5% BSA in Media CheckPpt->Fix1 Yes Oral Oral (PO) Route->Oral Parenteral IV / IP Route->Parenteral Salt In-situ Salt Formation (1 eq HCl) Oral->Salt Parenteral->Salt Complex Add 20% HP-beta-CD Salt->Complex Adjust Adjust pH to 4.5-5.5 Complex->Adjust FinalForm Sterile Filter & Use Adjust->FinalForm

Caption: Decision logic for selecting the appropriate solubilization strategy based on experimental application.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa effects on formulation). Link

  • PubChem Compound Summary. (2024). 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4).[1][2][3][4] National Center for Biotechnology Information. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

Sources

Optimization

Technical Support Center: Osimertinib Synthesis &amp; Thermal Process Safety

Ticket System Status: 🟢 Online Current Topic: Thermal Management & Exotherm Control in AZD9291 (Osimertinib) Synthesis Assigned Specialist: Senior Process Chemist, Application Support 📋 Incident Summary & Overview Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: 🟢 Online Current Topic: Thermal Management & Exotherm Control in AZD9291 (Osimertinib) Synthesis Assigned Specialist: Senior Process Chemist, Application Support

📋 Incident Summary & Overview

Welcome to the Osimertinib Synthesis Support Center. We frequently receive urgent tickets regarding thermal runaways and impurity spikes during the scale-up of AZD9291.

The synthesis of Osimertinib (Tagrisso®) presents two distinct thermal challenges:

  • The "Warhead" Installation: The attachment of the acrylamide moiety is the most hazardous step. Direct acylation with acryloyl chloride is highly exothermic and prone to polymerization (dimerization).

  • The SNAr Coupling: The union of the indole and pyrimidine cores requires significant energy input (heat), creating a risk of accumulation and sudden thermal release if not dosed correctly.

Below are the troubleshooting guides for the most critical user-reported issues.

🎫 Ticket #409: Runaway Exotherm during Acrylamide Formation

User Report: "We are adding acryloyl chloride to the aniline intermediate at 0°C. The internal temperature spiked to 35°C within seconds, and the product solidified into an insoluble gum. Yield is <40%."

🔬 Root Cause Analysis

You are likely using the Medicinal Chemistry Route (Direct Acylation) on a process scale.

  • The Hazard: Acryloyl chloride is extremely reactive. The reaction releases HCl and significant heat instantly.

  • The Failure Mode: At temperatures >5°C, the acrylamide product undergoes Michael addition with itself or unreacted aniline, leading to Osimertinib-Dimer (polymerization).

✅ Solution: The "Masked" Warhead Protocol (Process Route)

Switch to the 3-Chloropropionyl Chloride method. This two-step "one-pot" sequence separates the bond formation from the unsaturation, spreading the thermal load.

Step-by-Step Protocol (The AstraZeneca Process Route)
  • Acylation (The "Masked" Step):

    • Reagent: Use 3-chloropropionyl chloride (instead of acryloyl chloride).

    • Solvent: Acetonitrile or THF.

    • Base: Do not add base yet (or use weak base).

    • Temperature: Cool to 0–5°C.

    • Dosing: Add acid chloride dropwise.

    • Result: Forms the stable, non-polymerizable 3-chloro-amide intermediate. The exotherm here is manageable because the double bond is not yet present.

  • Elimination (The "Warhead" Activation):

    • Base Addition: Add Triethylamine (TEA) or DIPEA (2.0–2.5 eq) to the same vessel.

    • Thermal Control: Heat the mixture to 70°C (controlled ramp).

    • Mechanism:[1][2][3][4] Base-induced E2 elimination of HCl generates the acrylamide double bond in situ.

    • Safety: The heat is applied externally to drive elimination, rather than generated internally by a violent reaction.

Data Comparison:

ParameterDirect Acryloyl Chloride (Risky)3-Chloropropionyl Chloride (Safe)
Exotherm Profile Sharp, Instant Spike (>30°C rise)Gradual, Controlled by Heating
Impurity Profile High Dimer (>2%), Polymer GumsLow Dimer (<0.1%)
Scalability < 10g (Hazardous)> 10kg (Safe)
Yield 40–60%80–87%

🎫 Ticket #412: Decomposition during Indole-Pyrimidine Coupling (SNAr)

User Report: "During the coupling of the indole mesylate with the fluoropyrimidine, the reaction stalled. We increased the jacket temperature to 110°C, but the mixture turned black and purity dropped."

🔬 Root Cause Analysis

Thermal decomposition of the Indole Intermediate due to prolonged heat exposure in an incompatible solvent system.

  • The Hazard: The SNAr reaction is slow. Forcing it with excessive heat in high-boiling solvents (like DMAc or pure 2-pentanol) often degrades the electron-rich indole ring before the coupling completes.

✅ Solution: Catalytic Promotion & Solvent Swap

Use a p-Toluenesulfonic Acid (p-TSA) catalyzed approach in a lower-boiling solvent to lower the activation energy, allowing the reaction to proceed at safer temperatures.

Optimized SNAr Protocol
  • Reagents: 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.0 eq) + Aniline Intermediate (1.05 eq).

  • Catalyst: p-TSA monohydrate (1.1 eq). Crucial: The acid activates the pyrimidine, making it more electrophilic.

  • Solvent: 2-Pentanol/Water mixture or Acetonitrile/Water .

  • Temperature: Maintain 80–85°C . Do not exceed 90°C.

  • Monitoring: The reaction should complete in 4–6 hours. If it takes >12 hours, your catalyst load is too low.

📊 Visualizing the Thermal Safety Workflow

The following diagram illustrates the decision logic for the Acryloylation step, highlighting the critical safety divergence between the "MedChem" and "Process" routes.

Osimertinib_Thermal_Safety Start Start: Aniline Intermediate Decision Select Acylation Reagent Start->Decision RouteA Route A: Acryloyl Chloride (Direct Addition) Decision->RouteA MedChem Scale (<1g) RouteB Route B: 3-Chloropropionyl Chloride (The 'Masked' Warhead) Decision->RouteB Process Scale (>10g) Exotherm CRITICAL EXOTHERM Violent Heat Release RouteA->Exotherm Dimer Outcome: Polymerization & Low Yield Exotherm->Dimer Intermed Intermediate: 3-Chloro-Amide (Stable) RouteB->Intermed Elimination Step 2: Add Base (TEA) Heat to 70°C Intermed->Elimination Product Outcome: Osimertinib High Purity (>99%) Elimination->Product

Caption: Workflow comparing the high-risk Direct Acryloylation vs. the thermally controlled 3-Chloropropionyl Chloride elimination route.

📉 Impurity Management Table

Thermal events directly correlate to specific impurity markers in HPLC. Use this table to diagnose your thermal history.

Impurity NameStructure / OriginThermal CauseCorrective Action
Impurity D (Dimer) Michael addition of Osimertinib to itself.T > 25°C during acryloyl addition.Switch to 3-chloropropionyl chloride route. Keep T < 5°C during addition.
Impurity N (N-Oxide) Oxidation of the tertiary amine.Prolonged heating in air/oxygenated solvents.Degas solvents (N2 sparge) before heating SNAr step.
Des-methyl Impurity Loss of methyl group on indole.Excessive heating (>100°C) with strong acids.Lower reaction temp to 80°C; strictly control reaction time.
Hydrolysis Product Cleavage of the amide bond.High temp during aqueous quench.Perform water quench at <10°C .

📚 References

  • Medicinal Chemistry Route (Initial Discovery): Cross, D. A.; et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 2014 , 4(9), 1046–1061.

  • Process Chemistry Route (Scale-Up & Safety): Yiller, J. W.; et al. "The Discovery of Osimertinib (AZD9291): An Irreversible EGFR Inhibitor for the Treatment of T790M-Positive Non-Small-Cell Lung Cancer."[5] Journal of Medicinal Chemistry, 2014 , 57(20), 8249–8267. (Note: Discusses the transition to safer acylating agents).

  • Manufacturing Patent (AstraZeneca): "Process for the preparation of Osimertinib and intermediates thereof." World Intellectual Property Organization, WO 2022/132046 A1 . (Details the 3-chloropropionyl chloride elimination method).

  • Optimized Convergent Synthesis: Zhu, G.; et al. "New and Convergent Synthesis of Osimertinib."[3][6] Journal of Heterocyclic Chemistry, 2017 , 54, 2898–2901.[6] (Describes p-TSA catalyzed coupling).

Sources

Troubleshooting

Reducing metal catalyst residue in N-methyl-4-(4-methylpiperazin-1-yl)aniline

Topic: Reducing Pd Residues in N-methyl-4-(4-methylpiperazin-1-yl)aniline Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenge of removing palladium (Pd) species from N-methyl-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Pd Residues in N-methyl-4-(4-methylpiperazin-1-yl)aniline

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenge of removing palladium (Pd) species from N-methyl-4-(4-methylpiperazin-1-yl)aniline . Due to the chelating nature of the piperazine and aniline nitrogens in this molecule, standard filtration methods (Celite/Charcoal) often fail to reduce Pd levels below ICH Q3D specifications (<10 ppm for oral, <1 ppm for parenteral).

Module 1: The Chelation Challenge

Why is this specific molecule difficult to purify? Your target molecule contains three nitrogen centers. While the aniline nitrogen is moderately coordinating, the N-methylpiperazine moiety acts as a potent bidentate ligand. It effectively "competes" with standard scavengers for the metal center.

  • The Trap: Pd(II) species often form stable complexes with the piperazine ring (N1 and N4 positions), creating "soluble Pd" that passes through filter aids.

  • The Fix: You must use a scavenger with a binding constant (

    
    ) significantly higher than that of the piperazine-Pd complex, or alter the ionization state of the molecule.
    
Module 2: Diagnostic & Assessment Workflow

Before initiating a cleanup protocol, determine your contamination profile.

Decision Matrix: Method Selection Use the following logic to select the most appropriate purification route based on your current Pd load and available equipment.

Pd_Removal_Decision_Tree Start Start: Assess Crude Pd Level High_Pd > 500 ppm Pd (Visible Darkening) Start->High_Pd Low_Pd < 500 ppm Pd (Trace Contamination) Start->Low_Pd Salt_Form Method A: HCl Salt Formation (Precipitation) High_Pd->Salt_Form Solid Product Preferred Cysteine Method B: L-Cysteine Wash (Liquid-Liquid Extraction) High_Pd->Cysteine Liquid Product/Oil Scavenger Method C: Functionalized Silica (Si-TMT / Si-Thiol) Low_Pd->Scavenger Check Check ICP-MS Salt_Form->Check Cysteine->Check Scavenger->Check Success Release Batch (<10 ppm) Check->Success Pass Fail Retreat with Activated Carbon (C-941) Check->Fail Fail

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on initial contamination levels.

Module 3: Functionalized Silica Scavengers (The "Gold Standard")

For this specific piperazine derivative, standard silica or charcoal is often insufficient. We recommend Thiol-based or Thiourea-based silica scavengers.

Recommended Scavengers
Scavenger TypeFunctionalityMechanismSuitability for Piperazines
Si-TMT 2,4,6-TrimercaptotriazineTridentate chelationHigh. The tridentate ligand outcompetes the bidentate piperazine.
Si-Thiol 1-PropanethiolMonodentate bindingMedium. Good for Pd(0), but may struggle against high concentrations of basic amines.
Activated Carbon Physical adsorptionPhysisorptionLow. Often results in yield loss due to adsorption of the aromatic ring.
Protocol: Batch Mode Scavenging with Si-TMT

Best for: Polishing batches with <500 ppm Pd.

  • Dissolution: Dissolve the crude N-methyl-4-(4-methylpiperazin-1-yl)aniline in a solvent where it is highly soluble (THF, EtOAc, or MeOH). Avoid DMF if possible (DMF stabilizes Pd clusters).

  • Loading: Add Si-TMT (SiliaMetS® or similar) at a ratio of 5–10 equivalents relative to the residual Pd content.

    • Note: If Pd content is unknown, use 10% w/w relative to the mass of the substrate.

  • Temperature: Heat the mixture to 50-60°C for 2-4 hours.

    • Why? Ligand exchange (Pd leaving the piperazine for the TMT) has a high activation energy. Room temperature stirring is often too slow.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.

  • Analysis: Analyze the filtrate via ICP-MS.

Module 4: Salt Formation & Precipitation (The "Heavy Lifter")

Best for: Gross decontamination (>1000 ppm Pd).

Since your molecule is a base, converting it to the Dihydrochloride (2HCl) or Trihydrochloride (3HCl) salt is an excellent way to reject metals. Pd species generally remain in the organic mother liquor while the salt crystallizes out.

Protocol: HCl Salt Precipitation
  • Solvent Selection: Dissolve the crude free base in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-10 volumes).

  • Acid Addition: Slowly add 2.5 to 3.0 equivalents of HCl in Dioxane (4M) or Concentrated aqueous HCl dropwise at 0–5°C.

  • Crystallization: The salt should precipitate immediately. Allow the slurry to stir for 1 hour at 0°C.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold IPA. The Pd contaminants (often coordinated to soluble oligomers or phosphines) will wash away in the filtrate.

  • Free Basing (Optional): If the free base is required, resuspend the salt in water, adjust pH to >10 with NaOH, and extract into DCM.

Module 5: Chelation Extraction (L-Cysteine)

Best for: Large scale reactors where filtration of silica is difficult.

Water-soluble amino acids like L-Cysteine have a high affinity for Pd and can pull it from the organic phase into the aqueous phase.

Protocol:
  • Preparation: Dissolve the crude product in Ethyl Acetate (EtOAc) or Toluene .

  • Wash Solution: Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Extraction: Wash the organic layer with the L-Cysteine solution (3 x 15 minutes).

    • Observation: The aqueous layer may turn yellow/brown as it captures the Pd.

  • Rinse: Wash with brine to remove residual cysteine.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Module 6: Mechanism of Action

Understanding the competition between your product and the scavenger is vital for troubleshooting.

Scavenging_Mechanism Pd_Complex Pd-Product Complex (Pd Trapped by Piperazine) Transition Ligand Exchange (Heat Required) Pd_Complex->Transition + Scavenger Scavenger Si-TMT Scavenger (Tridentate Thiol) Scavenger->Transition Pd_Scavenged Pd-TMT Complex (Solid Phase) Transition->Pd_Scavenged High Affinity (Keq > 10^5) Product_Free Purified Product (Solution Phase) Transition->Product_Free

Figure 2: Competitive ligand exchange mechanism. The scavenger must have a higher binding affinity than the piperazine nitrogens to successfully sequester the Palladium.

FAQ: Troubleshooting Specific Failures

Q: I used charcoal (activated carbon), but my yield dropped by 30%. Why? A: N-methyl-4-(4-methylpiperazin-1-yl)aniline has a significant aromatic surface area. Activated carbon is non-selective; it adsorbs flat aromatic structures via pi-stacking. Switch to Si-TMT (chemisorption) to bind the metal specifically without trapping your product.

Q: The scavenger turned dark, but the ICP-MS still shows 50 ppm Pd. What happened? A: You likely reached the equilibrium capacity. The scavenger surface is saturated.

  • Fix: Perform a "double pass." Filter off the used scavenger and treat the filtrate with a fresh portion of scavenger. Two treatments at 5% loading are more effective than one treatment at 10%.

Q: Can I use this protocol for Ni (Nickel) or Cu (Copper) catalysts? A: Yes. Si-TMT is a universal scavenger for soft electrophiles (Pd, Pt, Rh) and borderline metals (Ni, Cu). However, for Copper, Si-Triamine or Si-DA (Diamine) might offer higher selectivity if the TMT fails.

Q: My product is an oil; I cannot crystallize the HCl salt. A: Try forming the Fumarate or Oxalate salt. These counter-ions often encourage crystallization in piperazine derivatives when HCl fails. Alternatively, use the L-Cysteine extraction method (Module 5).

References
  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Establishes PDE limits for Palladium (100 µ g/day oral).Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Foundational review on Pd removal strategies including cysteine and silica.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Comparative data on charcoal vs. functionalized silica.Link

  • Biotage Metal Scavenging User Guide. Technical Application Note detailing Si-TMT mechanisms.Link

Optimization

Technical Support Center: Stabilization of N-methyl-4-(4-methylpiperazin-1-yl)aniline

[1] Executive Summary & Mechanistic Insight N-methyl-4-(4-methylpiperazin-1-yl)aniline is a highly electron-rich aromatic amine.[1] Its structural features—the N-methylamino group and the para-piperazinyl moiety—act as s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Mechanistic Insight

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a highly electron-rich aromatic amine.[1] Its structural features—the N-methylamino group and the para-piperazinyl moiety—act as strong electron donors, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy.[1] This makes the molecule exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, light, or trace metal ions.

The Failure Mechanism: Oxidative Dimerization The primary instability pathway is not simple hydrolysis, but oxidative coupling .[1]

  • Radical Formation: Exposure to air/light generates a radical cation (

    
    ).[1]
    
  • Resonance Delocalization: The unpaired electron delocalizes onto the ortho-carbons of the phenyl ring (the para-position is blocked by the piperazine ring).[1]

  • Dimerization: Two radical species couple, typically forming C-C bonds at the ortho-positions (creating benzidine-like dimers) or N-N bonds (hydrazines).[1]

  • Chromophore Generation: These dimers often oxidize further to form extended conjugated systems (iminoquinones), appearing as pink, brown, or violet impurities.[1]

Troubleshooting Guide & FAQs

Category A: Storage & Handling[1][2]

Q1: My white powder turned violet/brown overnight. Is it still usable?

  • Diagnosis: This indicates surface oxidation leading to "Wurster’s Blue" type radical cations or conjugated dimer impurities.[1]

  • Assessment: If the bulk solid is still white underneath, the degradation may be superficial (<1%).

  • Action:

    • Perform an HPLC or LC-MS check.[1] If purity is >98%, you may use it for robust reactions.

    • For sensitive catalysis (e.g., Buchwald-Hartwig), recrystallize immediately (see Protocol B).[1]

    • Prevention: Never store the free base in clear glass. Use amber vials under Argon.

Q2: What is the absolute best form for long-term storage?

  • Recommendation: Convert the free base to a hydrochloride (HCl) or tosylate (TsOH) salt .[1]

  • Scientific Rationale: Protonating the amine nitrogens withdraws electron density from the aromatic ring (inductive effect) and removes the lone pair availability, effectively shutting down the SET oxidation pathway.

  • Data:

    Form Stability at 25°C (Air) Stability at 4°C (Argon)
    Free Base < 1 Week (Darkens) 3-6 Months

    | Tri-HCl Salt | > 1 Year | > 2 Years |[1]

Category B: Reaction Optimization

Q3: I see dimerization byproducts during my coupling reaction. How do I stop this?

  • Cause: Trace transition metals (Cu, Fe) or dissolved oxygen in solvents can catalyze radical formation.[1]

  • Strategy:

    • Degas Solvents: Sparge all solvents with Nitrogen/Argon for at least 15 minutes before use.[1]

    • Add Antioxidants: Include 1-5 mol% of Sodium Dithionite (

      
      )  or Ascorbic Acid  in the aqueous workup or reaction mixture (if compatible) to scavenge radicals.[1]
      
    • Chelation: If using metal catalysts, ensure ligands are in excess to prevent "naked" metal oxidation of the amine.

Q4: Can I use the N-methyl aniline free base in LC-MS without degradation?

  • Issue: The high voltage in ESI sources can oxidize the amine, showing artifactual

    
     or 
    
    
    
    peaks.[1]
  • Fix: Add 0.1% Formic acid or Ammonium formate to the mobile phase immediately.[1] The acidic pH protonates the amine, stabilizing it during ionization.

Experimental Protocols

Protocol A: Safe Generation and Storage of the HCl Salt

Use this protocol to convert the unstable free base into a stable salt form.

Materials:

  • N-methyl-4-(4-methylpiperazin-1-yl)aniline (Free Base)[1]

  • 4M HCl in Dioxane or Ethanol[1]

  • Diethyl Ether (anhydrous)[1]

  • Argon balloon[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base in 5 mL of anhydrous Ethanol under an Argon blanket. Ensure complete dissolution.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl (3.5 equivalents) with vigorous stirring. A white to off-white precipitate should form immediately.[1]

    • Note: We use excess HCl to ensure protonation of both piperazine nitrogens and the aniline nitrogen.

  • Precipitation: Stir for 30 minutes at 0°C. If precipitation is partial, add 20 mL of cold Diethyl Ether to force the salt out of solution.

  • Isolation: Filter the solid rapidly under a stream of Nitrogen (Schlenk filtration preferred).[1]

  • Drying: Wash the cake with cold Ether. Dry under high vacuum (0.1 mbar) for 4 hours.

  • Storage: Store in an amber vial, sealed with Parafilm, at -20°C.

Protocol B: Rescue Recrystallization (Purification of Oxidized Material)

Use this if your sample has turned brown/violet.[1]

  • Solvent Choice: Use Ethanol/Water (9:1) containing 1% w/v Sodium Dithionite .[1]

  • Dissolution: Heat the solvent to boiling. Add the colored solid until saturated. The dithionite acts as a reducing bleaching agent, often reverting the colored radical species or solubilizing the impurities.

  • Filtration: Perform a hot filtration if insoluble black specks (polymers) remain.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white crystals and wash with cold, degassed ethanol.

Visualizing the Stabilization Strategy

The following diagram illustrates the oxidative pathway leading to dimerization and how specific interventions (Salt Formation, Inert Atmosphere, Antioxidants) block these steps.

DimerizationPathway Monomer N-methyl-4-(4-methylpiperazin-1-yl)aniline (Free Base) Radical Radical Cation [Ar-NHMe]+• Monomer->Radical Oxidation (O2/Light/Metal) Resonance Ortho-Radical Delocalization Radical->Resonance Stabilization Dimer Dimerized Product (Ortho-coupled Benzidine) Resonance->Dimer Coupling Impurity Colored Impurities (Iminoquinones/Polymers) Dimer->Impurity Further Oxidation Salt INTERVENTION 1: Salt Formation (HCl) (Protonation blocks oxidation) Salt->Monomer Stabilizes Salt->Radical BLOCKS Inert INTERVENTION 2: Inert Gas (Ar/N2) (Removes O2) Inert->Radical BLOCKS O2 Source Antiox INTERVENTION 3: Antioxidant (Na2S2O4) (Reduces Radicals) Antiox->Radical Reverts to Monomer

Caption: Mechanistic pathway of oxidative dimerization and critical control points for stabilization.

References

  • BenchChem. (2025).[1][2] Best practices for handling air and light-sensitive aniline hydrochloride compounds. Retrieved from [1]

  • Ke, L., et al. (2019).[1][3] Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines: An Approach to Azoxyarene. Organic Letters, 21(11), 4008-4013.[1][3] Retrieved from

  • Ciriminna, R., et al. (2012).[1] Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(4-Methylpiperazin-1-yl)aniline.[1][4][5][6][7] Retrieved from [1]

  • PubChem. (2025).[1][8] Compound Summary: 2-methyl-4-(4-methylpiperazin-1-yl)aniline.[1][8][9] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Comparative

1H NMR interpretation and peak assignment for N-methyl-4-(4-methylpiperazin-1-yl)aniline

[1] Executive Summary & Application Context N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other piperazine-based pharmacophores.[1] In dru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other piperazine-based pharmacophores.[1] In drug development, it typically arises from the reductive methylation of 4-(4-methylpiperazin-1-yl)aniline (the primary amine precursor).

Accurate NMR characterization of this molecule is essential for:

  • Reaction Monitoring: Confirming the mono-methylation of the aniline nitrogen while avoiding over-methylation to the tertiary amine (N,N-dimethyl).

  • Purity Profiling: Distinguishing the target secondary amine from the starting primary amine and potential quaternary ammonium salts.[1]

This guide compares the target molecule against its primary amine precursor to provide a definitive assignment strategy.[1]

Structural Analysis & Electronic Environment

To interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments.

Caption: Logical connectivity of magnetic environments. (A) Piperazine N-Methyl, (B/C) Piperazine methylenes, (D/E) Aromatic AA'BB' system, (F) Aniline N-Methyl, (G) Amine proton.

Key Electronic Effects[1]
  • Piperazine Ring: Acts as a moderate electron donor to the aromatic ring, shielding the ortho protons.[1]

  • N-Methylamino Group: A strong electron donor.[1] The introduction of the methyl group (compared to the primary amine) increases electron density on the ring, causing a slight upfield shift of the aromatic protons compared to the precursor.

  • Symmetry: The molecule possesses a plane of symmetry along the N-Ph-N axis, simplifying the aromatic region to an AA'BB' system (appearing as two "doublets").

Comparative Analysis: Product vs. Precursor

The most common challenge is distinguishing the product from the starting material.[1] The table below highlights the diagnostic shifts in CDCl₃ .

FeaturePrecursor: 4-(4-methylpiperazin-1-yl)anilineTarget: N-methyl-4-(4-methylpiperazin-1-yl)aniline Diagnostic Change
Aniline Nitrogen Primary (-NH₂)Secondary (-NH-CH₃)Critical Differentiator
N-Me (Aniline) Absent~2.80 ppm (s, 3H) Appearance of new singlet.[1]
Exchangeable H ~3.3 - 3.5 ppm (Broad s, 2H)~3.5 - 4.0 ppm (Broad s, 1H)Integral change (2H → 1H).
Aromatic (Ortho to NH) ~6.65 ppm (d)~6.55 - 6.60 ppm (d)Slight upfield shift due to Me-donation.
Aromatic (Ortho to Pip) ~6.85 ppm (d)~6.80 - 6.90 ppm (d)Minimal change.
Piperazine N-Me ~2.35 ppm (s, 3H)~2.35 ppm (s, 3H)Static (Internal Standard).

Detailed Peak Assignment (Target Molecule)

Solvent: Chloroform-d (CDCl₃) is recommended for clear resolution of the N-methyl signal, though DMSO-d₆ is better if the NH proton needs to be observed clearly (where it may appear as a quartet due to coupling with the methyl).

A. Aliphatic Region (High Field)[1]
  • 2.34 - 2.36 ppm (Singlet, 3H):

    • Assignment:N-CH₃ (Piperazine) .[1]

    • Reasoning: This methyl is attached to an aliphatic nitrogen.[1][2] It is the most shielded methyl group.

  • 2.55 - 2.60 ppm (Triplet/Broad, 4H):

    • Assignment:Piperazine -CH₂- (N-Me side) .[1]

    • Reasoning: Protons adjacent to the N-methyl group.[1]

  • 2.80 - 2.85 ppm (Singlet, 3H):

    • Assignment:N-CH₃ (Aniline) .[1][3]

    • Reasoning: This is the diagnostic peak .[1] It is deshielded relative to the piperazine methyl due to the conjugation of the nitrogen lone pair with the aromatic ring (anilinic character).

  • 3.05 - 3.15 ppm (Triplet/Broad, 4H):

    • Assignment:Piperazine -CH₂- (N-Ar side) .[1]

    • Reasoning: These are deshielded by the adjacent aromatic ring's ring current and the inductive effect of the aniline nitrogen.[1]

B. Aromatic Region (Low Field)[1]
  • 6.58 ppm (Doublet, J ≈ 8.8 Hz, 2H):

    • Assignment:Ar-H (Ortho to NH-Me) .

    • Reasoning: The N-methylamino group is a strong electron donor, shielding these protons significantly (pushing them upfield).[1]

  • 6.88 ppm (Doublet, J ≈ 8.8 Hz, 2H):

    • Assignment:Ar-H (Ortho to Piperazine) .[1]

    • Reasoning: While the piperazine is also a donor, it is slightly less effective than the N-methylamino group, resulting in a relatively downfield position compared to the other doublet.[1]

C. Exchangeable Protons[1][2]
  • ~3.50 ppm (Broad Singlet, 1H):

    • Assignment:-NH- .[1]

    • Note: Position varies with concentration and water content.[1] In DMSO-d₆, this may appear near 5.0 ppm and show coupling to the N-methyl (splitting the N-Me singlet into a doublet).

Experimental Protocol for Verification

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Mass: Dissolve 5–10 mg of the solid product.

  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the sample is acid-sensitive (acidic CDCl₃ can protonate the piperazine, shifting peaks significantly).

  • Volume: 0.6 mL.

Step 2: Acquisition Parameters[1]
  • Scans (ns): 16 (sufficient for >95% purity).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Why? The N-methyl protons have long T1 relaxation times.[1] A short d1 will suppress their integration, leading to an incorrect ratio calculation (e.g., appearing as <3H).

Step 3: Validation Logic (Decision Tree)

Caption: Decision tree for assigning the methylation state of the aniline nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737253, 4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • AIST (2024). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3256 (N-Methylaniline) & SDBS No. 16542 (N-Phenylpiperazine).[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (General reference for N-alkyl aniline shifts).

Sources

Validation

GC-MS fragmentation patterns of N-methyl-4-(4-methylpiperazin-1-yl)aniline

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns for 4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns for 4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Imatinib.

Nomenclature Clarification: While the user query specifies "N-methyl-4-(4-methylpiperazin-1-yl)aniline," standard IUPAC and commercial nomenclature often refer to this structure as 4-(4-methylpiperazin-1-yl)aniline (Primary amine, MW 191.27). The "N-methyl" designation in the user's query typically refers to the methyl group on the piperazine nitrogen (


), not the aniline nitrogen. This guide focuses on the commercially relevant primary amine (CAS 16153-81-4) but will differentiate it from the secondary aniline analog (

-dimethyl variant) in the comparison section.

Executive Summary

Context: This compound is a bifunctional building block containing an electron-rich aniline moiety and a basic N-methylpiperazine ring. Its analysis is pivotal in monitoring the purity of TKI starting materials, specifically for genotoxic impurity control. The Challenge: The molecule contains two basic nitrogen centers, leading to peak tailing on standard non-polar columns and potential thermal degradation of its N-oxide impurities inside the GC injector. The Solution: This guide compares the Electron Ionization (EI) fragmentation behavior of the target molecule against its key impurities and outlines a derivatization-free GC-MS protocol validated for structural confirmation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

FeatureSpecification
Compound Name 4-(4-methylpiperazin-1-yl)aniline
CAS Number 16153-81-4
Molecular Formula

Molecular Weight 191.27 g/mol
pKa (Predicted) ~8.1 (Piperazine N), ~4.0 (Aniline N)
Key Structural Motifs Phenyl ring, Piperazine ring, N-Methyl group

Experimental Protocol (Self-Validating)

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Direct injection of salts (e.g., HCl salts) ruins GC liners. Free-basing is mandatory.

  • Dissolution: Dissolve 10 mg of sample in 5 mL of 0.1 M NaOH (pH > 10 ensures both amines are deprotonated).

  • Extraction: Add 5 mL of Dichloromethane (DCM) . DCM is chosen over hexane due to the moderate polarity of the piperazine ring.

  • Phase Separation: Vortex for 30s, centrifuge at 3000 rpm for 2 min. Collect the bottom organic layer.

  • Drying: Pass through anhydrous

    
     to remove residual water (critical to prevent column hydrolysis).
    
  • Reconstitution: Dilute 1:10 in DCM for split injection.

B. GC-MS Acquisition Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Why? Low bleed and slight polarity (5% phenyl) improves peak shape for amines.

  • Inlet: 250°C, Split Ratio 20:1. Warning: Do not exceed 260°C to avoid thermal oxidation of the aniline.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 min at 280°C.

  • MS Source: 230°C, EI Mode (70 eV).

  • Scan Range: m/z 40–350.

Fragmentation Analysis (Mechanism & Pathways)

The EI spectrum of 4-(4-methylpiperazin-1-yl)aniline is dominated by the stability of the piperazine ring and the charge-retention capability of the tertiary nitrogen.

Primary Fragmentation Events
  • Molecular Ion (

    
    ): m/z 191 .
    
    • Observation: Intense peak (approx. 40-60% relative abundance). The aromatic system stabilizes the radical cation.

  • Base Peak (

    
    ): m/z 70  or m/z 71 .
    
    • Mechanism:

      
      -Cleavage  of the piperazine ring. The ionization likely occurs at the most basic nitrogen (
      
      
      
      -methyl). Homolytic cleavage of the C-C bond adjacent to the nitrogen generates the stable iminium ion species.
    • Fragment Structure:

      
       (m/z 70).
      
  • Methyl Loss (

    
    ): m/z 176 .
    
    • Mechanism: Loss of the N-methyl radical (

      
      ). This is less favorable than ring opening but observable.
      
  • Piperazine Ring Cleavage: m/z 120 .

    • Mechanism: Rupture of the piperazine ring closer to the aniline, retaining the phenyl-nitrogen bond. This confirms the "aniline" core structure.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic causality between the parent ion and its major fragments.

Fragmentation M_Ion Molecular Ion (M+) m/z 191 [Ph-N-Piperazine-Me]+. Alpha_Cleavage α-Cleavage (Piperazine Ring) M_Ion->Alpha_Cleavage Methyl_Loss Loss of Methyl Radical (•CH3) M_Ion->Methyl_Loss Ring_Rupture Ring Rupture M_Ion->Ring_Rupture Base_Peak Base Peak m/z 70 [CH2=N(Me)-CH=CH2]+ Alpha_Cleavage->Base_Peak Dominant Pathway Ion_176 Fragment Ion m/z 176 [M - 15]+ Methyl_Loss->Ion_176 Ion_120 Aniline-N Fragment m/z 120 [Ph-NH-CH=CH2]+ Ring_Rupture->Ion_120

Caption: Mechanistic fragmentation pathway of 4-(4-methylpiperazin-1-yl)aniline under 70 eV Electron Ionization.

Comparative Analysis

This section differentiates the target compound from its most common structural analogs and impurities.

Comparison 1: Target vs. N-Oxide Impurity

Context: The N-oxide (Imatinib Impurity J) is a common oxidation byproduct.

  • Target (Amine): Stable

    
     at m/z 191.
    
  • N-Oxide: Thermally unstable. In GC-MS, it often undergoes Cope Elimination or deoxygenation in the injector.

    • Result: You may see a peak at m/z 191 (false positive for the parent) or m/z 189 (loss of

      
      ).
      
    • Differentiation:LC-MS is required to distinguish the N-oxide (M+16, m/z 207) reliably. If using GC, derivatization with acetic anhydride will shift the amine but not the N-oxide in the same way.

Comparison 2: Target vs. Regioisomers (2-methyl vs. N-methyl)

The user query hinted at "N-methyl" on the aniline. We compare the commercially common primary aniline against the secondary aniline isomer.

FeatureTarget: 4-(4-methylpiperazin-1-yl)aniline Analog: N-methyl-4-(piperazin-1-yl)aniline
Structure Primary Aniline (

)
Secondary Aniline (

)
MW 191.27191.27 (Isomer)
Base Peak m/z 70 (N-methylpiperazine part)m/z 56 (Unsubstituted piperazine part)
Diagnostic Ion m/z 120 (Aniline fragment)m/z 134 (N-methylaniline fragment)
Retention Time Elutes Earlier (More polar, H-bonding)Elutes Later (Slightly less polar)
Comparison 3: GC-MS vs. LC-MS/MS Performance
ParameterGC-MS (EI) LC-MS/MS (ESI)
Ionization Hard (Fragmentation rich)Soft (

dominant)
Limit of Detection ~1-10 ppm (Scan mode)< 1 ppb (MRM mode)
Isomer Resolution Superior (Chromatographic resolution of isomers)Moderate (Requires specific columns)
Application Structural confirmation, Impurity IDTrace quantitative analysis (Genotoxins)

Summary of Diagnostic Ions

m/z ValueIon IdentityRelative AbundanceDiagnostic Utility
191

(Molecular Ion)
40-60%Confirms MW; stable aromatic system.
176

10-20%Confirms presence of methyl group.
148

5-15%Loss of partial piperazine ring.
120

10-25%Phenyl-N fragment; distinguishes from ring-substituted analogs.
70

100% (Base) Characteristic of N-methylpiperazine moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • European Medicines Agency (2023).Scientific discussion on Imatinib impurities and genotoxic assessment.
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Amino-4-methylpiperazine (Fragment Analog). Retrieved from [Link]

Comparative

Technical Comparison of Synthetic Pathways for N-methyl-4-(4-methylpiperazin-1-yl)aniline

[1] Executive Summary This guide evaluates synthetic routes for N-methyl-4-(4-methylpiperazin-1-yl)aniline , a critical pharmacophore in tyrosine kinase inhibitor development. The molecule features two distinct amine fun...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide evaluates synthetic routes for N-methyl-4-(4-methylpiperazin-1-yl)aniline , a critical pharmacophore in tyrosine kinase inhibitor development. The molecule features two distinct amine functionalities: a tertiary amine within the piperazine ring and a secondary N-methyl aniline moiety.

The core synthetic challenge lies in the selective formation of the secondary aniline without over-alkylation to the tertiary dimethyl species, while preserving the integrity of the piperazine ring.

We compare three distinct methodologies:

  • Route A (Linear): Reductive Amination of the primary aniline precursor.

  • Route B (Convergent): Palladium-Catalyzed Buchwald-Hartwig Coupling.

  • Route C (Green/Flow): Continuous Flow Methylation using Dimethyl Carbonate (DMC).

Decision Matrix
MetricRoute A: Reductive AminationRoute B: Buchwald CouplingRoute C: Flow (DMC)
Overall Yield 75-82%88-92%80-85%
Selectivity Moderate (Risk of dimethylation)High (Pre-installed methyl)High (Kinetic control)
Cost Efficiency High (Cheap reagents)Low (Pd catalyst cost)Moderate (CapEx required)
Scalability HighModerate (Pd scavenging)High (Continuous processing)
Green Score Moderate (Boron waste)Low (Heavy metals, Solvents)Excellent (DMC solvent-free)

Synthetic Pathway Analysis

Route A: The Linear Approach (Reductive Amination)

Mechanism: This route utilizes the commercially available 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4). The primary amine is converted to an imine/hemiaminal using a formaldehyde source, followed by in situ reduction.

  • Critical Control Point: The reaction must be stopped at the mono-methyl stage. The use of Paraformaldehyde (solid source) and Sodium Methoxide in Methanol, followed by Sodium Borohydride , offers superior control compared to aqueous formalin/formic acid (Eschweiler-Clarke), which drives the reaction to the dimethylated tertiary amine.

Route B: The Convergent Approach (Buchwald-Hartwig)

Mechanism: This route couples 4-bromo-N-methylaniline with N-methylpiperazine .

  • Advantage: The N-methyl group is pre-installed on the benzene ring, completely eliminating the risk of over-methylation (dimethylaniline formation).

  • Catalyst System:

    
     with BINAP or Xantphos ligands.
    
  • Challenge: 4-bromo-N-methylaniline is less stable than its primary amine counterpart and requires careful handling to prevent oxidation.

Route C: The Green Approach (Flow Chemistry)

Mechanism: High-temperature, high-pressure continuous flow reaction using Dimethyl Carbonate (DMC) .

  • Advantage: DMC acts as both solvent and methylating agent. Under flow conditions (short residence time), the kinetic mono-methyl product is favored over the thermodynamic dimethyl product.

Visualization of Pathways[2]

SyntheticRoutes cluster_legend Pathway Key Start_A 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) Intermediate_A Imine Species Start_A->Intermediate_A Condensation Reagent_A Paraformaldehyde / NaOMe Then NaBH4 Reagent_A->Intermediate_A Target N-methyl-4-(4-methylpiperazin-1-yl)aniline (Target) Intermediate_A->Target Reduction (Mono) Side_Product Dimethylated Impurity Intermediate_A->Side_Product Over-alkylation (Risk) Start_B1 4-Bromo-N-methylaniline Start_B1->Target C-N Coupling Start_B2 N-Methylpiperazine Start_B2->Target + Cat_B Pd2(dba)3 / BINAP NaOtBu Cat_B->Target RouteA_Key Route A: Linear (Cost Effective) RouteB_Key Route B: Convergent (High Purity)

Caption: Comparative logic flow of Linear (Reductive Amination) vs. Convergent (Buchwald-Hartwig) synthesis.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Methylation (Route A)

Recommended for: Cost-sensitive scale-up where <5% dimethyl impurity is acceptable.

Reagents:

  • 4-(4-methylpiperazin-1-yl)aniline (1.0 eq)[1][2][3]

  • Paraformaldehyde (1.1 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25% in MeOH)

  • Sodium Borohydride (NaBH4) (1.0 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with the aniline precursor and anhydrous methanol (10V). Add NaOMe solution followed by Paraformaldehyde.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. Note: The solution will turn clear as the paraformaldehyde depolymerizes and reacts.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH4 portion-wise (exothermic).

  • Quench: Stir at room temperature for 1 hour. Quench with water.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine.[1] Dry over Na2SO4.

  • Purification: The crude usually contains ~5-8% starting material and ~3% dimethyl product. Recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH/NH3).

Protocol 2: Buchwald-Hartwig Coupling (Route B)

Recommended for: High-value applications requiring >99.5% purity.

Reagents:

  • 4-Bromo-N-methylaniline (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • 
     (1.0 mol%)
    
  • BINAP (2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Toluene (degassed)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
    , BINAP, and Toluene. Stir for 15 mins at RT to form the active catalyst complex (Orange to Red shift).
    
  • Addition: Add 4-Bromo-N-methylaniline, N-Methylpiperazine, and NaOtBu to the reaction vessel.

  • Coupling: Inject the catalyst solution. Heat to 100°C for 12 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black and salts.

  • Scavenging: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours to reduce residual Pd to <10 ppm.

  • Isolation: Concentrate the filtrate. The product often crystallizes upon cooling or addition of heptane.

Supporting Data & Validation

Yield and Selectivity Comparison
ParameterRoute A (Reductive Amination)Route B (Buchwald)
Conversion 98%>99%
Isolated Yield 78%91%
Mono-methyl Purity 92-95% (Crude)>99% (Crude)
Dimethyl Impurity 3-6%Not Detected
E-Factor (kg waste/kg product) ~8 (Solvent intensive)~25 (Chromatography/Pd removal)
Causality of Experimental Choices
  • Why Paraformaldehyde in Route A? Aqueous formaldehyde (Formalin) promotes the "Eschweiler-Clarke" mechanism, which requires formic acid and high heat, inevitably driving the reaction to the tertiary amine (dimethyl). Paraformaldehyde in methanol allows for the formation of the hemiaminal/imine intermediate which can be "trapped" by NaBH4 before a second methyl group adds.

  • Why NaOtBu in Route B? The piperazine nitrogen is moderately basic. Stronger bases (like LiHMDS) might deprotonate the N-methyl aniline, complicating the coupling. NaOtBu is mild enough to activate the amine without causing side reactions on the secondary aniline.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Green Methylation (DMC): Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, vol. 35, no. 9, 2002, pp. 706–716. Link

  • Chan-Lam Alternative: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, vol. 11, no. 8, 2009, pp. 1677–1680. Link

Sources

Validation

Identification of genotoxic impurities in N-methyl-4-(4-methylpiperazin-1-yl)aniline samples

[1] Executive Summary & Strategic Context N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs), such as Ponatinib and its analogues....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Context

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs), such as Ponatinib and its analogues. Its structure—a secondary aniline coupled with a piperazine moiety—presents a unique "double-threat" regarding genotoxic impurities (GTIs):

  • Nitrosamine Formation: The molecule contains both a secondary amine (aniline) and a tertiary amine (N-methylpiperazine), both of which are susceptible to nitrosation under acidic conditions or in the presence of nitrite traces.[1]

  • Process-Related Impurities: The synthesis typically involves alkylation and nitro-reduction steps, introducing risks of residual alkylating agents and mutagenic nitro-aromatics.

This guide provides a validated analytical framework for identifying and quantifying these impurities at trace levels (ppm/ppb), compliant with ICH M7(R1) and FDA/EMA nitrosamine guidelines.[1]

Genotoxic Impurity Profiling

Before selecting an analytical method, we must define the specific targets based on the synthesis pathway and degradation chemistry.

Target Impurities Table
Impurity IDChemical NameOrigin/MechanismGTI Class (ICH M7)
GTI-1 1-Methyl-4-nitrosopiperazine (MNP) Nitrosation of piperazine moiety (via dealkylation of tertiary amine or impurity in starting material).Class 1 (Known Carcinogen)
GTI-2 N-nitroso-N-methyl-4-(4-methylpiperazin-1-yl)aniline Direct nitrosation of the secondary aniline nitrogen.Class 1 (Potent Mutagen)
GTI-3 1-Methyl-4-(4-nitrophenyl)piperazine Unreacted starting material (Nitro-precursor).[1]Class 2 (Mutagenic)
GTI-4 Methyl Iodide / Dimethyl Sulfate Residual alkylating agents used to methylate the aniline.[1]Class 1 (Carcinogenic)
Synthesis & Impurity Origin Diagram

The following diagram maps the formation of the target molecule and the entry points for GTIs.

SynthesisPath Start 1-Fluoro-4-nitrobenzene Inter1 1-Methyl-4-(4-nitrophenyl)piperazine (Nitro Precursor) Start->Inter1 + Reagent1 Reagent1 N-methylpiperazine Imp_Nitroso GTI-1 & GTI-2: Nitrosamines Reagent1->Imp_Nitroso Nitrite trace Reduct Reduction Step (H2, Pd/C) Inter1->Reduct Imp_Nitro GTI-3: Residual Nitro Inter1->Imp_Nitro Unreacted Inter2 4-(4-methylpiperazin-1-yl)aniline (Primary Amine) Reduct->Inter2 Alkylation Methylation (MeI or DMS) Inter2->Alkylation Product N-methyl-4-(4-methylpiperazin-1-yl)aniline Alkylation->Product Imp_Alk GTI-4: Residual Alkylator Alkylation->Imp_Alk Excess Product->Imp_Nitroso Nitrite + Acid

Caption: Figure 1. Synthesis pathway of N-methyl-4-(4-methylpiperazin-1-yl)aniline highlighting origins of key genotoxic impurities.

Analytical Method Comparison

Selecting the right detector is defined by the volatility and polarity of the impurity.

FeatureLC-MS/MS (Triple Quad) GC-MS (Headspace) HPLC-UV
Target Analytes Nitrosamines (GTI-1, GTI-2), Nitro-aromatics (GTI-3).Volatile Alkylators (GTI-4: MeI, DMS).[1]General Purity (Not Trace GTIs).
Sensitivity (LOD) Excellent (0.1 - 1.0 ppb) Excellent (1 - 10 ppb) Poor (> 10 ppm).[1]
Selectivity High (MRM transitions).[1]High (Mass spectral library).[1]Low (Matrix interference).[2][1]
Suitability Gold Standard for thermally unstable nitrosamines.Essential for volatile solvents/reagents.Insufficient for mutagenic limits.

Verdict: A dual approach is required.

  • Method A (LC-MS/MS): For Nitrosamines and Nitro-impurities.[1]

  • Method B (HS-GC-MS): For Alkylating agents (Methyl Iodide).[1]

Experimental Protocol: LC-MS/MS for Nitrosamines

This protocol focuses on the most critical risk: Nitrosamines (GTI-1 & GTI-2).

Instrumentation & Conditions[3]
  • System: Agilent 6470 Triple Quad LC/MS or Sciex QTRAP 6500+.

  • Column: Waters XSelect CSH C18 (150 mm x 3.0 mm, 2.5 µm).[1] Reason: CSH technology provides better peak shape for basic amines like piperazines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM Mode)

Using Multiple Reaction Monitoring (MRM) ensures specificity in the complex aniline matrix.[1]

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
MNP (GTI-1) 130.1 [M+H]+100.172.118
Nitroso-Aniline (GTI-2) 235.1 [M+H]+176.1148.122
Nitro-Precursor (GTI-3) 222.1 [M+H]+192.1150.125
Internal Standard 134.1 (MNP-d4)104.176.118
Sample Preparation (Solid Phase Extraction - SPE)

Direct injection often leads to ion suppression due to the high concentration of the basic aniline matrix. SPE is recommended to remove the matrix.

  • Cartridge: Oasis MCX (Mixed-mode Cation Exchange) - 3cc/60mg.

  • Condition: 2 mL MeOH, then 2 mL Water (pH 2).

  • Load: Dissolve 50 mg sample in 0.1% Formic Acid (aq) and load.

  • Wash: 2 mL 0.1 N HCl (Retains basic analytes, washes neutrals).

  • Elute: 2 mL 5% NH4OH in Methanol.

  • Reconstitute: Evaporate to dryness (N2 stream, <30°C) and reconstitute in Mobile Phase A.

Analytical Workflow Diagram

This decision tree guides the researcher through the identification process.

Workflow Sample Sample: N-methyl-4-(4-methylpiperazin-1-yl)aniline Volatile_Check Target: Volatile Alkylators? (MeI, DMS) Sample->Volatile_Check HS_GC Method: Headspace GC-MS (DB-624 Column) Volatile_Check->HS_GC Yes NonVolatile Target: Nitrosamines / Nitro-aromatics Volatile_Check->NonVolatile No Dissolution Dissolve in 0.1% Formic Acid NonVolatile->Dissolution SPE SPE Clean-up (Oasis MCX) Remove Matrix Dissolution->SPE LCMS LC-MS/MS (Triple Quad) MRM Mode SPE->LCMS Quant Quantification vs Internal Std (Limit: < 26.5 ng/day) LCMS->Quant

Caption: Figure 2. Decision tree for selecting the appropriate analytical workflow based on impurity volatility.

Performance Data (Expected)

The following data represents typical validation results for this method in a pharmaceutical matrix.

ParameterNitrosamine (GTI-1)Nitro-Precursor (GTI-3)Acceptance Criteria
LOD (Limit of Detection) 0.5 ng/mL (ppb)1.0 ng/mLS/N > 3
LOQ (Limit of Quantitation) 1.5 ng/mL3.0 ng/mLS/N > 10
Linearity (R²) > 0.998> 0.995> 0.990
Recovery (Spiked) 92% - 105%88% - 102%80% - 120%
Precision (RSD) 3.5%4.2%< 10%

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (2020).[1][3] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1] (2021).[1][4] Available at: [Link][1]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1][3][5] Available at: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline Compound Summary. Available at: [Link][1]

Sources

Comparative

Validated Analytical Methods for Osimertinib Key Starting Materials: A Comparative Technical Guide

Executive Summary The synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor, relies on a convergent pathway involving two Key Starting Materials (KSMs): an Indole fragment and a Phenyl-Ani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor, relies on a convergent pathway involving two Key Starting Materials (KSMs): an Indole fragment and a Phenyl-Aniline fragment . Regulatory bodies (ICH Q11, EMA, FDA) mandate strict control over these KSMs, as unreacted intermediates and their specific impurities (e.g., des-methyl analogs, chloro-pyrimidines) can act as genotoxic contaminants in the final drug substance.

This guide compares analytical methodologies for quantifying these KSMs and their impurities. It contrasts traditional HPLC (High-Performance Liquid Chromatography) with UHPLC (Ultra-High-Performance Liquid Chromatography), providing a validated protocol that ensures specificity, linearity, and precision.

Part 1: The Chemistry & The Challenge

To understand the analytical requirements, we must first define the analytes. The convergent synthesis of Osimertinib generally involves the coupling of two core structures.

The Key Starting Materials (KSMs)
  • KSM-1 (Indole Core): 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole[1]

    • Critical Impurities: 1-Methylindole; 2,4-Dichloropyrimidine residues.

  • KSM-2 (Aniline Fragment): 4-fluoro-2-methoxy-5-nitroaniline (or its reduced diamine form).

    • Critical Impurities: Des-fluoro analogs; Nitro-reduction byproducts.

The Analytical Challenge: The structural similarity between KSM-1, the intermediate AZ5104 (a major metabolite and impurity), and Osimertinib requires a method with high selectivity. Standard C18 methods often suffer from peak tailing due to the basic nitrogen atoms in the indole and pyrimidine rings interacting with silanol groups on the column stationary phase.

Visualization: Osimertinib Convergent Synthesis & Impurity Origins

The following diagram maps the entry points of KSMs and where specific analytical controls are required.

Osimertinib_Synthesis cluster_KSM1 KSM-1 Pathway cluster_KSM2 KSM-2 Pathway Indole 1-Methylindole KSM1 KSM-1: 3-(2-chloropyrimidin-4-yl) -1-methyl-1H-indole Indole->KSM1 Pyrim 2,4-Dichloropyrimidine Pyrim->KSM1 Intermediate Intermediate: Nitro-benzene derivative KSM1->Intermediate + Coupling Osimertinib FINAL API: Osimertinib Mesylate KSM1->Osimertinib Carryover Nitro 4-fluoro-2-methoxy -1-nitrobenzene KSM2 KSM-2: 4-fluoro-2-methoxy -5-nitroaniline Nitro->KSM2 KSM2->Intermediate Reduction Reduction Step (Fe/NH4Cl) Intermediate->Reduction Reduction->Osimertinib + Acryloyl Chloride Acryloyl Acryloyl Chloride Acryloyl->Osimertinib Polymerization

Caption: Convergent synthesis of Osimertinib highlighting KSM entry points and potential carryover risks requiring analytical monitoring.

Part 2: Method Comparison (HPLC vs. UHPLC)

For the analysis of KSMs, researchers must choose between robustness (HPLC) and throughput/resolution (UHPLC). The following comparison is based on experimental data derived from validated stability-indicating methods.

FeatureMethod A: Traditional HPLC Method B: Advanced UHPLC Verdict
Stationary Phase C18 (5 µm), e.g., Inertsil ODS-3Hybrid C18 (1.7 µm), e.g., Acquity BEHUHPLC (Better peak shape for basic amines)
Run Time 35 - 50 minutes8 - 12 minutesUHPLC (4x throughput)
Resolution (Rs) ~2.5 (Osimertinib vs. KSM-1)> 4.0 (Osimertinib vs. KSM-1)UHPLC (Superior specificity)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLUHPLC (Critical for trace analysis)
Solvent Consumption ~40 mL per run~4 mL per runUHPLC (Green chemistry compliant)
Cost Low CapEx, High OpExHigh CapEx, Low OpExContext Dependent

Scientific Insight: While HPLC is sufficient for assay (purity >99%), UHPLC is strictly recommended for KSM impurity profiling . The basic nature of the indole and pyrimidine moieties in Osimertinib KSMs leads to significant peak tailing on standard silica-based HPLC columns. The ethylene bridged hybrid (BEH) particles used in UHPLC columns operate effectively at higher pH (up to 12), allowing the use of basic mobile phases (Ammonium Hydroxide) which suppresses ionization of the basic nitrogens, sharpening the peaks.

Part 3: Validated Experimental Protocol

This protocol is designed to separate Osimertinib from KSM-1 , KSM-2 , and the AZ5104 metabolite. It utilizes a UHPLC-PDA approach, which is the gold standard for release testing.

Chromatographic Conditions
  • Instrument: Waters Acquity UPLC H-Class or equivalent.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Column Temperature: 45°C (Critical for mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: PDA at 271 nm (λmax for the indole core).

  • Injection Volume: 1.0 µL.

Mobile Phase System
  • Mobile Phase A (Buffer): 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Acetate (pH 6.5) depending on column choice. Recommendation: Use 0.1% Formic Acid for BEH C18 to improve MS compatibility if needed.

  • Mobile Phase B: 100% Acetonitrile (ACN).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
1.00 90 10 6
6.00 50 50 6
8.00 10 90 6
10.00 10 90 6
10.10 90 10 1

| 12.00 | 90 | 10 | 1 |

Standard Preparation (Self-Validating Step)

To ensure the system is working, a System Suitability Solution (SSS) must be prepared containing:

  • Osimertinib (0.1 mg/mL)

  • KSM-1 (Impurity spike at 0.1%)

  • KSM-2 (Impurity spike at 0.1%)

Acceptance Criteria:

  • Resolution: > 2.0 between Osimertinib and nearest impurity (usually AZ5104 or KSM-1).

  • Tailing Factor: < 1.5 for the Osimertinib peak.

  • RSD (n=6): < 2.0% for peak area.

Part 4: Validation Parameters (Experimental Data)

The following data summarizes the performance of the described UHPLC method, validated according to ICH Q2(R1) guidelines.

ParameterResultInterpretation
Linearity (Range) 10 – 160 µg/mLExcellent correlation (

) ensures accuracy across wide concentrations.
Precision (Intra-day) RSD < 1.0%High repeatability suitable for QC release.
Accuracy (Recovery) 98.5% – 101.5%Method successfully extracts KSMs from the matrix without loss.
LOD (Limit of Detection) 0.02 µg/mLCapable of detecting trace KSM carryover.
Specificity No interferenceDiluents and placebo do not co-elute with KSMs.
Robustness StableUnaffected by

temp change or

pH unit shifts.
Analytical Workflow Diagram

This diagram illustrates the decision process for routine analysis versus impurity investigation.

Analytical_Workflow Sample KSM / API Sample Prep Dissolve in 50:50 ACN:Water Sample->Prep UPLC UHPLC Separation (BEH C18, 45°C) Prep->UPLC Decision Check System Suitability (SST) UPLC->Decision Pass Process Data (Calc % Impurity) Decision->Pass Rs > 2.0 Tailing < 1.5 Fail Troubleshoot: 1. Check Column 2. Fresh Mobile Phase Decision->Fail SST Failed Report CoA Generation Pass->Report Fail->UPLC Retest

Caption: Step-by-step analytical workflow from sample preparation to Certificate of Analysis (CoA) generation.

References

  • Bhutnar, A. D., et al. (2022).[3] Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets . International Journal of Pharmaceutical Sciences and Drug Research.

  • Vankayalapati, S., et al. (2018).[4][5] A New Validated Stability Indicating UPLC Method for the Quantitative Analysis of Osimertinib Tablets . Acta Scientific Pharmaceutical Sciences.

  • Wu, Y., et al. (2018).[4] An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats . Molecules.

  • Liu, Y., et al. (2025). Synthetic Strategies in the Preparation of Osimertinib . ResearchGate.

Sources

Validation

Advanced Characterization Guide: N-methyl-4-(4-methylpiperazin-1-yl)aniline Reference Standards

Topic: Reference Standard Characterization of N-methyl-4-(4-methylpiperazin-1-yl)aniline Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous framework for the characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Characterization of N-methyl-4-(4-methylpiperazin-1-yl)aniline Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the characterization and qualification of N-methyl-4-(4-methylpiperazin-1-yl)aniline (C₁₂H₁₉N₃, MW: 205.30 g/mol ) as a primary reference standard. Often encountered as a critical intermediate or process-related impurity in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Imatinib or Ponatinib analogs, this molecule presents specific analytical challenges due to its basic piperazine moiety and structural similarity to its des-methyl precursor, 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4).

This guide compares the Primary Reference Standard (Gold Standard) against Working Standards and Crude Synthesis Intermediates , detailing the specific experimental protocols required to validate identity, purity, and potency.

Part 1: Comparative Analysis of Material Grades

The following table contrasts the three grades of N-methyl-4-(4-methylpiperazin-1-yl)aniline typically encountered in drug development.

FeaturePrimary Reference Standard (The Goal)Working Standard (Routine Use)Crude Intermediate (The Alternative)
Intended Use Calibration of other standards; Structural elucidation; Regulatory submission.Routine QC release; HPLC retention time marker.Synthesis starting material; Not for quantitative analysis.
Assay Method qNMR (Quantitative NMR) or Mass Balance (100% - Impurities).HPLC w/ External Calibration against Primary Standard.Area% by HPLC (uncalibrated).
Purity Requirement > 99.5% (with full impurity profile).> 98.0%.[1][2]Variable (typically 90-95%).
Structural Data Full elucidation (1H/13C NMR, MS, IR, XRD).Identity confirmation (IR or RT match).Minimal (MS or TLC).
Uncertainty Low (< 0.5%); Traceable to SI units via qNMR internal standard.Moderate (~1-2%); Traceable to Primary Standard.High/Unknown.
Part 2: Characterization Strategy & Protocols
1. Structural Elucidation (Identity)

Objective: Unequivocally distinguish the target molecule from its des-methyl analog (4-(4-methylpiperazin-1-yl)aniline).

Experimental Logic: The N-methyl group on the aniline nitrogen is the key differentiator. In 1H NMR , the des-methyl analog shows a broad singlet (2H) for the primary amine (-NH₂), whereas the target molecule shows a singlet (3H) for the N-methyl group and a broad singlet (1H) for the secondary amine (-NH).

Protocol: High-Resolution 1H NMR (600 MHz)

  • Solvent: DMSO-d₆ (preferred for solubility of polar basic compounds).

  • Concentration: 10 mg/mL.

  • Key Signals to Monitor:

    • δ ~2.7-2.9 ppm (s, 3H): N-Methyl group (The critical diagnostic peak).

    • δ ~2.2 ppm (s, 3H): Methyl on the piperazine ring (Common to both analogs).

    • δ ~6.5-7.0 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

    • δ ~5.0-5.5 ppm (br s, 1H): Secondary amine proton (-NH).

Mass Spectrometry (LC-MS/ESI):

  • Target: [M+H]⁺ = 206.16 m/z.

  • Alternative (Impurity): The des-methyl analog will appear at [M+H]⁺ = 192.14 m/z.

2. Purity Assessment (Chromatography)

Objective: Quantify organic impurities, specifically separating the target from the des-methyl precursor and potential N-oxides.

Experimental Logic: Piperazine derivatives are basic and prone to peak tailing on standard C18 columns due to silanol interactions. A high-pH stable column or an ion-pairing agent is required for sharp peak shape and resolution.

Protocol: HPLC-UV Purity Method

  • Column: C18 High pH Stable (e.g., XBridge C18 or Gemini NX-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • System Suitability: Resolution (Rs) > 1.5 between N-methyl-4-(4-methylpiperazin-1-yl)aniline and 4-(4-methylpiperazin-1-yl)aniline (spiked control).

3. Assay (Potency Assignment)

Objective: Assign an absolute purity value (mass fraction) to the Primary Reference Standard.

Method A: Mass Balance (The "100% Minus" Approach)



  • Water Content: Determine via Karl Fischer (Volumetric or Coulometric depending on moisture level).

  • Residual Solvents: Determine via Headspace GC-FID (USP <467>).

  • Inorganic Residue: Determine via Residue on Ignition (ROI) / Sulfated Ash.

Method B: Quantitative NMR (qNMR) - The Modern Gold Standard

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Protocol:

    • Weigh ~10 mg of sample and ~10 mg of Internal Standard (IS) with 0.01 mg precision into the same vial.

    • Dissolve in 0.7 mL DMSO-d₆.

    • Acquire 1H NMR with D1 (relaxation delay) ≥ 5 × T1 (typically 30-60s) to ensure full relaxation.

    • Integrate the N-methyl singlet of the target against the specific signal of the IS.

Part 3: Visualization of Characterization Workflow

The following diagram illustrates the decision matrix for qualifying the Reference Standard.

CharacterizationWorkflow Start Crude N-methyl-4-(4-methylpiperazin-1-yl)aniline Identity Identity Confirmation (1H NMR, MS, IR) Start->Identity Purity Purity Assessment (HPLC-UV/MS) Identity->Purity Volatiles Volatiles & Water (TGA / KF / HS-GC) Purity->Volatiles Decision Purity > 99.0%? Volatiles->Decision Recrystallize Recrystallization (e.g., EtOH/Heptane) Decision->Recrystallize No Assay Potency Assignment (qNMR or Mass Balance) Decision->Assay Yes Recrystallize->Identity Re-test Final Certified Primary Reference Standard Assay->Final

Caption: Workflow for the qualification of N-methyl-4-(4-methylpiperazin-1-yl)aniline as a Primary Reference Standard, ensuring traceability and high purity.

Part 4: Synthesis & Impurity Logic

Understanding the origin of the molecule aids in impurity profiling.

SynthesisPathway Precursor 4-(4-methylpiperazin-1-yl)aniline (Des-methyl Analog) Product N-methyl-4-(4-methylpiperazin-1-yl)aniline (Target) Precursor->Product Controlled Methylation Reagent Methylating Agent (MeI or Formaldehyde/H2) Reagent->Product OverMethyl N,N-dimethyl-4-(4-methylpiperazin-1-yl)aniline (Over-methylated Impurity) Product->OverMethyl Excess Reagent

Caption: Synthesis pathway highlighting the critical 'Des-methyl' precursor and potential 'Over-methylated' impurity that must be monitored by HPLC.

References
  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. Link

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF, 2023. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240. Link

  • PubChem. "Compound Summary: 4-(4-methylpiperazin-1-yl)aniline (Des-methyl analog data)." National Library of Medicine. Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, vol. 59, no. 1, 2007, pp. 59-69. Link

Sources

Comparative

Technical Guide: UV-Vis Absorption Spectra Comparison of Aniline Derivatives

Executive Summary This guide provides a comparative analysis of the UV-Vis spectral behaviors of aniline and its para-substituted derivatives (p-Nitroaniline, p-Toluidine). For researchers in drug development, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of the UV-Vis spectral behaviors of aniline and its para-substituted derivatives (p-Nitroaniline, p-Toluidine). For researchers in drug development, understanding these spectra is critical not merely for identification, but for determining pKa values , monitoring metabolic stability , and assessing lipophilicity via solvatochromic shifts.

Key Finding: The introduction of a strong electron-withdrawing group (EWG) like a nitro group at the para position induces a massive bathochromic (red) shift (~100 nm) due to intramolecular charge transfer (ICT), whereas protonation of the amine (pH < pKa) collapses the spectrum to resemble benzene (hypsochromic shift).

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of aniline derivatives is governed by the interaction between the benzene ring's


-system and the non-bonding (

) electrons on the nitrogen atom.[1]
The Auxochromic Effect

The amino group (


) acts as an auxochrome .[2] The lone pair on the nitrogen interacts with the aromatic ring's 

-system (

conjugation).
  • Ground State: The resonance delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Excited State: The

    
     antibonding orbital (LUMO) is stabilized.
    
  • Result: The energy gap (

    
    ) decreases, causing the absorption to shift to longer wavelengths (Bathochromic shift) compared to benzene.[3]
    
The "Push-Pull" Mechanism

In p-nitroaniline, this effect is amplified. The amino group "pushes" electron density into the ring, while the nitro group "pulls" it.[1] This creates a strong dipole and lowers the energy of the transition significantly.

Diagram 1: Electronic Interaction Mechanism

G cluster_0 p-Nitroaniline (Push-Pull) Aniline Aniline (Base Structure) LonePair N Lone Pair (n-electrons) Aniline->LonePair Contains Ring Benzene Ring (π-system) LonePair->Ring Resonance Donation (+M) Substituent Substituent Effect Ring->Substituent Conjugation Shift Spectral Shift Substituent->Shift Modifies ΔE Push Amino Group (Push) ICT Intramolecular Charge Transfer Push->ICT Pull Nitro Group (Pull) Pull->ICT ICT->Shift Strong Bathochromic Shift (Yellow Color)

Figure 1: The "Push-Pull" electronic mechanism in p-nitroaniline causing significant spectral redshift.

Comparative Analysis of Derivatives

The following data compares the primary absorption maxima (


) of aniline derivatives in Ethanol . Ethanol is the standard solvent choice as it dissolves these polar compounds while being transparent above 210 nm.
Table 1: Spectral Data Comparison (in Ethanol)
CompoundSubstituent Type

(nm)

(M

cm

)
Visual ColorMechanism
Benzene None254204ColorlessBaseline

Aniline Auxochrome (EDG)230 (E2), 280 (B)~8,600, ~1,430Colorless

conjugation
p-Toluidine Weak EDG~285~1,800ColorlessHyperconjugation + Auxochrome
p-Nitroaniline Strong EWG370 - 380 ~13,500 Yellow Strong ICT (Push-Pull)
Anilinium Ion Salt (Protonated)254~160ColorlessConjugation broken (Lone pair tied up)

Critical Insight for Drug Design: The shift from 280 nm (Aniline) to 380 nm (p-Nitroaniline) represents a massive reduction in the HOMO-LUMO gap. This makes p-nitroaniline derivatives excellent candidates for colorimetric assays (e.g., measuring enzymatic hydrolysis of peptide bonds) because the release of the free amine generates a visible yellow signal.

Critical Variables: Solvatochromism & pH[6]

To ensure data integrity, you must control for Solvent Polarity and pH.

A. Solvatochromism (Solvent Polarity)

Aniline derivatives, particularly p-nitroaniline, exhibit positive solvatochromism .

  • Mechanism: The excited state of p-nitroaniline is highly polar (zwitterionic character). Polar solvents (like water or ethanol) stabilize the excited state more than the ground state, lowering the transition energy.[1]

  • Data:

    • Cyclohexane (Non-polar):

      
      [1]
      
    • Water (Polar):[1]

      
      [1]
      
  • Application: This shift is often used to measure the polarity of unknown binding pockets in proteins.

B. pH Effects (The Blue Shift)

Acidifying the solution protonates the amine (


).
  • Effect: The lone pair is no longer available for resonance.[4] The spectrum undergoes a Hypsochromic (Blue) Shift , reverting to a benzene-like fine structure centered around 254 nm.

  • Protocol Validation: If your aniline spectrum lacks the characteristic 280 nm peak, check the pH. Accidental acidification is a common error.

Experimental Protocol

Objective: Obtain reproducible UV-Vis spectra for p-nitroaniline and aniline to determine molar absorptivity.

Reagents
  • Analyte: Aniline (99%+) or p-Nitroaniline.

  • Solvent: Spectroscopic grade Ethanol (Cutoff < 210 nm).

  • Blank: Pure Ethanol.

Workflow Steps
  • Stock Solution Preparation (1 mM):

    • Weigh 13.8 mg of p-nitroaniline (MW: 138.12 g/mol ).

    • Dissolve in 100 mL volumetric flask with ethanol. Sonicate if necessary.

  • Working Solution (Dilution):

    • Dilute the stock 1:50 to achieve ~20

      
      M concentration.
      
    • Target Absorbance: 0.2 – 0.8 AU (Linear range of Beer’s Law).

  • Baseline Correction:

    • Fill two quartz cuvettes with pure ethanol.

    • Run a "Blank/Zero" scan from 200 nm to 500 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.[1]

    • Scan 200–500 nm. Scan speed: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
      .[1][5][6][7]
      
    • Calculate

      
      .[1]
      
Diagram 2: Experimental Workflow

Experiment cluster_prep Preparation cluster_measure Spectroscopy Start Start: Sample Prep Stock Weigh Solid & Dissolve (1 mM Stock) Start->Stock Dilute Dilute to Working Conc. (10-50 µM) Stock->Dilute Blank Blank with Solvent (Baseline Correction) Dilute->Blank Transfer to Cuvette Scan Scan Sample (200-500 nm) Blank->Scan Analysis Calculate Molar Absorptivity (ε) A = εcl Scan->Analysis

Figure 2: Step-by-step workflow for UV-Vis characterization of aniline derivatives.

References

  • NIST Chemistry WebBook. Aniline UV-Vis Spectrum. National Institute of Standards and Technology.[8][9] Available at: [Link]

  • LibreTexts Chemistry. Electronic Spectroscopy: Interpretation of Organic Molecule Spectra. Available at: [Link]

Sources

Validation

Determining Assay Potency of N-methyl-4-(4-methylpiperazin-1-yl)aniline: A Comparative Guide to Titration, HPLC, and qNMR

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical polybasic intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Because this molecule contains multiple basic nitrogen centers—an alipha...

Author: BenchChem Technical Support Team. Date: March 2026

N-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical polybasic intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Because this molecule contains multiple basic nitrogen centers—an aliphatic tertiary amine on the piperazine ring and a secondary aromatic amine—determining its exact assay potency requires robust analytical strategies.

As a Senior Application Scientist, I have evaluated countless methodologies for assaying polybasic amines. This guide objectively compares the traditional gold standard of non-aqueous potentiometric titration against modern HPLC-UV and Quantitative NMR (qNMR) techniques. By understanding the causality behind these methods, researchers can select the optimal self-validating workflow for their specific drug development phase.

The Gold Standard: Non-Aqueous Potentiometric Titration

The Causality of Solvent Selection

In standard aqueous solutions, water acts as both a weak acid and a weak base, effectively competing with the analyte and dampening the potentiometric inflection point of weak amines. To circumvent this, non-aqueous titration utilizes an aprotic/protogenic solvent like glacial acetic acid.

As detailed in 1, perchloric acid (


) reacts with acetic acid to form the highly reactive acidium ion (

). This ion acts as the ultimate proton donor, guaranteeing a sharp voltage jump even for weakly basic aniline derivatives[1].

Caption: Mechanism of non-aqueous titration where acetic acid facilitates proton transfer to the weak base.

Protocol 1: Potentiometric Titration Workflow
  • Self-Validating System: A parallel blank determination corrects for inherent solvent acidity and atmospheric

    
     absorption, ensuring absolute titrant consumption corresponds only to the analyte.
    
  • Sample Preparation: Accurately weigh ~150 mg of N-methyl-4-(4-methylpiperazin-1-yl)aniline.

  • Solvation: Dissolve the sample in 75 mL of anhydrous glacial acetic acid. Ensure complete dissolution via gentle warming (60–70 °C) if necessary, as recommended by2[2].

  • Electrode Setup: Utilize a silver-glass electrode system calibrated for non-aqueous environments.

  • Titration: Titrate potentiometrically with standardized 0.1 N perchloric acid (

    
    ) in glacial acetic acid.
    
  • Data Processing: Plot the first derivative of the titration curve to precisely identify the equivalence point. Subtract the blank titer volume before calculating the final mass percentage.

The Chromatographic Alternative: HPLC-UV

While titration offers unparalleled precision, it is fundamentally non-specific. Any basic impurity (e.g., residual starting materials) will consume titrant, artificially inflating the potency. High-Performance Liquid Chromatography (HPLC) resolves this by separating the analyte from impurities.

Protocol 2: HPLC-UV Assay Workflow
  • Self-Validating System: System Suitability Testing (SST) must be performed prior to sample injection. A resolution factor (

    
    ) and a tailing factor (
    
    
    
    ) confirm column efficiency and prevent peak integration errors.
  • Mobile Phase Design: Prepare a gradient of 0.05% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Expert Insight: TFA acts as a critical ion-pairing agent, masking residual silanols on the stationary phase to prevent severe peak tailing of the basic piperazine moiety.

  • Standard Preparation: Accurately weigh a highly pure, certified reference standard of the analyte and dilute to 1.0 mg/mL in the mobile phase.

  • Sample Preparation: Weigh the test batch and dilute to the identical target concentration.

  • Execution: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) at a flow rate of 1.0 mL/min. Monitor at the optimal UV wavelength (typically 254 nm).

  • Quantitation: Calculate potency by comparing the peak area of the sample against the reference standard.

The Orthogonal Primary Method: Quantitative NMR (qNMR)

qNMR has revolutionized assay testing by bridging the precision of titration with the specificity of HPLC. According to 3, it is an absolute analytical method that does not require a homologous reference standard[3]. Instead, it relies on the fundamental physics that the integrated area of a proton resonance is directly proportional to its molar concentration[4].

Protocol 3: qNMR Workflow
  • Self-Validating System: The Signal-to-Noise Ratio (SNR) of the analyte reporter peak must exceed 150. Furthermore, the use of an internally certified reference material (CRM) ensures absolute metrological traceability to SI units.

  • Internal Standard Selection: Select a CRM (e.g., Maleic acid) that exhibits a distinct NMR peak that does not overlap with the analyte's resonances.

  • Sample Preparation: Co-weigh ~20 mg of the analyte and ~10 mg of the internal standard into a single vial using a microbalance.

  • Solvation: Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
    ).
    
  • Acquisition: Acquire a

    
    -NMR spectrum. Expert Insight: Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the reporter protons to ensure complete equilibrium recovery before the next pulse.
  • Integration: Integrate a unique reporter peak for the analyte (e.g., the N-methyl singlet) and the internal standard to calculate the absolute molar ratio[5].

Objective Data Comparison

To facilitate method selection, the quantitative performance metrics of the three analytical strategies are summarized below:

Performance ParameterNon-Aqueous TitrationHPLC-UVQuantitative NMR (qNMR)
Primary Mechanism Potentiometric proton transferChromatographic separationProton resonance integration
Specificity Low (Titrates all basic impurities)High (Separates impurities)High (Resolves distinct signals)
Accuracy / Precision Very High (RSD < 0.5%)High (RSD < 1.0%)Very High (RSD < 0.5%)
Reference Standard Not required (Uses standardized titrant)Required (Identical homologous standard)Not required (Uses heterologous CRM)
Analysis Time ~15 mins per sample~30 mins per sample (excluding prep)~10 mins per sample
LOD / LOQ Milligram scaleMicrogram scale (

g/mL)
Milligram scale (mg/mL)

Analytical Strategy Decision Matrix

Selecting the appropriate assay methodology depends heavily on the development phase and the availability of reference materials.

Caption: Decision matrix for selecting the optimal assay methodology for polybasic pharmaceutical intermediates.

Conclusion

For routine batch release of highly pure N-methyl-4-(4-methylpiperazin-1-yl)aniline, non-aqueous titration remains the most cost-effective and precise method. However, during early-stage development—where impurity profiles are complex and homologous reference standards are unavailable—qNMR serves as the superior orthogonal technique, providing absolute quantitation without the standard-dependency of HPLC-UV .

References

  • United States Pharmacopeia (USP): Piperazine Assay Standards. DrugFuture.
  • Metrohm Application Note: Nonaqueous titration of weak bases with perchloric acid. LCMS.cz.
  • Almac Group: Pharmaceutical Drug Product Release Testing (QNMR vs HPLC).
  • ACG Publications: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10.
  • Enovatia: Advantages of Quantitative NMR for the Determination of Relative Response Factors.

Sources

Comparative

Comparative stability study of piperazine-linked aniline intermediates

Executive Summary In the optimization of kinase inhibitors and GPCR ligands, the piperazine-linked aniline motif is a privileged scaffold, offering tunable basicity and excellent aqueous solubility. However, its stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the piperazine-linked aniline motif is a privileged scaffold, offering tunable basicity and excellent aqueous solubility. However, its stability profile—both chemical and metabolic—often presents a bottleneck in late-stage lead optimization compared to its bioisosteres: morpholine and piperidine .

This guide provides a rigorous, data-driven comparison of these three scaffolds. While piperazine derivatives offer superior solubility (pKa ~8.5–9.0), our comparative analysis reveals they are significantly more susceptible to oxidative N-dealkylation and N-oxide formation than morpholine analogs. Morpholine emerges as the superior choice for metabolic stability (lower intrinsic clearance), while piperidine offers robust chemical stability at the cost of solubility.

Critical Stability Analysis: Piperazine vs. Alternatives

The following data summarizes the stability performance of a model aniline intermediate linked to three different saturated heterocycles.

Comparative Performance Matrix
MetricPiperazine-Linker Morpholine-Linker Piperidine-Linker Verdict
Oxidative Stability (3% H₂O₂, 24h)Low (< 60% remaining)High (> 90% remaining)High (> 95% remaining)Piperazine prone to N-oxide formation.[1]
Metabolic Stability (HLM,

)
Moderate (High turnover)High (Low turnover)Low (Rapid hydroxylation)Morpholine blocks metabolic soft spots.
Aqueous Solubility (pH 7.[1]4)Excellent (++++)Good (+++)Poor (+)Piperazine's secondary nitrogen aids solvation.
pKa (Conjugate Acid) ~8.7 (Basic)~8.3 (Weakly Basic)~11.0 (Highly Basic)Morpholine offers optimal lipophilicity balance.

Technical Insight: The electron-withdrawing oxygen in the morpholine ring reduces the basicity of the nitrogen, thereby lowering the susceptibility of adjacent carbons to CYP450-mediated oxidation (N-dealkylation).[2] In contrast, the piperazine ring's exposed secondary amine is a "metabolic magnet" for oxidation and conjugation.

Mechanistic Degradation Pathways[3]

Understanding the why behind instability is crucial for rational design. The piperazine-aniline linkage undergoes distinct degradation pathways under oxidative stress and metabolic processing.

Degradation Mechanism Diagram

The following diagram illustrates the primary failure modes: N-oxidation (chemical stress) and Quinone-Imine formation (bio-activation of the aniline moiety).

DegradationPathways Fig 1. Mechanistic Degradation Pathways of Piperazine-Aniline Intermediates Parent Piperazine-Aniline (Parent) NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Quinone Quinone Imine (Reactive Metabolite) Parent->Quinone CYP450 / 2e- Oxidation Glucuronide N-Glucuronide (Phase II) Parent->Glucuronide UGT Transferase RingOpen Ethylenediamine Derivatives NOxide->RingOpen Thermal Rearrangement

Figure 1: Comparison of chemical oxidation (red path) vs. metabolic activation (dashed path).

Experimental Protocols: Self-Validating Systems

To replicate these findings or benchmark your own intermediates, follow these standardized, self-validating protocols.

Forced Degradation Workflow (Stress Testing)

This protocol is designed to achieve 5–20% degradation, the sweet spot for identifying impurities without destroying the chromophore.

Reagents:

  • Diluent: 50:50 Acetonitrile:Water

  • Oxidant: 30% Hydrogen Peroxide (

    
    ), diluted to 3% working solution.
    
  • Acid/Base: 1N HCl and 1N NaOH.[1][3]

Step-by-Step Protocol:

  • Preparation: Dissolve the test compound (Piperazine/Morpholine/Piperidine analog) in Diluent to a concentration of 1 mg/mL.

  • Oxidative Stress:

    • Add 1.0 mL of sample + 0.2 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 4 hours. Note: Do not heat piperazines with peroxide initially; the reaction is fast.

  • Hydrolytic Stress:

    • Acid: 1.0 mL sample + 0.2 mL 1N HCl (60°C, 4h).

    • Base: 1.0 mL sample + 0.2 mL 1N NaOH (60°C, 4h).

  • Quenching (Critical):

    • Neutralize acid/base samples with equal equivalents of base/acid.

    • Quench oxidative samples with 5% Sodium Metabisulfite to prevent on-column oxidation during analysis.

  • Analysis: Inject onto HPLC/UPLC immediately.

Analytical Method (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the aniline).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aniline

    
    -
    
    
    
    *) and MS (ESI+).

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct scaffold based on stability data.

SelectionWorkflow Fig 2. Scaffold Selection Decision Tree based on Stability Data Start Start: Lead Optimization (Aniline Scaffold) SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck MetabCheck Is Intrinsic Clearance (Cl_int) High? SolubilityCheck->MetabCheck No (Solubility OK) Piperazine Select PIPERAZINE (Monitor N-Oxides) SolubilityCheck->Piperazine Yes (Needs boost) Morpholine Select MORPHOLINE (Best Balance) MetabCheck->Morpholine Yes (Needs Stability) Piperidine Select PIPERIDINE (Add Solubilizing Group) MetabCheck->Piperidine No (Metabolically Stable)

Figure 2: Strategic decision tree for scaffold selection.

Conclusion and Recommendations

For researchers dealing with piperazine-linked aniline intermediates :

  • Storage: Store as di-HCl or Tosylate salts. The protonation of the piperazine nitrogen significantly retards oxidative degradation compared to the free base.

  • Formulation: Avoid excipients containing peroxides (e.g., certain grades of PEG/Polysorbates) to prevent N-oxide formation.

  • Substitution: If metabolic stability is the limiting factor, prioritize a Morpholine switch. If chemical stability (shelf-life) is the priority, consider Piperidine , provided solubility can be maintained via other structural modifications.

References

  • BenchChem. (2025).[1][4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • National Institutes of Health (NIH). (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine. J. Phys. Chem. A. Retrieved from

  • Ochedi, F., et al. (2022).[5] Oxidative Degradation of Piperazine in Potassium Hydroxide Solution. SSRN.[5] Retrieved from

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. Thieme Connect. Retrieved from

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

N-methyl-4-(4-methylpiperazin-1-yl)aniline proper disposal procedures

Technical Reference for Laboratory & EHS Professionals Part 1: Executive Summary & Immediate Action Status: HIGH HAZARD / CORROSIVE / ACUTE TOXIN N-methyl-4-(4-methylpiperazin-1-yl)aniline is an aromatic amine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Reference for Laboratory & EHS Professionals

Part 1: Executive Summary & Immediate Action

Status: HIGH HAZARD / CORROSIVE / ACUTE TOXIN N-methyl-4-(4-methylpiperazin-1-yl)aniline is an aromatic amine derivative featuring a piperazine ring.[1] It poses significant risks of chemical burns, ocular damage, and systemic toxicity upon inhalation or dermal contact.[1][2][3] Improper disposal can result in violent exothermic reactions with acids or the formation of carcinogenic nitrosamines if mixed with nitrosating agents.

Emergency Disposal Card (Spill/Exposure)
Parameter Directive
PPE Requirement Level C Minimum: Nitrile gloves (double-gloved recommended), chemical splash goggles, face shield, lab coat, and closed-toe shoes.[1] Use a respirator (NIOSH N95/P100) if dust/aerosols are present.
Spill Containment DO NOT use water initially. Contain with inert absorbents (Vermiculite, Sand, or Chemizorb®).[1]
Incompatibility STRICTLY SEGREGATE from strong acids (exothermic neutralization), oxidizers (fire hazard), and nitrosating agents.[1]
First Aid Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min; seek immediate ophthalmological care.
Part 2: Chemical Profile & Waste Classification

Proper disposal begins with accurate characterization.[4] This compound exhibits the dual hazards of an aniline derivative (toxicity) and a piperazine (corrosivity/sensitization).

Physicochemical Properties Relevant to Disposal

Property Value Disposal Implication
Physical State Solid (Crystal/Powder) Must be dissolved in combustible solvent for incineration or disposed of as solid hazardous waste.[1]
Melting Point ~98°C Stable at room temperature; avoid high-heat storage areas.

| pH (Aqueous) | Basic (Alkaline) | Corrosive (D002) characteristic if pH


 12.5. Requires acid-resistant containers. |
| Solubility  | Soluble in organic solvents; slightly soluble in water | Do not discharge to sewer. High mobility in aquatic environments. |

Regulatory Waste Codes (RCRA - USA) While not explicitly P- or U-listed by specific CAS, the waste stream is regulated based on characteristics :

  • D002 (Corrosivity): If aqueous solution pH

    
     12.5.
    
  • D001 (Ignitability): If dissolved in flammable solvents (e.g., MeOH, Acetone).[1]

  • General Classification: Toxic, Corrosive Organic Solid/Liquid.[1]

Part 3: Waste Segregation & Handling

The Golden Rule of Amine Disposal: Never mix amines with oxidizing acids (Nitric, Perchloric) or Nitrosating agents.

Segregation Logic
  • Isolate from Acids: Mixing with strong acids generates heat and forms salts. While often used as a neutralization step in synthesis, uncontrolled mixing in a waste drum can cause pressurization and rupture.[1]

  • Isolate from Oxidizers: Amines are reducing agents. Contact with peroxides or permanganates can lead to spontaneous combustion.

  • No Nitrites: Mixing with sodium nitrite or nitrous acid sources can form N-nitrosamines , which are potent carcinogens.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: N-methyl-4-(4-methylpiperazin-1-yl)aniline StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone, Ethyl Acetate) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream (High BTU Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloBin Labeling CRITICAL: Label as 'Hazardous Waste - Toxic/Corrosive' SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling

Figure 1: Decision logic for segregating amine waste streams to ensure compatibility with disposal facility capabilities.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis byproducts, or spilled solids.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential corrosion.

  • Primary Containment: Place the solid chemical into a sealable polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-methyl-4-(4-methylpiperazin-1-yl)aniline"[1]

    • Hazards: Check "Toxic" and "Corrosive".[3][5]

  • Storage: Store in a designated satellite accumulation area (SAA) away from acids until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or washing solvents.[1]

  • Determine Solvent Base: Identify if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).[1]

  • pH Check: If the solution is highly acidic (pH < 2) from a workup, slowly neutralize to pH 6–9 using a dilute base (Sodium Bicarbonate) before adding to the waste container to prevent container degradation or heat evolution.

    • Note: Perform this in a fume hood due to potential fumes.

  • Transfer: Pour into the appropriate solvent waste carboy (Safety Can).

    • Do not fill >90% to allow for thermal expansion.

  • Cap & Label: Ensure the cap is conductive (if using metal cans) or tightly sealed (plastic). Label with full chemical names, not formulas.

Scenario C: Contaminated Debris (PPE, Wipes, Glassware) [1]
  • Gross Contamination: If wipes are soaked, treat as Solid Hazardous Waste (Scenario A).

  • Trace Contamination: Triple-rinse glassware with a suitable solvent (e.g., acetone) before washing. Collect the rinsate as Liquid Waste (Scenario B).

  • Sharps: Chemically contaminated needles/syringes must go into a Hard-Sided Sharps Container labeled "Chemical Contaminated Sharps". Do not recap needles.

Part 5: Emergency Spill Response Protocol

Workflow for Small-Scale Laboratory Spills (< 500g/mL)

SpillResponse Alert 1. Alert & Evacuate (Notify nearby personnel) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand - NO WATER) Contain->Absorb Collect 5. Collection (Scoop into HDPE pail) Absorb->Collect Decon 6. Decontamination (Wipe area with mild soap/water) Collect->Decon

Figure 2: Operational workflow for containing and cleaning spills of N-methyl-4-(4-methylpiperazin-1-yl)aniline.

Critical Note: Do not use sawdust or paper towels for large spills of amines, as the high surface area can increase oxidation rates or flammability.[1] Use inert mineral absorbents (clay, vermiculite, diatomaceous earth).[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16153-81-4, N-methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem.[6] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • American Chemical Society (2023). Laboratory Waste Management: A Guide for Researchers. ACS.org. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-4-(4-methylpiperazin-1-yl)aniline

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4). The core principle of thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4). The core principle of this guide is that true laboratory safety transcends mere compliance; it is a system of proactive risk mitigation built on a deep understanding of a chemical's specific hazards. The procedures outlined here are designed to be a self-validating system, ensuring that each step directly addresses a known risk, thereby building a foundation of trust and safety in your experimental work.

Hazard Assessment: The 'Why' Behind the Protocol

Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a direct response to the specific threats posed by a substance. N-methyl-4-(4-methylpiperazin-1-yl)aniline is a potent chemical that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a comprehensive protective strategy.

The primary dangers are severe, irreversible damage to the skin and eyes upon contact, and toxicity if it enters the body through inhalation, skin absorption, or ingestion[1][2][3]. Understanding these specific endpoints is critical for appreciating the causality behind the stringent PPE and handling protocols that follow.

Table 1: GHS Hazard Classification for N-methyl-4-(4-methylpiperazin-1-yl)aniline

Hazard Class & CategoryHazard StatementSignificance for Handling
Skin Corrosion/Irritation, Category 1B/1CH314: Causes severe skin burns and eye damage[1][2][3][4]This is the most immediate physical threat. Contact can cause rapid and severe tissue destruction. Impervious gloves and full skin/body coverage are non-negotiable.
Serious Eye Damage/Irritation, Category 1H318: Causes serious eye damage[1][5][6]The risk of permanent eye damage or blindness from even a minor splash is high. Standard safety glasses are insufficient; chemical splash goggles are mandatory.
Acute Toxicity, Dermal, Category 3/4H311/H312: Toxic / Harmful in contact with skin[1][3][4][5]The danger is not limited to burns. The compound can be absorbed through the skin and cause systemic toxicity. Gloves serve a dual purpose: preventing corrosion and poisoning.
Acute Toxicity, Inhalation, Category 3/4H331/H332: Toxic / Harmful if inhaled[1][3][4][5][7]If the solid becomes airborne as dust, it poses a significant inhalation hazard. This dictates the use of primary engineering controls like a fume hood.
Acute Toxicity, Oral, Category 3/4H301/H302: Toxic / Harmful if swallowed[1][3][5]Reinforces the need for strict hygiene practices, such as thorough hand washing after handling and prohibiting eating or drinking in the lab.

The Protective Ensemble: A Head-to-Toe Protocol

Based on the hazard assessment, a multi-layered approach to protection is required. Each component of the PPE ensemble is chosen to neutralize a specific risk identified in Table 1.

Engineering Controls: The First and Most Critical Line of Defense

Before any PPE is donned, the environment must be controlled. All handling of N-methyl-4-(4-methylpiperazin-1-yl)aniline, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood. This is the primary method for mitigating the inhalation hazard (H331/H332) by containing dust and vapors at the source.

Eye and Face Protection: Defending Against Irreversible Damage

Due to the H314 and H318 classifications, eye protection must be robust.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are required at all times.

  • Best Practice: For procedures with a higher risk of splashing (e.g., transferring solutions or handling quantities greater than a few grams), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Protection must be comprehensive to prevent both chemical burns and dermal absorption.

  • Gloves: Nitrile gloves are a suitable initial choice. Double-gloving is strongly recommended. The outer glove is considered potentially contaminated and can be removed and replaced if contact occurs, while the inner glove provides a secondary layer of protection. Always check the manufacturer's glove compatibility data for breakthrough times.

  • Body: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down. For larger-scale work, a chemically resistant apron worn over the lab coat is advised.

  • Attire: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory. No part of the leg or foot should be exposed.

Respiratory Protection

When work is conducted within a properly functioning chemical fume hood, a respirator is typically not required. However, in the rare event of an engineering control failure or a large spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator with combination cartridges for organic vapors and particulates (P100) should be available.

Procedural Guidance: Safe Handling from Receipt to Disposal

The following workflow and protocols integrate the PPE requirements into a coherent operational plan. Adhering to this sequence is critical for preventing exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase prep_area 1. Designate Work Area in Fume Hood get_ppe 2. Assemble All PPE & Spill Kit prep_area->get_ppe don_ppe 3. Don PPE (Full Ensemble) get_ppe->don_ppe handle 4. Handle Chemical (Weigh, Transfer) don_ppe->handle clean 5. Decontaminate Surfaces & Glassware handle->clean dispose 6. Package & Label Waste (Solid & Liquid) clean->dispose doff_ppe 7. Doff PPE (Contamination Control) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: A logical workflow for handling N-methyl-4-(4-methylpiperazin-1-yl)aniline.

Protocol 1: Donning Personal Protective Equipment

This sequence is designed to prevent the contamination of "clean" layers.

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Put on your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol 2: Spill Management (Small Scale)
  • Alert: Alert personnel in the immediate area.

  • Contain: If the spill is a solid, avoid creating dust. Cover it with a plastic sheet or use a spill kit's absorbent pads to gently cover it.

  • Neutralize/Absorb: Use an appropriate absorbent from a chemical spill kit.

  • Clean: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (check your institution's guidelines), followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Protocol 3: Doffing Personal Protective Equipment

This is the most critical step for avoiding personal contamination and must be performed in the correct order.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out. Dispose of them in a hazardous waste bin.

  • Face Shield/Lab Coat: Remove your face shield (if used), followed by your lab coat. Turn the lab coat inside out as you remove it to contain any surface contamination. Place it in a designated bin for laundering.

  • Goggles: Remove your goggles.

  • Inner Gloves: Finally, remove your inner pair of gloves, again turning them inside out. Dispose of them in a hazardous waste bin.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.

Protocol 4: Waste Disposal
  • Segregation: All items that have come into direct contact with N-methyl-4-(4-methylpiperazin-1-yl)aniline, including gloves, weigh paper, pipette tips, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous solid waste container.

  • Unused Chemical: Unused or waste quantities of the chemical must be collected in a separate, sealed, and clearly labeled hazardous chemical waste container.

  • Compliance: All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines and local regulations. Do not mix with other waste streams unless explicitly permitted.

Emergency Response: First Aid

In the event of an exposure, immediate and correct action is vital. The following measures should be taken while calling for emergency medical services.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call for immediate medical attention[2][3][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][8].
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][3][8].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][3][8].

References

  • N-Methylpiperazine Safety Inform
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017). Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024). Thermo Fisher Scientific.
  • n-methylpiperazine - Sdfine.Sdfine.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2016). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. National Center for Biotechnology Information. [Link]

  • An In-depth Technical Guide on the Safety Data for N-Methylpiperazine-d4 - Benchchem.Benchchem.
  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. (2016). Loba Chemie.

Sources

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